molecular formula C21H21O11+ B1216143 Kuromanine CAS No. 47705-70-4

Kuromanine

Cat. No.: B1216143
CAS No.: 47705-70-4
M. Wt: 449.4 g/mol
InChI Key: RKWHWFONKJEUEF-GQUPQBGVSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanidin 3-O-beta-D-glucoside is an anthocyanin cation that is a cyanidin cation linked to a beta-D-glucosyl moiety at position 3. It has a role as a metabolite. It is an anthocyanin cation, a beta-D-glucoside and a monosaccharide derivative. It is functionally related to a cyanidin cation. It is a conjugate acid of a cyanidin 3-O-beta-D-glucoside betaine.
Kuromanin is a natural product found in Acer crataegifolium, Camellia sinensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47705-70-4

Molecular Formula

C21H21O11+

Molecular Weight

449.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1

InChI Key

RKWHWFONKJEUEF-GQUPQBGVSA-O

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Other CAS No.

7084-24-4

Synonyms

cyanidin 3-O-beta-D-glucopyranoside
cyanidin 3-O-glucopyranoside
kuromanin

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Kuromanin: Natural Sources, Quantification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin, chemically known as cyanidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in numerous plants. Beyond its role as a natural colorant, Kuromanin has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides a comprehensive overview of the primary natural sources of Kuromanin, detailed methodologies for its extraction and quantification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Primary Natural Sources of Kuromanin

Kuromanin is widely distributed throughout the plant kingdom, with particularly high concentrations found in various berries, fruits, and vegetables. The content of Kuromanin can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest.

Major Dietary Sources

Berries are among the richest sources of Kuromanin. Notably, black raspberries, elderberries, and blackberries exhibit exceptionally high levels of this anthocyanin.[1][2] Other significant fruit sources include blackcurrants, chokeberries, and certain varieties of cherries and plums.[3] In addition to fruits, pigmented grains and vegetables, such as black rice and purple corn, are also excellent sources of Kuromanin.[4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative content of Kuromanin (cyanidin-3-O-glucoside) in a variety of natural sources, expressed in milligrams per 100 grams of fresh weight (FW), unless otherwise specified. This data has been compiled from various scientific studies and databases to provide a comparative overview for researchers.

Natural Source Scientific Name Kuromanin Content (mg/100g FW) Reference(s)
Berries
Black RaspberryRubus occidentalis39 - 996 (in juice, mg/100mL)[1][2]
Black ElderberrySambucus nigra42 - 88 (in juice and liqueur, mg/kg)[7]
BlackberryRubus fruticosus138.72 (mean)[3]
BlackcurrantRibes nigrum25.07 (mean)[3]
Chokeberry (Aronia)Aronia melanocarpa19.64 (mean)[3]
Red RaspberryRubus idaeus14.89 (mean)[3]
Highbush BlueberryVaccinium corymbosum1.37 (mean)[3]
Lowbush BlueberryVaccinium corymbosum7.50 (mean)[3]
StrawberryFragaria × ananassa2.88 (mean)[3]
Fruits
Sweet CherryPrunus avium18.73 (mean)[3]
PlumPrunus domestica8.63 (mean)[3]
Grains
Black RiceOryza sativa L.358 - 4099 (in flour, mg/100g DW)[8]
Vegetables
Purple CornZea mays L.Major anthocyanin present[6]

Note: DW = Dry Weight. Content can vary significantly based on cultivar, ripeness, and processing.

Experimental Protocols for Kuromanin Analysis

Accurate quantification of Kuromanin in natural sources is crucial for research and development purposes. The following sections outline a general workflow and specific methodologies for the extraction, purification, and quantification of Kuromanin.

Experimental Workflow

The general procedure for analyzing Kuromanin content involves sample preparation, extraction, purification (optional but recommended for complex matrices), and quantification, typically by High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fresh_Sample Fresh Plant Material Homogenization Homogenization (e.g., grinding with liquid nitrogen) Fresh_Sample->Homogenization Lyophilization Lyophilization (optional) Homogenization->Lyophilization Extraction Solvent Extraction (e.g., acidified methanol) Lyophilization->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract HPLC HPLC-PDA/MS Analysis Purified_Extract->HPLC Quantification Quantification HPLC->Quantification

Caption: General workflow for Kuromanin analysis.
Detailed Methodologies

This protocol describes a common method for extracting anthocyanins, including Kuromanin, from fruit and vegetable samples.

  • Materials:

    • Fresh or frozen plant material

    • Liquid nitrogen

    • Extraction solvent: Methanol with 0.1% HCl or 1% formic acid (v/v)

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a grinder.

    • Weigh the powdered sample and add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Sonicate the mixture for 15-30 minutes in an ultrasonic bath, maintaining a low temperature to prevent degradation.

    • Centrifuge the mixture at 4000-5000 rpm for 15-20 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery of anthocyanins.

    • Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.

    • The resulting crude extract can be used for further purification or directly for HPLC analysis after filtration.

For complex matrices, purification is often necessary to remove interfering compounds like sugars, organic acids, and other phenolics. C18 cartridges are commonly used for this purpose.[9]

  • Materials:

    • C18 SPE cartridge

    • Methanol

    • Ethyl acetate

    • Acidified water (e.g., water with 0.1% formic acid)

    • Acidified methanol (e.g., methanol with 0.1% formic acid)

  • Procedure:

    • Conditioning: Condition the C18 cartridge by passing methanol followed by acidified water through it.

    • Loading: Load the crude extract onto the cartridge.

    • Washing: Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids. A subsequent wash with ethyl acetate can be used to remove less polar, non-anthocyanin phenolics.[9]

    • Elution: Elute the anthocyanins, including Kuromanin, from the cartridge using acidified methanol.

    • The purified extract is then ready for HPLC analysis.

HPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is the standard method for the separation and quantification of individual anthocyanins.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used with two solvents:

      • Solvent A: Water with 0.5% - 5% formic acid.

      • Solvent B: Acetonitrile or Methanol with 0.5% - 5% formic acid.

    • Gradient Program (Example):

      • 0-5 min: 5-10% B

      • 5-25 min: 10-30% B

      • 25-30 min: 30-50% B

      • 30-35 min: 50-10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detection: PDA detector at 520 nm (the characteristic wavelength for cyanidin glycosides). MS detection can be used for confirmation of identity based on mass-to-charge ratio.

    • Quantification: Kuromanin is quantified by comparing the peak area of the sample with that of a certified reference standard of cyanidin-3-O-glucoside.

Biological Activity and Signaling Pathways

Kuromanin exhibits a range of biological activities that are of significant interest for drug development and nutritional science. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Effects

Kuromanin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[10] Its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory signaling pathways.

Nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are critical signaling pathways involved in the inflammatory response. Kuromanin has been shown to suppress the activation of NF-κB and the phosphorylation of key MAPK proteins (ERK, JNK, and p38), thereby reducing the production of pro-inflammatory cytokines and mediators.[7]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK Inflammation Inflammation (Cytokine Production) MAPK->Inflammation IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Inflammation Kuromanin Kuromanin Kuromanin->MAPK inhibits Kuromanin->IKK inhibits

Caption: Kuromanin's anti-inflammatory mechanism.
Regulation of Cellular Metabolism via the AMPK Pathway

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism. Kuromanin has been found to activate AMPK, leading to downstream effects such as the suppression of gluconeogenesis in the liver.[9][10] This suggests a potential role for Kuromanin in the management of metabolic disorders. The activation of AMPK by Kuromanin can occur through an increase in the cellular AMP/ATP ratio and via the adiponectin receptor signaling pathway.[9]

ampk_pathway cluster_activation Activation cluster_downstream Downstream Effects Adiponectin_R Adiponectin Receptor AMPK AMPK Adiponectin_R->AMPK activates AMP_ATP Increased AMP/ATP Ratio AMP_ATP->AMPK activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Kuromanin Kuromanin Kuromanin->Adiponectin_R Kuromanin->AMP_ATP

Caption: Kuromanin's regulation of the AMPK pathway.

Conclusion

Kuromanin is a widely available natural compound with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its primary natural sources, robust methodologies for its analysis, and insights into its molecular mechanisms of action. The presented data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this promising anthocyanin. Future research should continue to investigate the bioavailability and clinical efficacy of Kuromanin in various disease models.

References

Kuromanine Chloride vs. Cyanidin-3-Glucoside: A Technical Guide to Nomenclature, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature

In the realm of flavonoid research, the terms Kuromanine Chloride and Cyanidin-3-glucoside are often used interchangeably, leading to potential ambiguity. This technical guide aims to provide a definitive clarification on their nomenclature, present a comprehensive overview of their physicochemical properties, detail relevant experimental protocols, and delineate their roles in key signaling pathways.

This compound Chloride is the chloride salt form of Cyanidin-3-glucoside . The core bioactive molecule is cyanidin-3-glucoside, an anthocyanin composed of a cyanidin aglycone linked to a glucose molecule at the 3-position. The chloride ion serves as a counter-ion to the positively charged flavylium cation of the anthocyanin, rendering it a stable, crystalline solid. For the purposes of this guide, "cyanidin-3-glucoside" will refer to the bioactive molecule, while "this compound chloride" will be used when specifically referencing the salt form, particularly in the context of its chemical synthesis and physicochemical properties as a supplied substance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound chloride and cyanidin-3-glucoside is fundamental for their application in research and drug development. The following table summarizes key quantitative data for these compounds.

PropertyValueReference
Chemical Name This compound Chloride; Cyanidin-3-glucoside chlorideN/A
Synonyms Chrysontemin, Asterin, IdaeinN/A
CAS Number 7084-24-4N/A
Molecular Formula C21H21ClO11N/A
Molecular Weight 484.84 g/mol N/A
Appearance Dark red to black solidN/A
Solubility Soluble in acidic methanol and water.N/A
UV-Vis (λmax in acidic methanol) ~520-530 nmN/A

Experimental Protocols

Reproducible experimental protocols are critical for consistent and reliable scientific outcomes. This section provides detailed methodologies for the isolation and biological evaluation of cyanidin-3-glucoside.

Isolation of Cyanidin-3-Glucoside from Black Rice

This protocol outlines a common method for the extraction and purification of cyanidin-3-glucoside from a natural source.

Experimental Workflow for Isolation

start Black Rice Sample extraction Extraction with Acidified Methanol start->extraction filtration Filtration to remove solid residue extraction->filtration concentration Rotary Evaporation to concentrate extract filtration->concentration purification Column Chromatography (e.g., Amberlite XAD-7) concentration->purification fractionation Elution with ethanol gradient purification->fractionation analysis HPLC analysis for fraction purity fractionation->analysis final_product Lyophilization to obtain pure Cyanidin-3-glucoside analysis->final_product

Caption: Workflow for the isolation of cyanidin-3-glucoside from black rice.

Methodology:

  • Extraction: Milled black rice is macerated with a solution of 0.1% HCl in methanol (v/v) at a solid-to-solvent ratio of 1:10 (w/v). The mixture is agitated in the dark at 4°C for 24 hours.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 paper to remove solid particles. The filtrate is then concentrated under reduced pressure at 40°C using a rotary evaporator.

  • Purification by Column Chromatography: The concentrated extract is loaded onto an Amberlite XAD-7 resin column. The column is first washed with deionized water to remove sugars and other polar impurities, followed by elution with acidified ethanol (0.1% HCl in ethanol, v/v) to release the anthocyanins.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of water and acetonitrile, both acidified with 0.1% formic acid. Detection is performed at 520 nm.

  • Lyophilization: Fractions containing pure cyanidin-3-glucoside are pooled and lyophilized to yield a dark red to black powder.

In Vitro Anti-inflammatory Activity Assay: Inhibition of COX-2

This protocol describes a method to assess the inhibitory effect of cyanidin-3-glucoside on the cyclooxygenase-2 (COX-2) enzyme.

Experimental Workflow for COX-2 Inhibition Assay

start Prepare Reagents: - COX-2 enzyme - Arachidonic acid (substrate) - Cyanidin-3-glucoside (inhibitor) - Reaction buffer incubation Pre-incubate COX-2 with Cyanidin-3-glucoside or vehicle start->incubation reaction Initiate reaction by adding Arachidonic acid incubation->reaction termination Stop reaction with HCl reaction->termination measurement Quantify Prostaglandin E2 (PGE2) production by ELISA termination->measurement analysis Calculate % inhibition and IC50 value measurement->analysis

Caption: Workflow for determining the COX-2 inhibitory activity of cyanidin-3-glucoside.

Methodology:

  • Reagent Preparation: All reagents are prepared according to the manufacturer's instructions (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay Kit).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, human recombinant COX-2 enzyme is pre-incubated with various concentrations of cyanidin-3-glucoside (or vehicle control) in reaction buffer for 10 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid (substrate). The plate is incubated for a further 10 minutes at 37°C.

  • Reaction Termination and Measurement: The reaction is terminated by the addition of a strong acid (e.g., 1 M HCl). The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of cyanidin-3-glucoside. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Biological Activity and Signaling Pathways

Cyanidin-3-glucoside exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These effects are mediated through the modulation of several key cellular signaling pathways.

Quantitative Biological Activity Data

The following table summarizes the quantitative data on the biological activity of cyanidin-3-glucoside from various in vitro studies.

AssayTarget/Cell LineIC50 / EffectReference
Antioxidant Activity DPPH radical scavengingIC50: ~10-20 µg/mLN/A
Anti-cancer Activity MKN-45 (gastric cancer)IC50: 87 µM at 24h[1][1]
HCT-116 (colon cancer)IC50: > 400 µg/mL[1]
Anti-inflammatory Activity COX-2 InhibitionDose-dependent inhibition in THP-1 macrophages[2][3][2][3]
TNF-α InhibitionReduction of TNF-α expression in Caco-2 and HUVEC cells[4][4]
IL-6 InhibitionReduction of IL-6 expression in Caco-2 cells[4][4]
Key Signaling Pathways

Cyanidin-3-glucoside is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[4]

tnfa TNF-α ikb IκBα tnfa->ikb Promotes phosphorylation and degradation c3g Cyanidin-3-glucoside c3g->ikb Inhibits degradation nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in cytoplasm nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->inflammation Transcription

Caption: Inhibition of the NF-κB signaling pathway by cyanidin-3-glucoside.

Under inflammatory stimuli such as TNF-α, the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyanidin-3-glucoside has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and suppressing the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[4]

Cyanidin-3-glucoside can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.

c3g Cyanidin-3-glucoside keap1 Keap1 c3g->keap1 Induces conformational change nrf2 Nrf2 keap1->nrf2 Releases Nrf2 nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Transcription

Caption: Activation of the Nrf2 signaling pathway by cyanidin-3-glucoside.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Cyanidin-3-glucoside can induce a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and upregulates the expression of antioxidant and cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Conclusion

This technical guide has provided a clear distinction between this compound chloride and cyanidin-3-glucoside, with the former being the chloride salt of the latter. Comprehensive tables of physicochemical properties and quantitative biological activities have been presented for easy reference. Detailed experimental protocols for the isolation and in vitro analysis of cyanidin-3-glucoside have been outlined to aid in reproducible research. Furthermore, the key roles of cyanidin-3-glucoside in modulating the NF-κB and Nrf2 signaling pathways have been visually represented and described. This guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this potent and versatile flavonoid. Further research is warranted to fully elucidate its therapeutic potential, particularly through well-designed in vivo studies and clinical trials.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Kuromanine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Kuromanine (cyanidin-3-O-glucoside), a significant anthocyanin responsible for the red, purple, and blue pigmentation in many plants. This document details the enzymatic steps, regulatory networks, and experimental protocols relevant to the study and manipulation of this pathway for applications in research and drug development.

The Core Biosynthesis Pathway of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The pathway initiates with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. From naringenin, the pathway branches into various flavonoid classes, with one branch leading to the synthesis of anthocyanins, including this compound.

The core biosynthetic pathway from p-Coumaroyl-CoA is illustrated below:

Kuromanine_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_anthocyanin Anthocyanin Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS This compound (Cyanidin-3-O-glucoside) This compound (Cyanidin-3-O-glucoside) Cyanidin->this compound (Cyanidin-3-O-glucoside) UFGT CHS Chalcone Synthase CHI Chalcone Isomerase F3H Flavanone 3-Hydroxylase F3'H Flavonoid 3'-Hydroxylase DFR Dihydroflavonol 4-Reductase ANS Anthocyanidin Synthase UFGT UDP-glucose: Flavonoid 3-O- Glucosyltransferase

Biosynthesis pathway of this compound from p-Coumaroyl-CoA.

The key enzymes involved in this pathway are:

  • Chalcone Synthase (CHS): Catalyzes the initial condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This is a rate-limiting step in flavonoid biosynthesis.[1][2][3]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.[4][5]

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates flavanones (like naringenin and eriodictyol) to their corresponding dihydroflavonols.[6][7][8][9]

  • Flavonoid 3'-Hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of flavanones and dihydroflavonols, a crucial step for the synthesis of cyanidin-based anthocyanins.

  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydroflavonols to their corresponding leucoanthocyanidins. The substrate specificity of DFR can influence the type of anthocyanin produced.[10][11][12][13][14]

  • Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), it catalyzes the oxidation of leucoanthocyanidins to form colored anthocyanidins.

  • UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): Glycosylates anthocyanidins at the 3-hydroxyl group to form more stable anthocyanins, such as this compound.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes in the this compound biosynthesis pathway are crucial for understanding the flux through the pathway and for metabolic engineering efforts. The following table summarizes available kinetic data for key enzymes from various plant sources. It is important to note that these values can vary significantly between species and experimental conditions.

EnzymePlant SourceSubstrateKm (µM)Vmaxkcat (s-1)kcat/Km (M-1s-1)Reference
CHS Medicago sativap-Coumaroyl-CoA1.6---[15]
Malonyl-CoA3.2---[15]
CHI Oryza sativaNaringenin Chalcone11.60-69.355.978 x 106[4]
Deschampsia antarcticaNaringenin Chalcone15.3 ± 1.5-130.3 ± 13.8-[5]
F3'H Camellia sinensisNaringenin17.080.98 pM·min-1--[16]
Dihydrokaempferol143.640.19 pM·min-1--[16]
Perilla frutescensNaringenin19.6---[17]
DFR Vitis viniferaDihydroquercetin30---[10]
Camellia sinensis (CsDFRa)Dihydroquercetin41.80---[11]
Camellia sinensis (CsDFRc)Dihydrokaempferol42.31---[11]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex interplay of transcription factors and is influenced by various developmental and environmental cues, including phytohormones.

The expression of the structural genes encoding the biosynthetic enzymes is primarily controlled by the MBW complex, which consists of three types of transcription factors:

  • R2R3-MYB

  • basic Helix-Loop-Helix (bHLH)

  • WD40-repeat proteins

This complex binds to the promoters of the late biosynthetic genes (DFR, ANS, UFGT) to activate their transcription.

Several phytohormones play a crucial role in modulating this compound biosynthesis, often by influencing the expression of the regulatory and structural genes.

  • Abscisic Acid (ABA): Generally promotes anthocyanin accumulation, particularly during fruit ripening. ABA signaling can upregulate the expression of key biosynthetic genes, including CHS, F3H, DFR, and ANS.[18][19][20][21]

  • Jasmonic Acid (JA): Often acts as a positive regulator of anthocyanin biosynthesis, especially in response to stress conditions like wounding or pathogen attack. The JA signaling pathway can induce the expression of MBW complex components.[22][23][24][25][26][27]

  • Salicylic Acid (SA): The role of SA is more complex and can be either synergistic or antagonistic to anthocyanin biosynthesis depending on the plant species and its interaction with other hormones. In some cases, SA can inhibit anthocyanin production.[23][28][29]

The following diagram illustrates the simplified signaling pathways of ABA and JA in regulating this compound biosynthesis.

Signaling_Pathways cluster_ABA Abscisic Acid (ABA) Signaling cluster_JA Jasmonic Acid (JA) Signaling cluster_Anthocyanin_Regulation Anthocyanin Biosynthesis Regulation ABA ABA PYR_PYL PYR/PYL Receptors ABA->PYR_PYL PP2C PP2C Phosphatases PYR_PYL->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 ABF ABF (AREB/ABF TFs) SnRK2->ABF MBW MBW Complex (MYB-bHLH-WD40) ABF->MBW Activation JA JA-Ile COI1 SCF(COI1) Complex JA->COI1 JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 MYC2->MBW Activation Anthocyanin_Genes Anthocyanin Biosynthesis Genes (DFR, ANS, etc.) MBW->Anthocyanin_Genes Activation This compound This compound Accumulation Anthocyanin_Genes->this compound

Simplified ABA and JA signaling pathways regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Objective: To extract and quantify this compound (cyanidin-3-O-glucoside) from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, fruits, petals)

  • Liquid nitrogen

  • Extraction solvent: Methanol with 1% HCl (v/v)

  • HPLC system with a C18 column and a UV-Vis or DAD detector

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound (cyanidin-3-O-glucoside) standard

  • Microcentrifuge tubes

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation:

    • Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add the extraction solvent (e.g., 1 mL per 100 mg of tissue).

    • Vortex thoroughly and incubate in the dark at 4°C for at least 1 hour (or overnight).

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection Wavelength: 520 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 30% B

      • 25-30 min: Linear gradient from 30% to 50% B

      • 30-35 min: Hold at 50% B

      • 35-40 min: Return to 5% B

      • 40-45 min: Column re-equilibration at 5% B.

    • Quantification: Prepare a standard curve using a series of known concentrations of this compound standard. Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and peak area to the standard curve.

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

HPLC_Workflow cluster_Extraction Sample Extraction cluster_Analysis HPLC Analysis Plant_Tissue Plant Tissue Grinding Grind in Liquid N2 Plant_Tissue->Grinding Extraction Extract with Acidified Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection Detect at 520 nm Separation->Detection Quantification Quantify using Standard Curve Detection->Quantification Results Results Quantification->Results Concentration of This compound

General workflow for this compound extraction and HPLC analysis.

Objective: To determine the activity of DFR in a crude plant protein extract.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer: 0.1 M Tris-HCl (pH 7.5) containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) PVPP.

  • Assay buffer: 0.1 M Potassium phosphate buffer (pH 6.5).

  • Substrate: Dihydroquercetin (dissolved in methanol).

  • Cofactor: NADPH.

  • Spectrophotometer.

Protocol:

  • Protein Extraction:

    • Grind a known weight of plant tissue in liquid nitrogen to a fine powder.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (crude protein extract). Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • The total reaction volume is 1 mL.

    • In a cuvette, add:

      • 850 µL of assay buffer.

      • 50 µL of crude protein extract.

      • 50 µL of 10 mM NADPH solution.

    • Incubate at 30°C for 5 minutes to pre-warm the mixture.

    • Initiate the reaction by adding 50 µL of 1 mM dihydroquercetin solution.

    • Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) for 5-10 minutes.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1). One unit of DFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

This technical guide provides a foundational understanding of the this compound biosynthesis pathway, its regulation, and key experimental methodologies. For further in-depth analysis and specific applications, it is recommended to consult the cited literature and adapt the protocols to the specific plant species and research objectives.

References

The Biological Activity of Kuromanin in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kuromanin, also known as cyanidin-3-O-glucoside (C3G), is a prominent member of the anthocyanin family of flavonoids, widely distributed in pigmented fruits and vegetables.[1] Emerging research has highlighted its significant biological activities, particularly its potential as an anti-cancer, anti-inflammatory, and antioxidant agent. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying the effects of Kuromanin in various cell lines, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of natural compounds.

Cytotoxic and Anti-proliferative Effects of Kuromanin

Kuromanin exhibits dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, vary depending on the cell line and the duration of exposure.

Table 1: IC50 Values of Kuromanin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer24Not specified, but pro-apoptotic effects observed[2]
MKN-45Gastric Cancer24Not specified, but significant anti-proliferative effects observed
HS578TBreast Cancer48~30[3]
HepG2Hepatocellular CarcinomaNot SpecifiedNot specified, but induced apoptosis[4]

Note: The available literature provides some specific IC50 values, while other studies focus on the qualitative anti-proliferative and pro-apoptotic effects at given concentrations.

Induction of Apoptosis

A primary mechanism of Kuromanin's anti-cancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a common method to quantify this effect.

Table 2: Quantitative Analysis of Apoptosis Induced by Kuromanin

Cell LineKuromanin Concentration (µM)Incubation Time (h)Percentage of Apoptotic CellsKey Molecular ChangesReference
MCF-7IC5024>51.5%Increased p53, Bax, Caspase-3; Decreased Bcl-2[2]
MKN-45Not specified2456.26% (from 0.17%)Not specified
HepG210Not Specified23.7% increase in Caspase-3 activityIncreased Caspase-3 activity[4]
HepG250Not Specified42.8% increase in Caspase-3 activityIncreased Caspase-3 activity[4]
HS578T1048Dose-dependent increaseCaspase-3 activation[3]
HS578T3048Dose-dependent increaseCaspase-3 activation[3]

Modulation of Cellular Signaling Pathways

Kuromanin exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[5][6] Kuromanin has been shown to activate the MAPK pathway in some cancer cells, leading to an anti-tumor response.

Table 3: Effect of Kuromanin on MAPK Pathway Proteins

Cell LineKuromanin TreatmentTarget ProteinObserved EffectReference
MKN-45Not specifiedMAPKActivation

Note: Quantitative fold-change data from Western blot analyses are not consistently reported in the reviewed literature.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Kuromanin Kuromanin Kuromanin->ERK Modulates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Kuromanin's modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Kuromanin has been shown to inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic effects.

Table 4: Effect of Kuromanin on PI3K/Akt Pathway Proteins

Cell LineKuromanin TreatmentTarget ProteinObserved EffectReference
MKN-45Not specifiedp-AKTDownregulation

Note: Quantitative fold-change data from Western blot analyses are not consistently reported in the reviewed literature.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Kuromanin Kuromanin Kuromanin->Akt Inhibits

Inhibition of the PI3K/Akt pathway by Kuromanin.
NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and immunity, and its constitutive activation is linked to cancer development and progression.[5] Kuromanin has been found to activate the NF-κB signaling pathway in certain cancer cells, which, in some contexts, can contribute to an anti-tumor immune response.

Table 5: Effect of Kuromanin on NF-κB Pathway Proteins

Cell LineKuromanin TreatmentTarget ProteinObserved EffectReference
MKN-45Not specifiedNF-κBActivation

Note: Quantitative fold-change data from Western blot analyses are not consistently reported in the reviewed literature.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active Active NF-κB IkB_NFkB->NFkB_active IκB degradation Kuromanin Kuromanin Kuromanin->IKK_complex Modulates Gene_Expression Gene Expression (Inflammation, Immunity) NFkB_active->Gene_Expression

Modulation of the NF-κB signaling pathway by Kuromanin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Treatment Treat cells with varying concentrations of Kuromanin Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_MTT Add MTT reagent to each well Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of Kuromanin and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with Kuromanin Start->Cell_Treatment Harvest_Cells Harvest and wash cells with PBS Cell_Treatment->Harvest_Cells Resuspend Resuspend cells in Annexin V binding buffer Harvest_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Dark Incubate in the dark for 15 minutes Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze End End Analyze->End

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Kuromanin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation status.

Western_Blot_Workflow Start Start Cell_Lysis Lyse Kuromanin-treated cells to extract proteins Start->Cell_Lysis Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by size using SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection End End Detection->End

Workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Lyse Kuromanin-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The band intensities can be quantified using densitometry software.

Conclusion

Kuromanin demonstrates significant biological activity in various cancer cell lines, primarily through the induction of apoptosis and the modulation of key signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways. The data presented in this technical guide underscore the potential of Kuromanin as a lead compound for the development of novel cancer therapeutics. Further research is warranted to elucidate the precise molecular targets of Kuromanin and to evaluate its efficacy and safety in preclinical and clinical settings. The provided experimental protocols offer a foundation for researchers to further investigate the multifaceted activities of this promising natural compound.

References

The Antioxidant Mechanism of Kuromanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin, also known as cyanidin-3-O-glucoside (C3G), is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. Extensive research has highlighted its potent antioxidant properties, which are attributed to a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of kuromanin, including its direct radical scavenging activities and its ability to modulate endogenous antioxidant defense systems. We delve into the intricate signaling pathways influenced by kuromanin, primarily the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and its interplay with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antioxidant activity, and presents visual diagrams of the involved signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1] Kuromanin, a water-soluble flavonoid, has garnered significant attention for its potential therapeutic effects, largely owing to its robust antioxidant capabilities.[2] This guide elucidates the chemical and biological basis of kuromanin's antioxidant action, providing a technical resource for the scientific community.

Direct Antioxidant Activity: Radical Scavenging

Kuromanin's chemical structure, featuring multiple hydroxyl groups on its phenyl rings, endows it with the ability to directly donate hydrogen atoms or electrons to neutralize a wide array of free radicals.[3] This direct scavenging activity is a primary line of defense against oxidative damage. The efficacy of this action is commonly quantified using various in vitro assays.

Quantitative Data on Radical Scavenging Activity

The radical scavenging potential of kuromanin has been evaluated using several established assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) and ORAC values provide a quantitative measure of this activity.

AssayMatrix/SolventIC50 / ORAC ValueReference
DPPH Radical Scavenging Methanol7.29 µM[3]
Ethanol6.61 µM[3]
ABTS Radical Scavenging Not SpecifiedLower IC50 than DPPH[2]
ORAC Not Specified3.5 times stronger than Trolox[4][5]

Table 1: Summary of in vitro radical scavenging activity of Kuromanin.

Indirect Antioxidant Activity: Modulation of Cellular Defense Systems

Beyond its direct scavenging effects, kuromanin exerts a profound influence on endogenous antioxidant defense mechanisms. This is primarily achieved through the activation of the Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[1][6]

The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Upon exposure to oxidative stress or in the presence of Nrf2 activators like kuromanin, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby upregulating their expression.[1][6]

Upregulation of Antioxidant Enzymes

The activation of the Nrf2-ARE pathway by kuromanin leads to the enhanced synthesis of a battery of phase II detoxifying and antioxidant enzymes. These include:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.

  • Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.

Studies have demonstrated that treatment with kuromanin significantly increases the expression and activity of these crucial antioxidant enzymes in various cell and animal models.[8]

Quantitative Data on Enzyme Modulation

The following table summarizes the observed effects of kuromanin on the expression and activity of key antioxidant enzymes.

EnzymeCell/Animal ModelTreatment Concentration/DoseFold Change/EffectReference
SOD CCl4-treated mouse liversNot specifiedIncreased activity[8]
CAT CCl4-treated mouse liversNot specifiedIncreased activity[8]
GPx CCl4-treated mouse liversNot specifiedIncreased activity[8]
HO-1 PC3 cells50 µMSignificant mRNA increase[9]
Nrf2 5/6 nephrectomized rats60 mg/kg/dayEnhanced nuclear translocation[10][11][12]

Table 2: Effect of Kuromanin on the expression and activity of antioxidant enzymes and Nrf2 translocation.

Interplay with Other Signaling Pathways

The antioxidant mechanism of kuromanin is not confined to the Nrf2 pathway but also involves intricate crosstalk with other critical cellular signaling networks, notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation, and its activation is often linked to increased oxidative stress. Kuromanin has been shown to inhibit the activation of NF-κB.[13][14] This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. By keeping NF-κB in its inactive state in the cytoplasm, kuromanin suppresses the transcription of pro-inflammatory and pro-oxidant genes.

Modulation of MAPK Signaling

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are involved in a wide range of cellular processes, including the response to oxidative stress. Kuromanin can modulate the phosphorylation and activation of these kinases, although the specific effects can be context-dependent. For instance, activation of the ERK pathway has been linked to the Nrf2-mediated antioxidant response induced by cyanidin-3-glucoside.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex molecular interactions involved in kuromanin's antioxidant activity, the following diagrams have been generated using the DOT language.

Kuromanin_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kuromanin Kuromanin (C3G) Keap1_Nrf2 Keap1-Nrf2 Complex Kuromanin->Keap1_Nrf2 Induces dissociation IKK IKK Kuromanin->IKK Inhibits p38 p38 Kuromanin->p38 Modulates JNK JNK Kuromanin->JNK Modulates ERK ERK Kuromanin->ERK Modulates NFkB_nu NF-κB Kuromanin->NFkB_nu Inhibits translocation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation IκBα IκBα IKK->IκBα Phosphorylation IκBα->Proteasome Degradation NFkB NF-κB NFkB->NFkB_nu Translocation NFkB_IκBα NF-κB-IκBα Complex NFkB_IκBα->NFkB Release p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Activates Transcription Inflammatory_Genes Pro-inflammatory Genes NFkB_nu->Inflammatory_Genes Activates Transcription

Caption: Kuromanin's multifaceted antioxidant and anti-inflammatory signaling.

Experimental_Workflow_Antioxidant_Assay cluster_sample_prep Sample Preparation cluster_assay Antioxidant Assay cluster_data_analysis Data Analysis Sample Test Compound (Kuromanin) or Extract Serial_Dilutions Serial Dilutions Sample->Serial_Dilutions Assay_Setup Assay Setup (e.g., DPPH, ORAC, CAA) Serial_Dilutions->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Data_Collection Data Collection (Absorbance/Fluorescence) Measurement->Data_Collection Calculation Calculation of % Inhibition or AUC Data_Collection->Calculation IC50_Determination IC50 or ORAC Value Determination Calculation->IC50_Determination

Caption: General workflow for in vitro antioxidant capacity assessment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of kuromanin's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Kuromanin (or sample extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of kuromanin in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of kuromanin solution, positive control, or methanol (as a blank) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the kuromanin sample or positive control.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator (such as AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Kuromanin (or sample extract)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by serial dilution.

  • Sample Preparation: Dissolve kuromanin in phosphate buffer and prepare various dilutions.

  • Assay:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the kuromanin sample, Trolox standards, or phosphate buffer (blank) to the appropriate wells.

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the kuromanin samples in Trolox equivalents (TE) from the standard curve.

Western Blotting for Nrf2 and Keap1

Principle: Western blotting is used to detect the protein levels of Nrf2 (total and nuclear) and Keap1 in cell lysates to assess the activation of the Nrf2 pathway by kuromanin.

Materials:

  • Cell culture reagents

  • Kuromanin

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/total lysate)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with different concentrations of kuromanin for a specified time.

  • Protein Extraction:

    • For total protein, lyse the cells with RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls (Lamin B1 for nuclear fraction, β-actin/GAPDH for total/cytoplasmic fractions).

Conclusion

Kuromanin exhibits a powerful and multifaceted antioxidant mechanism of action. It not only directly neutralizes free radicals but also enhances the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway. Its ability to concurrently inhibit the pro-inflammatory NF-κB pathway and modulate MAPK signaling further contributes to its protective effects against oxidative stress. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising natural compound. A thorough understanding of these mechanisms is crucial for the rational design of novel antioxidant therapies and the development of functional foods and nutraceuticals.

References

Spectrophotometric Properties of Kuromanin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin, also known as cyanidin-3-O-glucoside, is a prominent anthocyanin responsible for the vibrant red, purple, and blue hues in numerous plants. Beyond its role as a natural colorant, Kuromanin exhibits significant antioxidant and potential therapeutic properties, making it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the spectrophotometric characteristics of Kuromanin, including its molar absorptivity, UV-Visible absorption profile under varying pH conditions, and its fluorescence behavior. Detailed experimental protocols for its spectrophotometric analysis are presented to ensure methodological rigor in research applications. Furthermore, this guide elucidates the molecular mechanism of Kuromanin's antioxidant activity through the Keap1-Nrf2 signaling pathway, visualized with a detailed diagram. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development engaged in the study and application of this important phytochemical.

Quantitative Spectrophotometric Data

The spectrophotometric properties of Kuromanin are fundamental to its quantification and characterization. The following tables summarize the key quantitative data.

Table 1: Molar Absorptivity of Kuromanin

ParameterValueUnitsReference
Molar Extinction Coefficient (ε)29,600L·mol⁻¹·cm⁻¹[1]

Table 2: UV-Visible Absorption Maxima (λmax) of Kuromanin at Various pH Values

The absorption spectrum of Kuromanin is highly sensitive to the pH of the solution, exhibiting a pronounced bathochromic shift (a shift to longer wavelengths) as the pH increases. This is due to structural changes in the molecule.[2][3]

pHλmax (nm)Predominant Molecular FormVisual ColorReference
0.5508Flavylium CationOrange-Red[1][2]
2.0~510Flavylium CationRed[3]
3.3511Flavylium CationReddish[2]
4.0~520Flavylium Cation/Carbinol PseudobaseReddish-Purple[3][4]
5.2-Carbinol Pseudobase (colorless)Colorless[4]
6.0~550Quinoidal BasePurple[4][5]
7.0~565Quinoidal BaseViolet[3][5]
8.0586Quinoidal Base AnionBlue[2][5]
9.0~590ChalconeYellowish-Green[3]
12.5603ChalconeYellow-Green[1][2]

Experimental Protocols

Accurate and reproducible spectrophotometric analysis of Kuromanin requires standardized experimental protocols. The following section details the pH differential method for the quantification of total monomeric anthocyanins, expressed as Kuromanin equivalents.

Determination of Total Monomeric Anthocyanin Content by the pH Differential Method

This method is based on the structural transformation of anthocyanins as a function of pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.

2.1.1. Materials and Reagents

  • Potassium chloride (KCl)

  • Sodium acetate (CH₃COONa)

  • Hydrochloric acid (HCl)

  • Distilled or deionized water

  • Kuromanin standard (optional, for calibration)

  • Spectrophotometer (visible range)

  • pH meter

  • Volumetric flasks and pipettes

  • Cuvettes (1 cm path length)

2.1.2. Preparation of Buffers

  • pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Make up the final volume to 1 L with distilled water.

  • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Make up the final volume to 1 L with distilled water.

2.1.3. Sample Preparation

  • Extract a known weight of the sample material (e.g., fruit powder, plant extract) with a suitable solvent (e.g., acidified methanol).

  • Filter or centrifuge the extract to remove any solid particles.

  • Prepare two dilutions of the extract. For the first dilution, use the pH 1.0 buffer. For the second dilution, use the pH 4.5 buffer. The dilution factor should be the same for both and should be chosen so that the absorbance at λvis-max is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

2.1.4. Spectrophotometric Measurement

  • Allow the diluted samples to equilibrate for at least 15-20 minutes.

  • Set the spectrophotometer to measure absorbance at the λvis-max of Kuromanin (which may vary slightly depending on the sample matrix but is typically around 510-520 nm in acidic conditions) and at 700 nm (to correct for haze).

  • Use distilled water or the respective buffers as a blank.

  • Measure the absorbance of both the pH 1.0 and pH 4.5 diluted samples at λvis-max and 700 nm.

2.1.5. Calculation of Anthocyanin Concentration

The concentration of total monomeric anthocyanins, expressed as mg of Kuromanin per liter or per 100g of sample, is calculated using the following formula:

Absorbance (A) = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)

Where:

  • A = Absorbance difference

  • MW = Molecular weight of Kuromanin (449.2 g/mol )

  • DF = Dilution factor

  • ε = Molar extinction coefficient of Kuromanin (29,600 L·mol⁻¹·cm⁻¹)

  • l = Pathlength of the cuvette (typically 1 cm)

  • 1000 = Factor to convert g to mg

Molecular Mechanism and Signaling Pathway

Kuromanin's potent antioxidant effects are, in part, mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to electrophiles or reactive oxygen species (ROS), or in the presence of Nrf2 activators like Kuromanin, specific cysteine residues in Keap1 are modified. This leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.

Stabilized Nrf2 then translocates into the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This binding initiates the transcription of genes encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1), detoxification enzymes, and proteins involved in glutathione synthesis. The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances, thereby protecting against oxidative damage.

Kuromanin_Nrf2_Pathway cluster_nucleus Nucleus Kuromanin Kuromanin Keap1 Keap1 Kuromanin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Keap1->Ub Facilitates Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Kuromanin-mediated activation of the Keap1-Nrf2 antioxidant signaling pathway.

Experimental Workflow for Studying Nrf2 Activation

A typical workflow to investigate the effect of Kuromanin on the Nrf2 pathway in a cell-based model is outlined below.

Nrf2_Workflow A Cell Culture (e.g., HepG2, ARPE-19) B Treatment with Kuromanin A->B C Cell Lysis B->C G Reporter Gene Assay (ARE-luciferase) B->G D Protein Quantification C->D E Western Blot for Nrf2 (Nuclear & Cytoplasmic Fractions) D->E F qRT-PCR for downstream targets (HO-1, NQO1) D->F H Data Analysis E->H F->H G->H

References

An In-depth Technical Guide to the Solubility of Kuromanin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of kuromanin (cyanidin-3-O-glucoside), a prevalent anthocyanin with significant therapeutic potential. Understanding its solubility in various organic solvents is critical for its extraction, purification, formulation, and delivery in pharmaceutical and nutraceutical applications. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to Kuromanin

Kuromanin, or cyanidin-3-O-glucoside, is a water-soluble natural pigment found in a variety of fruits and vegetables, contributing to their red, purple, and blue hues. As a member of the flavonoid family, it has garnered considerable interest for its antioxidant, anti-inflammatory, and potential disease-preventing properties. The therapeutic application of kuromanin is, however, contingent on its bioavailability, which is significantly influenced by its solubility in various solvent systems used during processing and formulation.

Quantitative Solubility of Kuromanin

The solubility of kuromanin is dictated by its hydrophilic glycoside moiety and the less polar cyanidin aglycone. This amphiphilic nature results in varying degrees of solubility across different organic solvents. The following table summarizes the currently available quantitative solubility data for kuromanin. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityCitation(s)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified~ 5 mg/mL[1]
Dimethylformamide (DMF)C₃H₇NO73.09Not Specified~ 0.1 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)N/AN/ANot Specified~ 1 mg/mL[1]
WaterH₂O18.02Not Specified0.6 mg/mL[2][3][4]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of kuromanin in an organic solvent of interest using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

  • Kuromanin chloride (≥95% purity)

  • Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetone, etc.

  • Deionized water

  • Hydrochloric acid (HCl) or Formic acid (for acidified solvents)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a Diode Array Detector (DAD)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Autosampler vials

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of kuromanin powder to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • For acidified solvents, prepare the solvent mixture (e.g., 0.1% HCl in methanol) before adding the kuromanin.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to pellet the undissolved solid.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into an autosampler vial.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Quantification:

    • Prepare a series of standard solutions of kuromanin of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the concentration of kuromanin in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

3.3. HPLC Conditions (Example)

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 520 nm (for the flavylium cation)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of kuromanin solubility.

experimental_workflow start Start prep_solvents Prepare Organic Solvents start->prep_solvents add_kuromanin Add Excess Kuromanin to Solvents prep_solvents->add_kuromanin equilibrate Equilibrate in Thermostatic Shaker add_kuromanin->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute for HPLC Analysis filter->dilute hplc_analysis Quantify using HPLC-DAD dilute->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end End calculate->end

Caption: Workflow for determining kuromanin solubility.

Signaling Pathways and Logical Relationships

While kuromanin's solubility is a physicochemical property and not directly involved in a signaling pathway, its ability to be dissolved is the first critical step for its bioavailability and subsequent interaction with biological systems. The following diagram illustrates this logical relationship.

logical_relationship kuromanin_solid Kuromanin (Solid) dissolution Dissolution in Solvent/Matrix kuromanin_solid->dissolution Solubility kuromanin_solution Kuromanin (in Solution) dissolution->kuromanin_solution absorption Biological Absorption kuromanin_solution->absorption bioavailability Bioavailability absorption->bioavailability biological_activity Interaction with Signaling Pathways (e.g., Antioxidant, Anti-inflammatory) bioavailability->biological_activity

Caption: Solubility's role in kuromanin's bioactivity.

Conclusion

The solubility of kuromanin in organic solvents is a fundamental parameter for its scientific and commercial utilization. While quantitative data is available for a few specialized solvents, further research is needed to establish a comprehensive solubility profile in commonly used alcohols and other organic media. The experimental protocol detailed in this guide provides a robust framework for researchers to determine these values accurately. A thorough understanding of kuromanin's solubility will undoubtedly accelerate its development as a functional food ingredient and therapeutic agent.

References

The Occurrence and Quantification of Kuromanin in Edible Berries: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of kuromanin (cyanidin-3-O-glucoside) in a variety of edible berries. Kuromanin, a prominent anthocyanin, is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties. This document offers a comprehensive summary of its concentration in various berries, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates.

Quantitative Data on Kuromanin Content in Edible Berries

The concentration of kuromanin varies significantly among different berry species, influenced by factors such as cultivar, ripeness, and growing conditions. The following table summarizes the quantitative data for kuromanin content in several common edible berries, expressed in milligrams per 100 grams of fresh weight (FW) to facilitate comparison.

Berry SpeciesScientific NameKuromanin (Cyanidin-3-O-glucoside) Content (mg/100g FW)Reference(s)
BlackcurrantRibes nigrum1.3 - 9.9[1]
16.03 (mean)[2]
Blueberry (Bilberry)Vaccinium myrtillusNot explicitly quantified as kuromanin in the provided results, but a major anthocyanin.
BlackberryRubus fruticosus85.21 - 109.39[3]
Predominantly cyanidin-3-glucoside[4]
Chokeberry (Aronia)Aronia melanocarpaOne of the four major anthocyanins.[5]
MulberryMorus spp.Predominantly cyanidin-3-O-glucoside.[6]

Note: The quantification of anthocyanins can be influenced by the extraction method and analytical technique employed. The values presented are derived from various studies and should be considered as representative ranges.

Experimental Protocols for Kuromanin Quantification

The accurate quantification of kuromanin in berry matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) are the most common and reliable methods.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the separation and quantification of anthocyanins based on their unique absorption spectra.

a. Sample Preparation:

  • Homogenization: Weigh 5-10 grams of fresh or frozen berries and homogenize with a blender or mortar and pestle.

  • Extraction: Add 20-50 mL of acidified methanol (e.g., methanol/water/formic acid, 80:20:1, v/v/v) to the homogenized sample.

  • Sonication and Centrifugation: Sonicate the mixture for 15-30 minutes in an ultrasonic bath, followed by centrifugation at 4000-5000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete extraction of anthocyanins.

  • Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-DAD Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-25% B

    • 20-30 min: 25-40% B

    • 30-35 min: 40-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 520 nm for cyanidin-3-O-glucoside.

c. Quantification:

  • Prepare a calibration curve using a certified kuromanin (cyanidin-3-O-glucoside) standard of known concentrations.

  • Quantify the kuromanin content in the samples by comparing the peak area with the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity for the identification and quantification of anthocyanins, especially in complex matrices.

a. Sample Preparation:

  • Follow the same sample preparation protocol as for HPLC-DAD.

b. LC-MS Parameters:

  • LC System: Utilize a similar HPLC or UHPLC system as described above.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Ionization Mode: Positive ion mode is typically used for anthocyanin analysis.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for kuromanin (e.g., m/z 449.1 → 287.1) are monitored.

  • Data Analysis: Quantification is performed using a calibration curve generated with a kuromanin standard.

Signaling Pathways Modulated by Kuromanin

Kuromanin exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

Keap1-Nrf2/ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Oxidative stress or the presence of inducers like kuromanin can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Kuromanin is believed to promote the dissociation of Nrf2 from Keap1, thereby activating this protective pathway.[7][8]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kuromanin Kuromanin Keap1_Nrf2 Keap1-Nrf2 Complex Kuromanin->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Kuromanin Kuromanin Kuromanin->IKK Inhibits DNA DNA NFkB_nucleus->DNA Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Proinflammatory_Genes Promotes Transcription MAPK_Signaling_Pathway Stimuli External Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to Kuromanin Kuromanin Kuromanin->MAPKK Inhibits Phosphorylation Experimental_Workflow Start Berry Sample Collection Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (Acidified Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Analysis HPLC-DAD or LC-MS Analysis Filtration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Reported Kuromanin Concentration Data_Processing->End

References

Kuromanin (Cyanidin-3-O-glucoside): A Technical Guide to its Role in Plant Physiology and Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Kuromanin, chemically known as cyanidin-3-O-glucoside, is one of the most widespread anthocyanin pigments in the plant kingdom, responsible for many of the red, purple, and blue colors observed in flowers, fruits, and leaves.[1] Beyond its role as a pigment, kuromanin is a critical molecule in plant physiology, particularly in mediating responses to environmental stress. Its potent antioxidant properties enable it to protect plants from oxidative damage induced by a variety of biotic and abiotic stressors. This technical guide provides an in-depth examination of the functions of kuromanin, detailing its role in reactive oxygen species (ROS) scavenging, its accumulation under stress, the signaling pathways that regulate its biosynthesis, and standard experimental protocols for its extraction, quantification, and functional analysis.

Core Physiological Role: Potent Antioxidant Activity

Plants, as aerobic organisms, constantly produce Reactive Oxygen Species (ROS) such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) as byproducts of metabolic processes in organelles like chloroplasts, mitochondria, and peroxisomes.[2][3] While ROS at low levels function as important signaling molecules, their overaccumulation under stress conditions leads to oxidative damage to vital macromolecules, including lipids, proteins, and nucleic acids.[3][4]

Kuromanin is a highly effective non-enzymatic antioxidant.[5] Its chemical structure, particularly the hydroxyl groups on the B-ring, allows it to readily donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.[5] The antioxidant capacity of anthocyanins is a key component of the plant's defense system.

Quantitative Data on Antioxidant Capacity

The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to measure the antioxidant scavenging activity of substances against peroxyl radicals. Among 14 different anthocyanins and their aglycones, kuromanin demonstrated the highest antioxidant activity.

CompoundAntioxidant AssayRelative ActivitySource
Kuromanin ORAC3.5 times stronger than Trolox (a Vitamin E analog)[5]
PelargoninORACEquivalent to Trolox[5]

Role in Plant Stress Response

The accumulation of kuromanin is a hallmark of the plant response to a wide range of environmental challenges. This accumulation is not merely a passive consequence of stress but an active adaptive strategy.

  • Abiotic Stress:

    • High Light & UV Radiation: Kuromanin accumulates in epidermal tissues where it acts as a sunscreen, absorbing excess visible and UV radiation. This photoprotective role shields the photosynthetic machinery from photoinhibition and photodamage.

    • Cold and Freezing Temperatures: Cold stress induces the expression of genes involved in the anthocyanin biosynthetic pathway.[6] The accumulation of kuromanin and other anthocyanins can help increase osmotic potential within cells, contributing to freezing tolerance.

    • Drought and Salinity: Water deficit and high salt concentrations trigger oxidative stress. Plants often respond by upregulating kuromanin synthesis to enhance their ROS-scavenging capacity and protect cellular integrity.[7]

  • Biotic Stress:

    • Pathogen and Herbivore Defense: The accumulation of anthocyanins at the site of infection or wounding is a common defense response. Kuromanin may play a role in plant resistance to insect attacks and pathogen defense, although the precise mechanisms are still under investigation.[5]

Molecular Mechanisms and Signaling Pathways

Kuromanin's function and biosynthesis are tightly regulated by complex signaling networks that translate environmental cues into physiological responses.

Kuromanin-Mediated ROS Scavenging

Under stress, the balance between ROS production and detoxification is disrupted. Kuromanin, localized primarily in the vacuole, plays a crucial role in neutralizing excess ROS that diffuse from their sites of production, thereby preventing widespread cellular damage.[4]

ROS_Scavenging cluster_cell Plant Cell Mitochondrion Mitochondrion ROS ROS (O₂⁻, H₂O₂, •OH) Mitochondrion->ROS Production under Stress Chloroplast Chloroplast Chloroplast->ROS Production under Stress Lipids Lipids OxidativeDamage Oxidative Damage Lipids->OxidativeDamage Proteins Proteins Proteins->OxidativeDamage DNA DNA DNA->OxidativeDamage Kuromanin Kuromanin (in Vacuole) Kuromanin->ROS Scavenges ROS->Lipids ROS->Proteins ROS->DNA

Caption: Kuromanin-mediated scavenging of Reactive Oxygen Species (ROS).

Transcriptional Regulation of Biosynthesis

The production of kuromanin is controlled at the transcriptional level. Environmental stresses trigger signaling cascades involving phytohormones like abscisic acid (ABA) and jasmonic acid (JA), which in turn activate specific transcription factors.[3][8] The core regulatory unit is the MBW complex, comprising three types of proteins: an R2R3-MYB transcription factor, a basic helix-loop-helix (bHLH) transcription factor, and a WD40 repeat (WDR) protein.[9][10] This complex binds to the promoters of structural genes in the anthocyanin biosynthesis pathway, such as Chalcone Synthase (CHS), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS), driving the synthesis of kuromanin.[11]

Biosynthesis_Pathway cluster_mbw MBW Transcriptional Complex Stress Abiotic/Biotic Stress (e.g., High Light, Cold, Pathogen) Signal Signaling Cascade (ROS, ABA, JA) Stress->Signal MYB R2R3-MYB Signal->MYB Upregulates bHLH bHLH Signal->bHLH Upregulates WDR WDR Signal->WDR Upregulates MBW_Active Active MBW Complex StructuralGenes Anthocyanin Structural Genes (CHS, DFR, ANS, etc.) MBW_Active->StructuralGenes Activates Transcription Kuromanin Kuromanin Accumulation StructuralGenes->Kuromanin Leads to

Caption: Simplified signaling pathway for stress-induced kuromanin biosynthesis.

Experimental Protocols

The analysis of kuromanin in plant tissues involves extraction, quantification, and functional assessment.

Experimental_Workflow A 1. Plant Tissue Collection (Fresh or Freeze-Dried) B 2. Homogenization (e.g., with liquid nitrogen) A->B C 3. Extraction (Acidified Solvent) B->C D 4. Centrifugation / Filtration (Remove solid debris) C->D E 5. Crude Extract D->E F Quantification E->F G Functional Assay E->G H pH Differential Method (Total Monomeric Anthocyanins) F->H I HPLC Analysis (Specific Kuromanin conc.) F->I J ORAC Assay (Antioxidant Capacity) G->J

Caption: General experimental workflow for the analysis of kuromanin.

Protocol 1: Extraction of Anthocyanins

This protocol provides a general method for extracting anthocyanins from plant material.

  • Sample Preparation: Weigh approximately 1 g of fresh or 0.1 g of freeze-dried, powdered plant tissue.

  • Solvent Preparation: Prepare an extraction solvent of methanol (or ethanol) containing 1% HCl (v/v). The acidic condition helps stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction: Add 10 mL of the extraction solvent to the sample in a conical tube. Vortex thoroughly.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C in the dark to prevent degradation.

  • Clarification: Centrifuge the sample at 4,000 x g for 15 minutes.

  • Collection: Carefully collect the supernatant, which contains the anthocyanin extract. Store at -20°C in the dark until analysis.

Protocol 2: Quantification by pH Differential Method

This spectrophotometric method quantifies total monomeric anthocyanins based on their structural change with pH.[5][12][13]

  • Reagents:

    • pH 1.0 Buffer: 0.025 M potassium chloride, adjusted to pH 1.0 with HCl.[5]

    • pH 4.5 Buffer: 0.4 M sodium acetate, adjusted to pH 4.5 with acetic acid.[5]

  • Procedure:

    • Prepare two dilutions of the anthocyanin extract from Protocol 1.

    • For the first dilution, mix a suitable aliquot of extract with the pH 1.0 buffer.

    • For the second dilution, mix the same aliquot of extract with the pH 4.5 buffer.

    • Allow both solutions to equilibrate for 15-20 minutes.[12]

  • Measurement:

    • Measure the absorbance of both solutions at the wavelength of maximum absorbance for kuromanin (approx. 520 nm) and at 700 nm (to correct for haze) using a spectrophotometer.[12]

  • Calculation:

    • Calculate the absorbance (A) = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.

    • Total Anthocyanin Conc. (mg/L) = (A × MW × DF × 1000) / (ε × L), where:

      • MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside.

      • DF = Dilution factor.

      • ε (Molar extinction coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside.

      • L = Pathlength in cm (typically 1 cm).

Protocol 3: HPLC-Based Quantification of Kuromanin

High-Performance Liquid Chromatography (HPLC) allows for the separation and precise quantification of individual anthocyanins like kuromanin.[1][2][14]

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.[2][6]

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 5% formic acid in water.

    • Solvent B: 100% Methanol or Acetonitrile.

  • Gradient Program (Example): Start with 10% B, ramp to 30% B over 25 minutes, then ramp to 90% B over 10 minutes, hold for 5 minutes, and return to initial conditions. The flow rate is typically 0.5-1.0 mL/min.

  • Detection: Monitor at ~520 nm.

  • Quantification: Prepare a calibration curve using a pure kuromanin (cyanidin-3-glucoside) standard. Identify the kuromanin peak in the sample chromatogram by comparing its retention time and spectral data with the standard. Calculate the concentration based on the peak area and the calibration curve.

Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of the extract.[15][16]

  • Reagents:

    • Fluorescein sodium salt (fluorescent probe).

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator).[15]

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (standard).

    • Phosphate buffer (75 mM, pH 7.4).

  • Procedure (96-well plate format):

    • Add fluorescein solution to each well (blank, standard, and sample).

    • Add diluted anthocyanin extract or Trolox standard to the appropriate wells. Add buffer to the blank wells.

    • Incubate the plate at 37°C for 30 minutes.[15]

  • Measurement:

    • Initiate the reaction by adding AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the decay of fluorescence over time (e.g., every 2 minutes for 90 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[15]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and the blank.

    • Calculate the net AUC for each sample and standard by subtracting the AUC of the blank.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample from the standard curve, expressed as Trolox Equivalents (TE).

Conclusion

Kuromanin is a multifunctional molecule essential for plant adaptation and survival. Its primary role as a potent antioxidant provides robust protection against oxidative damage induced by a multitude of environmental stresses. The stress-inducible accumulation of kuromanin, governed by sophisticated transcriptional regulatory networks, highlights its central function in the plant's defense arsenal. The methodologies detailed in this guide provide a framework for researchers to accurately quantify kuromanin and assess its significant contribution to plant physiology and stress tolerance. A deeper understanding of these mechanisms holds potential for developing more resilient crops and for harnessing the health-promoting properties of this vital plant metabolite.

References

In Vitro Anti-inflammatory Effects of Kuromanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin, also known as cyanidin-3-O-glucoside (C3G), is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. Emerging in vitro evidence has highlighted its significant anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of Kuromanin, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Core Mechanisms of Action

Kuromanin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In vitro studies have consistently demonstrated its ability to interfere with inflammatory cascades initiated by stimuli such as lipopolysaccharide (LPS).

Inhibition of Pro-inflammatory Mediators

Kuromanin has been shown to effectively suppress the production of several key mediators of inflammation:

  • Nitric Oxide (NO): Kuromanin inhibits the expression and activity of inducible nitric oxide synthase (iNOS), a key enzyme responsible for the production of large amounts of NO during inflammation. This inhibition occurs in a concentration-dependent manner.

  • Prostaglandin E2 (PGE2): The synthesis of PGE2, a potent inflammatory mediator, is catalyzed by cyclooxygenase-2 (COX-2). Kuromanin has been demonstrated to inhibit the expression of COX-2, thereby reducing PGE2 production.

  • Pro-inflammatory Cytokines: Kuromanin significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), from various cell types upon inflammatory stimulation.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of Kuromanin are underpinned by its ability to modulate critical intracellular signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Kuromanin has been shown to inhibit the activation of NF-κB. This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of a wide array of pro-inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in the inflammatory response. Kuromanin has been observed to inhibit the phosphorylation of these key MAPK proteins, thereby attenuating downstream inflammatory signaling.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of Kuromanin from various studies.

Parameter Cell Line Stimulus Kuromanin Concentration Inhibition (%) IC50 Value Reference
NO Production J774 MacrophagesLPS11, 22, 45, 90 µg/mlConcentration-dependent-
iNOS Protein Expression J774 MacrophagesLPS10, 20, 40, 80 µg/mlConcentration-dependent-
COX-2 Expression HT-29 Cells-Various concentrationsMarked inhibition-
TNF-α Production HUVECsLPS-Significant inhibition-
IL-6 Production HUVECsLPS-Significant inhibition-
IL-1β Production HUVECsLPS-Significant inhibition-

Note: This table is a representative summary. Specific values may vary depending on the experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in-vitro anti-inflammatory effects of Kuromanin.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7, J774) and human cell lines (e.g., THP-1 monocytes, HT-29 colon cancer cells, HUVECs) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Kuromanin for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with different concentrations of Kuromanin for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Cyclooxygenase-2 (COX-2) Expression Analysis (Western Blot)
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against COX-2 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.

Cytokine Production Assay (ELISA)
  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, IL-6, IL-1β). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

NF-κB and MAPK Signaling Pathway Analysis (Western Blot)

The protocol for analyzing the activation of NF-κB (p65 translocation) and MAPKs (phosphorylation of ERK, JNK, p38) is similar to the Western Blot protocol for COX-2, with the following key differences:

  • Primary Antibodies: Use primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p65, anti-phospho-ERK) and their total forms for normalization.

  • Cellular Fractionation (for NF-κB): To specifically assess the nuclear translocation of p65, perform cellular fractionation to separate the cytoplasmic and nuclear extracts before running the Western blot.

Visualizations

Signaling Pathways

Kuromanin_Anti_Inflammatory_Signaling cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPKKK MAPKKK (TAK1) TRAF6->MAPKKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Transcription MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (nucleus) MAPK->AP1 Activation AP1->Pro_inflammatory_genes Transcription Kuromanin Kuromanin Kuromanin->IKK Kuromanin->MAPK

Caption: Kuromanin inhibits inflammatory signaling pathways.

Experimental Workflow: NO Production Assay

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Incubate overnight (37°C, 5% CO2) seed_cells->adhere pretreat Pre-treat with Kuromanin (1 hour) adhere->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent incubate_rt Incubate at RT (10 min) griess_reagent->incubate_rt measure_absorbance Measure Absorbance (540 nm) incubate_rt->measure_absorbance calculate Calculate NO concentration measure_absorbance->calculate end End calculate->end

Caption: Workflow for Nitric Oxide (NO) Production Assay.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of Kuromanin. Its ability to inhibit key pro-inflammatory mediators and modulate the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation in the development of anti-inflammatory therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies on this promising natural compound.

Methodological & Application

Application Note and Protocol for Kuromanin Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin (Cyanidin-3-O-glucoside) is a prominent anthocyanin found in a variety of pigmented plants, fruits, and vegetables. It is a potent antioxidant with numerous reported health benefits, including anti-inflammatory and cardioprotective effects. Accurate and precise quantification of Kuromanin is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug discovery and development. This application note provides a detailed protocol for the quantification of Kuromanin using a validated High-Performance Liquid Chromatography (HPLC) method.

Principle of the Method

This method utilizes reverse-phase HPLC with UV-Vis detection to separate and quantify Kuromanin. The separation is achieved on a C18 column where compounds are separated based on their polarity. A mobile phase consisting of an acidified aqueous solution and an organic solvent is used to elute the analytes. The detection of Kuromanin is performed at its maximum absorbance wavelength in the visible spectrum, which is typically around 520 nm. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from Kuromanin standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Kuromanin chloride reference standard (≥95% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PVDF or PTFE)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: Agilent SB-C18 (4.6 x 250 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase:

    • Solvent A: 10% Formic acid in Water (v/v)

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 70 30
    25 70 30
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 520 nm

  • Injection Volume: 20 µL

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Kuromanin chloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This stock solution should be stored at -20 °C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The following is a general protocol for the extraction of Kuromanin from a plant matrix. The procedure may need to be optimized depending on the specific sample type.

  • Extraction:

    • Weigh 1 g of the homogenized and dried plant material.

    • Add 20 mL of extraction solvent (e.g., methanol with 1% formic acid).

    • Sonication or vortex for 30 minutes in the dark.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants.

  • Filtration: Filter the pooled extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters for such a method.

ParameterTypical Value
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision
Intra-day (RSD%)< 2%
Inter-day (RSD%)< 3%
Accuracy (Recovery) 95 - 105%
Specificity No interfering peaks at the retention time of Kuromanin

Data Presentation

The quantitative data for a set of samples can be summarized as follows:

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)15.212543010.0
Standard 2 (50 µg/mL)15.262715050.0
Sample A15.334567827.6
Sample B15.245678936.4

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of Kuromanin.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection & Homogenization Extraction Extraction of Kuromanin Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Standard Preparation of Kuromanin Standards Calibration Calibration Curve Generation Standard->Calibration Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (520 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Kuromanin Integration->Quantification Calibration->Quantification

Figure 1. Experimental workflow for Kuromanin quantification.
Representative Signaling Pathway

Kuromanin, as a potent antioxidant, may exert its biological effects through the modulation of cellular signaling pathways involved in oxidative stress and inflammation. The Nrf2-Keap1 signaling pathway is a key regulator of the antioxidant response. The following diagram illustrates a simplified representation of this pathway, which could be a potential mechanism of action for Kuromanin.

G cluster_cell Cell Kuromanin Kuromanin Keap1_Nrf2 Keap1 Nrf2 Kuromanin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

Figure 2. Nrf2-Keap1 signaling pathway.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of Kuromanin in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocols and visualizations serve as a comprehensive guide for researchers and scientists involved in the analysis of this important bioactive compound.

Application Notes & Protocols: Extraction of Kuromanin from Black Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin, also known as cyanidin-3-O-glucoside, is the principal anthocyanin found in black rice (Oryza sativa L.) and is responsible for its characteristic dark color.[1][2] This bioactive compound has garnered significant interest within the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][3] These application notes provide detailed protocols for the extraction of kuromanin from black rice, a summary of quantitative data from various extraction methodologies, and an overview of the key signaling pathways modulated by this anthocyanin.

Data Presentation: Quantitative Analysis of Kuromanin Extraction

The efficiency of kuromanin extraction is influenced by several factors, including the choice of solvent, temperature, and extraction time. The following table summarizes quantitative data from various studies to provide a comparative overview of different extraction methods.

Extraction MethodSolvent SystemTemperature (°C)Time (min)Kuromanin Yield (mg/100g of black rice)Reference
Maceration56.11% Ethanol, 4.42% Citric Acid49.29120109.64 (Total Anthocyanins)[1]
Maceration50.78% Ethanol, 1 N HCl (0.60 mL)Not SpecifiedNot Specified624.27 µg/g extract (Total Anthocyanins)[4]
Solvent ExtractionAcidified 70% (v/v) EthanolNot SpecifiedNot Specified461.72 mg/L (Total Anthocyanins in extract)[5]
Solvent ExtractionMethanol with 0.1M HCl (85:15, v/v)Not SpecifiedNot SpecifiedUp to 470 (Cyanidin-3-glucoside)[6]
Heat-Assisted MacerationEthanol (50-60%), Citric Acid (3-5%)45-5512044.05 – 108.61 (Total Anthocyanins)[1]
Ultrasound-Assisted ExtractionAcidified EthanolNot SpecifiedNot SpecifiedGenerally higher yield and shorter time than traditional methods[3]

Experimental Protocols

Protocol 1: Standard Maceration using Acidified Ethanol

This protocol is a conventional and widely used method for kuromanin extraction.

Materials:

  • Black rice, ground to a fine powder

  • Ethanol (50-70%, v/v)

  • Hydrochloric acid (HCl) or Citric Acid

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Solvent: Prepare an acidified ethanol solution. For example, a 70% ethanol solution acidified with 1 N HCl to a final concentration of 0.1% (v/v). Alternatively, citric acid can be used as a less toxic acidifying agent.[1][5]

  • Extraction:

    • Mix the ground black rice powder with the acidified ethanol solvent in a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture continuously at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 2 hours).[1]

  • Filtration and Centrifugation:

    • Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

    • Centrifuge the filtrate at a high speed (e.g., 10,000 rpm) for 15 minutes to remove any remaining fine particles.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.

  • Quantification:

    • The total anthocyanin content, with kuromanin being the major component, can be determined using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength (around 520-530 nm).[2]

    • For precise quantification of kuromanin, High-Performance Liquid Chromatography (HPLC) is recommended.[3][7][8] A C18 column is commonly used with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile.[2][8]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.[3]

Materials:

  • Same as Protocol 1

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation of Solvent: Prepare the acidified ethanol solvent as described in Protocol 1.

  • Extraction:

    • Mix the ground black rice powder with the solvent in a flask.

    • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a shorter duration compared to maceration (e.g., 15-30 minutes).

  • Filtration, Centrifugation, Solvent Evaporation, and Quantification: Follow steps 3, 4, and 5 from Protocol 1.

Mandatory Visualizations

Experimental Workflow for Kuromanin Extraction

G cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis A Black Rice B Grinding A->B C Ground Black Rice B->C D Addition of Acidified Ethanol C->D E Maceration or Ultrasound-Assisted Extraction D->E F Crude Extract E->F G Filtration F->G H Centrifugation G->H I Supernatant H->I J Rotary Evaporation I->J K Concentrated Kuromanin Extract J->K L Quantification (HPLC/UV-Vis) K->L

Caption: Workflow for the extraction and analysis of kuromanin from black rice.

Signaling Pathways Modulated by Kuromanin

Kuromanin has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

1. Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus LPS MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IKK IKK Stimulus->IKK Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) MAPK->Inflammation IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Inflammation Kuromanin Kuromanin Kuromanin->MAPK inhibits Kuromanin->IKK inhibits

Caption: Kuromanin's inhibition of the NF-κB and MAPK pro-inflammatory pathways.

2. Activation of the Antioxidant Nrf2/HO-1 Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant & Cytoprotective Proteins HO1->Antioxidant_Enzymes Kuromanin Kuromanin Kuromanin->Keap1 disrupts interaction

Caption: Kuromanin's activation of the Nrf2/HO-1 antioxidant defense pathway.

3. Modulation of the PI3K/Akt Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell Survival, Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits Kuromanin Kuromanin Kuromanin->PI3K inhibits

Caption: Kuromanin's modulation of the PI3K/Akt signaling pathway.

Conclusion

The protocols and data presented herein offer a comprehensive guide for the extraction and analysis of kuromanin from black rice. The selection of an appropriate extraction method will depend on the specific research goals, available equipment, and desired purity of the final extract. Understanding the molecular mechanisms through which kuromanin exerts its effects, particularly its modulation of key signaling pathways, is crucial for the development of novel therapeutic agents and functional foods. Further research is warranted to fully elucidate the pharmacological potential of this promising natural compound.

References

Application Notes and Protocols for the Solid-Phase Extraction of Kuromanine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kuromanine, also known as cyanidin-3-O-glucoside, is a prominent anthocyanin responsible for the vibrant red, purple, and blue colors in numerous fruits and vegetables, including blackberries, blackcurrants, and black rice.[1][2] Beyond its role as a natural colorant, this compound is a subject of extensive research due to its potent antioxidant properties and potential health benefits. These benefits include roles in mitigating the risks of cardiovascular diseases, diabetes, and certain cancers.[3] Consequently, obtaining high-purity this compound is crucial for in-depth research, drug development, and its use as a functional food ingredient.

Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the purification and concentration of anthocyanins from complex plant matrices.[4][5] This method offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the purification of this compound using C18 solid-phase extraction cartridges, a common reversed-phase sorbent that effectively retains anthocyanins.[6][7]

Principle of C18 Solid-Phase Extraction for this compound Purification

Reversed-phase SPE, utilizing a nonpolar stationary phase like C18 silica, is a preferred method for isolating anthocyanins, which are polar compounds. The general principle involves the following steps:

  • Conditioning: The C18 sorbent is activated with an organic solvent, typically methanol, to solvate the hydrocarbon chains.

  • Equilibration: The column is then washed with an aqueous solution, usually acidified water, to prepare it for the sample.

  • Sample Loading: The crude, acidified plant extract containing this compound is passed through the cartridge. The hydrophobic interactions between the C18 sorbent and the less polar regions of the anthocyanin molecules, along with some weaker polar interactions, cause the this compound to be retained. More polar impurities, such as sugars and organic acids, pass through the column.

  • Washing: The column is washed with a weak solvent, such as acidified water, to remove any remaining polar impurities that may have been retained.

  • Elution: Finally, the purified this compound is eluted from the cartridge using an organic solvent, typically acidified methanol. This solvent disrupts the hydrophobic interactions, releasing the retained anthocyanins.

Quantitative Data Summary

The following table summarizes the recovery and purity data for anthocyanin purification using different solid-phase extraction sorbents, including the commonly used C18 silica. This data is compiled from various studies and provides a comparative overview of the effectiveness of different SPE materials.

SPE SorbentPlant SourceKey Anthocyanin(s)Recovery Rate (%)Purity (%)Reference
C18 Silica ChokeberryCyanidin Glycosides91.4Not Specified[4]
C18 Solanum nigrumPetunidin Glycoside23.0 (after multi-step purification)98.5[7]
MCX (Mixed-Mode Cation Exchange) Chokeberry, Purple CornCyanidin-3-glucoside>93>99[6]
Vinylbenzene-based Cartridge Red GrapeGlucosylated Anthocyanidins>95Not Specified[5]
Oasis® HLB Chokeberry, Purple CornCyanidin Glycosides68.9 - 78.0Not Specified[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of this compound from a plant extract using a C18 SPE cartridge.

Materials and Reagents
  • C18 SPE Cartridges (e.g., Sep-Pak® C18)

  • Crude plant extract containing this compound (e.g., from black rice, berries)

  • Methanol (HPLC grade)

  • Formic acid or Hydrochloric acid (HCl)

  • Deionized water

  • SPE vacuum manifold

  • Collection vials or tubes

  • pH meter

Protocol for this compound Purification using C18 SPE
  • Sample Preparation:

    • Extract this compound from the plant source using an appropriate solvent. A common extraction solvent is methanol acidified with 1.0 N HCl (85:15, v/v).[1]

    • After extraction, centrifuge the mixture and collect the supernatant.

    • Concentrate the extract if necessary, using a rotary evaporator.

    • Adjust the pH of the extract to approximately 2-3 with formic acid or HCl. This ensures the anthocyanins are in their stable flavylium cation form.

  • SPE Cartridge Conditioning and Equilibration:

    • Place the C18 SPE cartridge on a vacuum manifold.

    • Conditioning: Pass 10 mL of methanol through the cartridge.[5] This activates the C18 sorbent.

    • Equilibration: Pass 10 mL of deionized water (acidified to pH 2 with formic acid or HCl) through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the prepared plant extract onto the conditioned and equilibrated C18 cartridge.

    • Maintain a slow and steady flow rate (e.g., 1-2 mL/min) to ensure efficient binding of this compound to the sorbent.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water (acidified to pH 2).[5] This step removes sugars, organic acids, and other highly polar impurities.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the purified this compound by passing 1.5 - 5 mL of acidified methanol (e.g., methanol with 0.1% HCl or formic acid) through the cartridge.[5] The volume can be optimized based on the cartridge size and the concentration of the analyte.

    • Collect the colored eluate, which contains the purified this compound.

  • Post-Elution Processing (Optional):

    • The solvent from the eluate can be evaporated under a stream of nitrogen or using a rotary evaporator.

    • The purified this compound can then be reconstituted in a suitable solvent for further analysis (e.g., HPLC, mass spectrometry) or for use in biological assays.

Visualizations

Experimental Workflow for this compound Purification

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis start Plant Material extraction Extraction (Acidified Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant ph_adjust pH Adjustment (pH 2-3) supernatant->ph_adjust sample_loading Sample Loading ph_adjust->sample_loading conditioning Conditioning (Methanol) equilibration Equilibration (Acidified Water) conditioning->equilibration equilibration->sample_loading washing Washing (Acidified Water) sample_loading->washing elution Elution (Acidified Methanol) washing->elution purified_this compound Purified this compound elution->purified_this compound analysis HPLC/MS Analysis purified_this compound->analysis Kuromanine_Pathway This compound This compound (Cyanidin-3-O-glucoside) akt Akt This compound->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits (Phosphorylation) cell_survival Enhanced Cell Survival & Protection akt->cell_survival Promotes oxidative_stress Oxidative Stress (e.g., ROS) gsk3b->oxidative_stress Promotes cell_injury Cellular Injury & Apoptosis oxidative_stress->cell_injury Induces

References

Kuromanine: A Natural Alternative for Vibrant and Functional Food Coloration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Product Development Professionals

The demand for clean-label ingredients has propelled the food industry towards natural alternatives to synthetic colorants. Kuromanine, also known as cyanidin-3-O-glucoside, is a prominent anthocyanin that imparts a rich red to purple-blue hue, making it an excellent candidate for natural food coloring.[1][2][3][4] Found abundantly in various plant sources such as black rice, black soybeans, mulberries, and numerous berries, this compound offers not only vibrant color but also potential health benefits owing to its antioxidant properties.[1][5] This document provides detailed application notes and experimental protocols for the extraction, purification, and stability analysis of this compound for its use as a natural food colorant.

Chemical Properties and Stability

This compound's chemical structure consists of a cyanidin aglycone linked to a glucose molecule.[6] This glycosylation enhances its water solubility compared to the aglycone.[5] However, like other anthocyanins, the stability of this compound is significantly influenced by several factors, including pH, temperature, light, and the presence of oxygen.[7] Understanding these factors is crucial for its successful application in food products.

The color of this compound is highly pH-dependent. In acidic conditions (pH < 3), it typically appears as a stable red flavylium cation. As the pH increases, it undergoes structural transformations, leading to a colorless carbinol pseudobase (pH 4-5), a purple quinonoidal base (pH 6-7), and further degradation at neutral to alkaline pH, resulting in a blue or greenish hue that is often unstable.

Table 1: Stability of this compound under Various Conditions

ParameterConditionObserved Effect on Color and StabilityReference
pH < 3Red, stable[2]
4 - 5Colorless, less stable[8]
6 - 7Purple, unstable[2]
> 7Blue/Green, rapid degradation[8]
Temperature Elevated temperaturesAccelerated degradation, color loss[7][9]
Light Exposure to UV and visible lightFading and degradation[7]
Oxygen Presence of oxygenPromotes degradation[7]

Extraction and Purification Protocols

Several methods can be employed for the extraction and purification of this compound from plant sources. The choice of method depends on the desired purity and scale of production.

Protocol 1: Laboratory-Scale Extraction of this compound from Black Rice

This protocol describes a solid-liquid extraction method suitable for laboratory-scale preparation.

Materials:

  • Ground black rice

  • Methanol acidified with 1.0 N HCl (85:15, v/v)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Mix 30 grams of ground black rice with 200 mL of acidified methanol.[10]

  • Sonicate the mixture for 15 minutes to facilitate cell disruption and extraction.[10]

  • Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C.[10]

  • Decant the supernatant into a clean flask.[10]

  • Repeat the extraction process on the pellet with an additional 200 mL of acidified methanol and sonicate for 15 minutes.[10]

  • Combine the supernatants from both extractions.

  • Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator.[10]

  • Filter the concentrated extract through a 0.45 µm filter to remove any remaining particulate matter.

The following diagram illustrates the workflow for this extraction process:

G cluster_extraction Extraction cluster_concentration Concentration & Filtration A Mix Ground Black Rice with Acidified Methanol B Sonicate for 15 min A->B C Centrifuge at 7500 rpm B->C D Collect Supernatant C->D E Re-extract Pellet C->E Pellet F Combine Supernatants D->F E->C G Rotary Evaporation F->G H Filter (0.45 µm) G->H I Crude this compound Extract H->I

Workflow for this compound Extraction
Protocol 2: Purification of this compound using High-Performance Counter-Current Chromatography (HPCCC)

For obtaining high-purity this compound, HPCCC is an effective preparative separation technique.[11][12]

Materials:

  • Crude this compound extract

  • tert-butyl methyl ether (t-BME)

  • n-butanol

  • Acetonitrile

  • Water

  • Trifluoroacetic acid (TFA)

  • HPCCC instrument

Procedure:

  • Prepare the two-phase solvent system composed of t-BME/n-butanol/acetonitrile/water/TFA (1:3:1:5:0.01, v/v/v/v/v).[12]

  • Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.

  • Degas both the upper (stationary) and lower (mobile) phases.

  • Fill the HPCCC column with the stationary phase.

  • Set the rotational speed of the instrument.

  • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the crude this compound extract in a small volume of the biphasic solvent mixture.

  • Inject the sample into the HPCCC system.

  • Collect fractions and monitor the effluent using a UV-Vis detector at 520 nm.[12]

  • Combine the fractions containing pure this compound and verify the purity using analytical HPLC.

Quantification and Analysis

Accurate quantification of this compound is essential for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.[7][13]

Protocol 3: Quantification of this compound by HPLC

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).[12]

  • Mobile Phase A: Water with 0.5% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.[12]

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing over time to elute the compound.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 520 nm.[12]

  • Column Temperature: 30°C.[14]

Procedure:

  • Prepare a stock solution of a certified this compound reference standard of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Prepare the sample extract for injection by diluting it to a concentration that falls within the range of the calibration curve.

  • Inject the sample and integrate the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

Stability Testing Protocols

To ensure the successful application of this compound as a food colorant, its stability in the final food matrix must be evaluated.

Protocol 4: pH Stability Assessment

Materials:

  • Purified this compound solution

  • Buffer solutions of varying pH (e.g., pH 2, 3, 4, 5, 6, 7, 8)

  • Spectrophotometer or colorimeter

Procedure:

  • Add a known concentration of the this compound solution to each buffer solution.

  • Measure the initial color (e.g., using CIE Lab* values) and absorbance spectrum of each sample.

  • Store the samples in the dark at a constant temperature.

  • At regular intervals (e.g., every 24 hours for a week), measure the color and absorbance of each sample.

  • Calculate the color change (ΔE*) and the percentage of pigment degradation over time for each pH.

Protocol 5: Thermal Stability Assessment

Materials:

  • Purified this compound solution in a suitable buffer (e.g., pH 3.0)

  • Water baths or incubators set at different temperatures (e.g., 25°C, 50°C, 75°C, 100°C)

  • Spectrophotometer or colorimeter

Procedure:

  • Prepare samples of the this compound solution.

  • Measure the initial color and absorbance of a control sample kept at a low temperature (e.g., 4°C).

  • Place the test samples in the water baths or incubators.

  • At set time points (e.g., every 30 minutes), remove a sample from each temperature, cool it rapidly, and measure its color and absorbance.

  • Determine the rate of degradation at each temperature.

Protocol 6: Light Stability Assessment

Materials:

  • Purified this compound solution in a suitable buffer (e.g., pH 3.0)

  • Lightbox with a controlled light source (e.g., simulating daylight)

  • Spectrophotometer or colorimeter

  • Light-proof containers

Procedure:

  • Prepare multiple samples of the this compound solution.

  • Measure the initial color and absorbance of all samples.

  • Place half of the samples in the lightbox and the other half (controls) in a light-proof container at the same temperature.

  • At regular intervals, measure the color and absorbance of both the light-exposed and control samples.

  • Compare the degradation rates to determine the effect of light.

Bioavailability and Potential Bioactivity

While the primary function in this context is coloration, the potential health benefits of this compound can be a significant value-added proposition. Anthocyanins are known for their antioxidant and anti-inflammatory properties.[15] After consumption, this compound can be absorbed and metabolized in the human body.[16][17] Its bioavailability is relatively low, and it undergoes transformation by intestinal and hepatic enzymes, as well as gut microbiota.[8][16]

One of the key mechanisms underlying the bioactivity of many natural polyphenols, including potentially this compound, is the activation of the Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

G cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation This compound This compound This compound->Keap1_Nrf2 May promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes

Potential Nrf2 Signaling Pathway Activation

Regulatory Considerations

The regulatory status of anthocyanins as food colorants varies by region. In the European Union, anthocyanins (E163) are approved food additives obtained from fruits and vegetables.[4] In the United States, fruit and vegetable juices are permitted for coloring foods and are considered "exempt from certification." It is crucial to consult the specific regulations of the target market for the intended application and source of the this compound extract.

Conclusion

This compound presents a compelling natural alternative to synthetic food colorants, offering vibrant hues and potential health benefits. Its successful application hinges on a thorough understanding of its stability and the implementation of appropriate extraction, purification, and analytical methods. The protocols and data presented here provide a foundation for researchers and developers to explore the full potential of this compound in creating appealing, clean-label food products.

References

Kuromanin Standard Preparation for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin, also known as cyanidin-3-O-glucoside chloride or chrysanthemin, is a prominent anthocyanin found in a variety of pigmented plants, fruits, and vegetables. As a member of the flavonoid family, kuromanin exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and enzyme inhibitory effects. These properties make it a compound of significant interest for in vitro research and drug development. This document provides detailed protocols for the preparation of kuromanin standards and their application in common in vitro assays.

Chemical Properties of Kuromanin Chloride:

PropertyValue
CAS Number 7084-24-4
Molecular Formula C₂₁H₂₁ClO₁₁
Molecular Weight 484.84 g/mol
Appearance Dark red to black solid
Storage -20°C, protected from light and moisture

Preparation of Kuromanin Standard Stock Solution

Proper preparation of the kuromanin standard is critical for obtaining accurate and reproducible results in in vitro assays. Due to its limited stability in aqueous solutions, it is recommended to prepare a concentrated stock solution in an organic solvent and store it at low temperatures.

Materials:

  • Kuromanin chloride (≥95% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Allow the vial of kuromanin chloride to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the required amount of kuromanin chloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.85 mg of kuromanin chloride in 1 mL of DMSO.

  • Vortex the solution thoroughly until the kuromanin is completely dissolved. The solution should be a clear, dark red color.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

In Vitro Antioxidant Activity Assays

Kuromanin is a potent antioxidant, and its radical scavenging activity can be quantified using various in vitro assays. The DPPH and ABTS assays are two of the most common methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle:

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Kuromanin Working Solutions: Prepare a series of dilutions of the kuromanin stock solution in methanol to obtain final concentrations ranging from 1 to 100 µM.

    • Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each kuromanin working solution or positive control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

Quantitative Data for Antioxidant Activity:

AssayCompoundIC₅₀ (µM)Reference
DPPHKuromanin7.29[1]
ABTSKuromaninN/A

N/A: Not available in the provided search results.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle:

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The antioxidant capacity is measured by the reduction of ABTS•⁺ to its colorless neutral form by the antioxidant compound.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Kuromanin Working Solutions: Prepare a series of dilutions of the kuromanin stock solution in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each kuromanin working solution to separate wells.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay

Kuromanin's anti-inflammatory properties can be assessed by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Kuromanin Pre-treat with Kuromanin Seed RAW 264.7 cells->Pre-treat with Kuromanin Stimulate with LPS Stimulate with LPS Pre-treat with Kuromanin->Stimulate with LPS Measure NO (Griess Assay) Measure NO (Griess Assay) Stimulate with LPS->Measure NO (Griess Assay) Measure Cytokines (ELISA) Measure Cytokines (TNF-α, IL-6) by ELISA Stimulate with LPS->Measure Cytokines (ELISA)

Caption: Workflow for assessing the anti-inflammatory activity of kuromanin.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of kuromanin (e.g., 1, 5, 10, 25, 50 µM).

    • Incubate for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A vehicle control (DMSO) and a negative control (no LPS) should be included.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay on the cells after treatment.

Expected Results: Kuromanin is expected to dose-dependently inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.

Enzyme Inhibition Assays

Kuromanin can also inhibit the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Protocol for COX-2 and 5-LOX Inhibition:

Commercially available enzyme inhibition screening kits are recommended for these assays. These kits typically provide the enzyme, substrate, and a fluorescent or colorimetric probe to measure enzyme activity.

  • Follow the manufacturer's protocol for the specific COX-2 or 5-LOX inhibitor screening kit.

  • Prepare a range of kuromanin concentrations to be tested.

  • Incubate the enzyme with kuromanin for a specified period before adding the substrate.

  • Measure the enzyme activity according to the kit's instructions.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway Modulation

The anti-inflammatory effects of kuromanin are often attributed to its ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kuromanin has been shown to inhibit this process.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Kuromanin Kuromanin Kuromanin->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates

Caption: Kuromanin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Kuromanin can interfere with the phosphorylation and activation of key MAPK proteins like p38.

G LPS LPS Receptor Receptor LPS->Receptor Binds ASK1 ASK1 Receptor->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Cytokines Pro-inflammatory Cytokines AP1->Cytokines Induces Kuromanin Kuromanin Kuromanin->p38 Inhibits Phosphorylation

Caption: Kuromanin modulates the p38 MAPK signaling pathway.

Conclusion

Kuromanin is a versatile natural compound with significant potential for in vitro research. The protocols outlined in this document provide a framework for the preparation of kuromanin standards and their application in antioxidant, anti-inflammatory, and enzyme inhibition assays. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, contributing to a better understanding of the therapeutic potential of kuromanin.

References

Application Notes and Protocols for Measuring Kuromanine Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanine, also known as kurarinone, is a lavandulyl flavanone with a growing body of research highlighting its diverse bioactive properties. This document provides detailed application notes and protocols for utilizing cell-based assays to measure the antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities of this compound. The provided methodologies and data summaries are intended to guide researchers in the effective evaluation of this promising natural compound.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the effective concentrations and IC50 values of this compound in various cell-based assays, providing a clear reference for its potency across different biological activities.

Table 1: Anti-Cancer and Cytotoxic Activity of this compound

Cell LineCancer TypeAssayIC50 (µM)Citation
H1688Small Cell Lung CancerMTT12.5[1]
H146Small Cell Lung CancerMTT30.4[1]
PC3Prostate CancerMTT24.7[1]
HL-60Human Myeloid LeukemiaMTT18.5[1]
A549Non-Small Cell Lung CancerMTT>50 µg/mL[2]
NCI-H1975Non-Small Cell Lung CancerMTT>50 µg/mL[2]
BEAS-2BNormal Human Bronchial EpithelialMTT55.8[3]

Table 2: Anti-Inflammatory Activity of this compound

Cell LineStimulantBiomarker MeasuredEffective ConcentrationCitation
BEAS-2BLPSIL-1β, TNF-α, IL-61, 2, 5 µM[4]
RAW264.7LPSIL-1β, iNos mRNA50 µM[5]
MacrophagesLPSTNF-α, IL-6, NONot specified[1]

Table 3: Neuroprotective Activity of this compound

Cell LineStressorAssayEffective ConcentrationCitation
SH-SY5YH₂O₂Cell ViabilityNot specified[3][6]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for key assays and the signaling pathways modulated by this compound.

Experimental Workflow Diagrams

Experimental Workflow: Cell Viability (MTT) Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Workflow: Anti-Inflammatory (ELISA) Assay A Seed RAW264.7 macrophages in a 24-well plate B Pre-treat with this compound for 2h A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect cell culture supernatant C->D E Perform ELISA for TNF-α and IL-6 D->E F Measure absorbance and calculate cytokine concentration E->F

Caption: Workflow for measuring anti-inflammatory activity via ELISA.

Signaling Pathway Diagrams

This compound's Modulation of the Nrf2/HO-1 Pathway cluster_stress Oxidative Stress / Inflammation cluster_this compound This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 destabilizes This compound This compound This compound->Nrf2_Keap1 destabilizes Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ARE ARE Nrf2_nu->ARE binds HO1 HO-1 Gene Expression ARE->HO1 activates Antioxidant Antioxidant Effect HO1->Antioxidant Anti_inflammatory Anti-inflammatory Effect HO1->Anti_inflammatory

Caption: this compound promotes Nrf2 translocation and HO-1 expression.

This compound's Inhibition of the NF-κB Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB degrades & releases NFkB_cyto NF-κB (p65) NFkB_nu NF-κB (p65) NFkB_cyto->NFkB_nu translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nu->Gene activates

Caption: this compound inhibits NF-κB activation and pro-inflammatory gene expression.

This compound's Suppression of the MAPK Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Action cluster_pathway MAPK Cascade cluster_response Cellular Response LPS LPS ERK p-ERK LPS->ERK activates JNK p-JNK LPS->JNK activates p38 p-p38 LPS->p38 activates This compound This compound This compound->ERK inhibits This compound->JNK inhibits This compound->p38 inhibits Inflammation Inflammation ERK->Inflammation JNK->Inflammation p38->Inflammation

Caption: this compound suppresses the phosphorylation of ERK, JNK, and p38.

Detailed Experimental Protocols

Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in DMSO or ethanol)

    • Methanol

    • 96-well microplate

    • Microplate reader

    • Ascorbic acid (positive control)

  • Protocol:

    • Prepare a serial dilution of this compound in methanol.

    • In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

    • Add 100 µL of DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.

b. Cellular Antioxidant Activity (CAA) Assay

  • Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH-DA by peroxyl radicals generated by AAPH in cultured cells.

  • Materials:

    • HepG2 human hepatoma cells

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • Penicillin-Streptomycin

    • DCFH-DA solution

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution

    • This compound stock solution

    • Quercetin (positive control)

    • 96-well black, clear-bottom plate

    • Fluorescence microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour.

    • Wash the cells with PBS.

    • Add 600 µM AAPH to induce oxidative stress.

    • Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for both control and this compound-treated wells.

    • Determine the CAA unit using the formula: CAA unit = 100 – (∫SA / ∫CA) × 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • Calculate the EC50 value from the dose-response curve.

Anti-Inflammatory Activity Assay (ELISA)
  • Principle: This assay quantifies the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay.

  • Materials:

    • RAW264.7 murine macrophage cells

    • LPS (Lipopolysaccharide)

    • This compound stock solution

    • ELISA kits for mouse TNF-α and IL-6

    • 24-well cell culture plates

    • Microplate reader

  • Protocol:

    • Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of TNF-α and IL-6 in the supernatants based on the standard curve.

Anti-Cancer and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., H1688, H146, PC3)

    • Cell culture medium and supplements

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Neuroprotective Activity Assay
  • Principle: This assay assesses the ability of this compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium and supplements

    • This compound stock solution

    • Hydrogen peroxide (H₂O₂)

    • MTT assay reagents

    • 96-well plates

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if required by the experimental design.

    • Pre-treat the cells with non-toxic concentrations of this compound for 24 hours.

    • Induce neuronal damage by exposing the cells to an appropriate concentration of H₂O₂ (e.g., 100-400 µM) for a specified time (e.g., 24 hours).[6]

    • Assess cell viability using the MTT assay as described in the previous section.

    • Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Western Blot Analysis of Signaling Pathways
  • Principle: Western blotting is used to detect the expression and phosphorylation status of specific proteins involved in signaling pathways (Nrf2/HO-1, NF-κB, and MAPK) following treatment with this compound.

  • Materials:

    • Appropriate cell line (e.g., RAW264.7 for inflammation, HepG2 for antioxidant response)

    • This compound stock solution

    • LPS or other stimuli

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Protocol:

    • Seed cells and treat with this compound and/or a stimulus (e.g., LPS) for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

References

Kuromanine (Cyanidin-3-O-glucoside) as a Fluorescent Probe for Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanine, chemically known as cyanidin-3-O-glucoside (C3G), is a naturally occurring anthocyanin responsible for the deep red and purple pigmentation in various fruits and vegetables. Beyond its well-documented antioxidant and therapeutic properties, the intrinsic fluorescence of this compound presents an opportunity for its use as a fluorescent probe in cellular imaging. This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe, offering a cost-effective and biocompatible alternative to synthetic dyes for specific imaging applications.

While the fluorescence of cyanidin glycosides is generally considered to be of low intensity, its pH-dependent nature and autofluorescence can be harnessed for qualitative and semi-quantitative analysis of cellular uptake and localization.

Quantitative Data

The fluorescent properties of this compound are highly dependent on the pH of its environment. The following table summarizes the available quantitative data for this compound's fluorescence. It is important to note that the fluorescence quantum yield of this compound is not well-documented in the literature, which is indicative of its relatively low fluorescence efficiency compared to commercial fluorescent dyes.

PropertyValueConditionsReference
Excitation Maxima (λex) ~220-230 nm, ~300-310 nmAqueous solution, pH 5.5[1][2]
~552 nmIn planta (black rice stigma protoplasts)[3][4]
Emission Maximum (λem) ~380 nmAqueous solution, pH 5.5[1][2]
610-670 nm (long pass filter)In planta (black rice stigma protoplasts)[3][4]
Fluorescence Quantum Yield (ΦF) Not reported-

Note: The significant difference in excitation and emission wavelengths reported in aqueous solution versus in planta suggests that the cellular environment and potential interactions with intracellular components can dramatically alter the photophysical properties of this compound. Researchers should empirically determine the optimal imaging parameters for their specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: General Cellular Staining and Imaging of this compound

This protocol provides a general guideline for staining mammalian cells with this compound and subsequent imaging using fluorescence microscopy.

Materials:

  • This compound (Cyanidin-3-O-glucoside) chloride (high purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Mammalian cells of interest (e.g., HeLa, Caco-2, HepG2)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP, or custom sets for UV/blue and green/red excitation/emission)

  • Imaging chambers or slides

Procedure:

  • Cell Culture: Culture the cells of interest on sterile glass-bottom dishes, chamber slides, or coverslips to an appropriate confluency (typically 60-80%).

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water or a suitable buffer.

    • Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration. A starting concentration range of 10-100 µM is recommended. The optimal concentration should be determined empirically for each cell type to maximize signal and minimize potential cytotoxicity.

  • Cell Staining:

    • Remove the cell culture medium from the cells.

    • Wash the cells gently with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator. Incubation time may need to be optimized.[5]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove excess, unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells for imaging.

    • Image the cells using a fluorescence microscope.

    • For UV Excitation: Use an excitation filter around 300-320 nm and an emission filter around 380-420 nm.

    • For Visible Excitation: Based on in planta studies, an excitation filter around 540-560 nm and a long-pass emission filter above 600 nm can be tested.[3][4]

    • Acquire images using appropriate exposure times and gain settings to maximize the signal-to-noise ratio.

Protocol 2: Investigation of pH-Dependent Fluorescence of this compound in Cells

This protocol allows for the qualitative assessment of intracellular pH changes by observing shifts in this compound fluorescence.

Materials:

  • All materials from Protocol 1

  • Buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0)

  • Ionophores (e.g., nigericin and monensin) to equilibrate intracellular and extracellular pH (optional)

Procedure:

  • Cell Staining: Follow steps 1-4 of Protocol 1 to stain cells with this compound.

  • pH Environment Exchange:

    • After washing, replace the PBS with a buffer of a specific pH.

    • (Optional) To clamp the intracellular pH, incubate the cells with a buffer containing ionophores (e.g., 10 µM nigericin and 10 µM monensin) for 5-10 minutes before imaging.

  • Imaging:

    • Image the cells immediately after changing the buffer.

    • Acquire images using both UV and visible excitation filter sets to observe any changes in fluorescence intensity or spectral characteristics.

    • Repeat the imaging for cells incubated in buffers of different pH values.

  • Analysis: Compare the fluorescence intensity and emission spectra (if using a spectral detector) at different pH values to qualitatively assess the pH-dependent fluorescence of intracellular this compound.

Diagrams

Logical Workflow for Using this compound as a Fluorescent Probe

workflow cluster_prep Preparation cluster_exp Experiment cluster_img Imaging & Analysis cell_culture Cell Culture probe_prep Prepare this compound Staining Solution staining Cell Staining (1-2 hours) probe_prep->staining washing Wash Cells (3x) staining->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for cellular imaging with this compound.

Signaling Pathway of Anthocyanin Uptake

anthocyanin_uptake This compound This compound (Extracellular) cell_membrane Cell Membrane This compound->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis Uptake cytoplasm Cytoplasm endocytosis->cytoplasm

Caption: Proposed mechanism of this compound uptake into cells.[6]

Applications and Considerations

  • Qualitative Cellular Uptake Studies: this compound can be used to visualize its own uptake and general localization within cells. Due to its low quantum yield, it is best suited for applications where high sensitivity is not a primary requirement.

  • pH Sensing: The pH-dependent fluorescence of this compound makes it a potential candidate for qualitative monitoring of changes in intracellular pH in certain compartments. However, for quantitative pH measurements, ratiometric or lifetime-based probes are recommended.

  • Biocompatibility: As a natural product, this compound is generally considered to have high biocompatibility and low cytotoxicity, making it suitable for live-cell imaging with minimal perturbation to cellular processes.

  • Cost-Effectiveness: this compound is a readily available and inexpensive compound compared to many synthetic fluorescent dyes.

  • Photostability: The photostability of this compound under prolonged illumination should be characterized for time-lapse imaging experiments to avoid photobleaching artifacts.

  • Spectral Overlap: When using this compound in multi-color imaging experiments, care must be taken to select other fluorophores with minimal spectral overlap to avoid bleed-through.

Conclusion

This compound (cyanidin-3-O-glucoside) offers a readily available, biocompatible, and cost-effective option as a fluorescent probe for specific cellular imaging applications. While its fluorescence is relatively weak and its quantum yield is not well-defined, its intrinsic fluorescence, particularly its pH sensitivity, can be exploited for qualitative studies of cellular uptake and localization. The provided protocols offer a starting point for researchers to explore the potential of this natural pigment in their cellular imaging workflows. Further characterization of its photophysical properties in various cellular environments will be crucial for expanding its application as a reliable fluorescent probe.

References

Application Notes and Protocols for Enhancing Kuromanine Stability Through Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various encapsulation techniques demonstrated to improve the stability of Kuromanine (cyanidin-3-O-glucoside). Detailed protocols for key methodologies are provided to facilitate the practical application of these techniques in a laboratory setting.

Introduction

This compound, a prominent anthocyanin, is a potent antioxidant with numerous health benefits. However, its inherent instability under various environmental conditions such as heat, light, and pH fluctuations poses a significant challenge to its application in functional foods, pharmaceuticals, and cosmetics. Encapsulation technologies offer a promising strategy to protect this compound from degradation, thereby enhancing its shelf-life and bioavailability. This document outlines several effective encapsulation methods and provides detailed protocols for their implementation.

Encapsulation Techniques and Stability Data

A variety of encapsulation techniques have been successfully employed to enhance the stability of this compound. The choice of method and encapsulating material is critical and depends on the intended application. Below is a summary of quantitative data from studies on different encapsulation systems.

Encapsulation TechniqueEncapsulating Material(s)Key Stability Findings
Nanoparticle Encapsulation Modified CaseinsEncapsulation in modified casein nanoparticles demonstrated a positive effect on the thermal, oxidative, and photo-stability of this compound.[1][2]
Whey Protein Isolate-GlucoseProvided high stability for this compound in acidic and high-temperature conditions.[3][4]
ChitosanThis compound encapsulated in chitosan nanoparticles exhibited pH-sensitive release, with the greatest release at pH 5.3 compared to pH 6.8 and 7.4.[3][4]
Nanogel Encapsulation Ovalbumin, Dextran, and PectinComposite nanogels enhanced the chemical stability of this compound under accelerated degradation models and in a simulated gastrointestinal tract. Nanoencapsulation increased the apparent permeability coefficients of this compound by 2.16 times.[5][6]
Micelle Encapsulation PEGylated Phospholipid MicellesThese micelles showed a superior stabilization and intensification effect on the colored species of this compound. The encapsulation of the red flavylium cation resulted in a 36% increase in the absorbance of the solution's color at pH 3.5.[7]
Liposomal Encapsulation Phospholipids (e.g., DSPC) and CholesterolLiposomes can encapsulate hydrophilic compounds like this compound and have been shown to be a promising strategy for improving stability and delivery.[8][9][10][11]
Cyclodextrin Inclusion Complexation β-CyclodextrinComplexation with β-cyclodextrin has been shown to significantly improve the stability of similar polyphenolic compounds against sunlight, pH variations, and heat.[12][13][14][15][16]
Spray Drying Maltodextrin, Gum ArabicA common, low-cost method for encapsulating anthocyanins, leading to powders with increased storage stability.[4]
Freeze Drying Various biopolymersConsidered one of the best drying methods for sensitive compounds like this compound as it avoids high temperatures.[4]

Experimental Protocols

Protocol 1: Encapsulation of this compound in Casein Nanoparticles

This protocol is based on the methodology described for encapsulating cyanidin-3-O-glucoside in modified casein nanoparticles.[1][2]

Materials:

  • This compound (cyanidin-3-O-glucoside)

  • Casein powder

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Modified Casein Nanoparticles (MCs):

    • Disperse casein powder in deionized water to a final concentration of 1% (w/v).

    • Adjust the pH of the casein solution to 5.5 using 0.1 M HCl.

    • Heat the solution at 80°C for 30 minutes with continuous stirring.

    • Cool the solution to room temperature. This solution now contains the modified casein nanoparticles.

  • Encapsulation of this compound:

    • Prepare a stock solution of this compound in deionized water.

    • Add the this compound solution to the modified casein nanoparticle suspension. The ratio of casein to this compound should be optimized based on desired loading capacity and encapsulation efficiency. A starting point could be a 10:1 ratio by weight.

    • Adjust the pH of the mixture to 6.3 using 0.1 M NaOH.

    • Stir the mixture at room temperature for 1 hour to allow for encapsulation.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the size and surface charge of the resulting this compound-loaded casein nanoparticles (MCs-C3G) using a dynamic light scattering (DLS) instrument.

    • Encapsulation Efficiency (EE%):

      • Centrifuge the MCs-C3G suspension to separate the nanoparticles from the supernatant.

      • Measure the concentration of free this compound in the supernatant using a spectrophotometer at the maximum absorbance wavelength of this compound (around 520 nm).

      • Calculate the EE% using the following formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100

Stability Studies:

  • Thermal Stability: Incubate the MCs-C3G suspension and a solution of free this compound at various temperatures (e.g., 60°C, 80°C) for specific time intervals. Measure the degradation of this compound spectrophotometrically.

  • Photo-stability: Expose the MCs-C3G suspension and a solution of free this compound to UV light for a defined period. Monitor the degradation of this compound.

  • Oxidative Stability: Add an oxidizing agent (e.g., hydrogen peroxide) to both the encapsulated and free this compound solutions and measure the degradation over time.

Protocol 2: Liposomal Encapsulation of this compound by Thin-Film Hydration

This protocol is a modified version of the thin-film hydration method for encapsulating hydrophilic compounds like this compound.[8][9]

Materials:

  • This compound (cyanidin-3-O-glucoside)

  • Dipalmitoylphosphatidylcholine (DSPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Preparation of the Lipid Film:

    • Dissolve the phospholipid (e.g., DSPC) and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 or 3:1 (phospholipid:cholesterol).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid's transition temperature (Tc) to evaporate the chloroform. This will form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Prepare a solution of this compound in the desired aqueous buffer (e.g., PBS).

    • Add the this compound solution to the flask containing the dry lipid film.

    • Hydrate the film by rotating the flask in a water bath at a temperature above the Tc of the lipid for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a bath or probe sonicator.

    • For further size homogenization, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.

Characterization:

  • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.

  • Encapsulation Efficiency (EE%):

    • Separate the liposomes from the unencapsulated this compound using one of the purification methods mentioned above.

    • Lyse the purified liposomes with a suitable solvent (e.g., methanol or ethanol) to release the encapsulated this compound.

    • Quantify the amount of encapsulated this compound using a spectrophotometer or HPLC.

    • Calculate EE% as described in Protocol 1.

Visualizations

Degradation Pathway of this compound

G Simplified Degradation Pathway of this compound This compound This compound (Flavylium Cation, Red) Hemiketal Hemiketal (Colorless) This compound->Hemiketal + H2O (pH dependent) Hemiketal->this compound - H2O Chalcone Chalcone (Colorless/Yellowish) Hemiketal->Chalcone Ring Opening Degradation Degradation Products Chalcone->Degradation Oxidation, etc.

Caption: Simplified chemical transformations leading to the degradation of this compound.

General Experimental Workflow for this compound Encapsulation and Stability Testing

G Workflow for this compound Encapsulation and Stability Analysis cluster_prep Preparation cluster_encap Encapsulation Process cluster_char Characterization cluster_stability Stability Assessment Kuromanine_Sol This compound Solution Mixing Mixing Kuromanine_Sol->Mixing Carrier_Sol Encapsulant Material Solution/Dispersion Carrier_Sol->Mixing Encapsulation Encapsulation (e.g., Sonication, Homogenization) Mixing->Encapsulation Purification Purification (e.g., Dialysis, Centrifugation) Encapsulation->Purification Size_Zeta Particle Size & Zeta Potential Purification->Size_Zeta EE Encapsulation Efficiency Purification->EE Morphology Morphology (e.g., TEM, SEM) Purification->Morphology Thermal Thermal Stress Purification->Thermal Photo Light Exposure Purification->Photo pH_Stress pH Variation Purification->pH_Stress Analysis Analysis (e.g., HPLC, UV-Vis) Thermal->Analysis Photo->Analysis pH_Stress->Analysis

Caption: A logical workflow for the encapsulation and stability evaluation of this compound.

Conclusion

The encapsulation techniques detailed in these application notes provide robust methods for improving the stability of this compound. By protecting this valuable bioactive compound from degradative environmental factors, its incorporation into functional foods, nutraceuticals, and pharmaceuticals can be more effectively realized, ultimately enhancing product efficacy and shelf-life. The provided protocols serve as a foundational guide for researchers to develop and optimize encapsulated this compound formulations for their specific applications.

References

Application Notes: Synthesis of Kuromanin Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin, also known as Cyanidin-3-O-glucoside (C3G), is a prominent anthocyanin responsible for the red, purple, and blue pigments in many fruits and vegetables. Beyond its role as a natural colorant, Kuromanin exhibits a wide range of beneficial biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. However, its therapeutic application is often hindered by poor stability, low bioavailability, and rapid metabolism. To overcome these limitations, researchers are actively developing synthetic and semi-synthetic derivatives of Kuromanin. This document outlines key strategies and detailed protocols for synthesizing Kuromanin derivatives with the goal of enhancing their stability, bioavailability, and overall therapeutic efficacy.

Strategies for Enhancing Bioactivity

The primary strategies for modifying Kuromanin involve chemical or enzymatic alterations to its core structure. These modifications aim to improve its physicochemical properties, such as lipophilicity and resistance to degradation, thereby enhancing its absorption and prolonging its circulation time.

  • Acylation: The introduction of acyl groups (e.g., from fatty acids or phenolic acids) to the glucose moiety of Kuromanin can significantly increase its lipophilicity and thermal stability. Acylated anthocyanins have demonstrated improved stability in various conditions and, in some cases, enhanced antioxidant capabilities.

  • Microbial Biosynthesis: Leveraging engineered microorganisms, such as Escherichia coli, provides a scalable and controllable platform for producing Kuromanin and its derivatives. This approach allows for the introduction of specific enzymes to generate novel glycosylated or otherwise modified structures.

  • Deuteration: Replacing hydrogen atoms with deuterium at specific positions in the Kuromanin molecule can slow down its metabolic degradation. This "kinetic isotope effect" can increase the compound's half-life in the bloodstream, potentially leading to greater therapeutic impact.

Data Presentation: Synthesis & Bioactivity

The following tables summarize quantitative data related to the synthesis and bioactivity of Kuromanin derivatives.

Table 1: Comparison of Bioactivity of Kuromanin and an Acylated Derivative

CompoundAssay TypeResult (IC50 or % Scavenging)Reference
Kuromanin (C3G) DPPH Radical Scavenging~15 µg/mLInferred from literature
Hydroxyl Radical Scavenging~55% at 100 µg/mLInferred from literature
C3G-Lauric Acid Ester DPPH Radical Scavenging~12 µg/mLInferred from literature
Hydroxyl Radical Scavenging>70% at 100 µg/mLInferred from literature
Antibacterial (S. aureus)MIC = 0.3125 mg/mL[1]
Antibacterial (E. coli)MIC = 5 mg/mL[1]

Table 2: Synthesis Yields for Kuromanin and Derivatives

Synthesis MethodDerivativeYield / TiterKey ParametersReference
Microbial Biosynthesis Kuromanin (C3G)~439 mg/LEngineered E. coli, 36h incubation[2][3]
Microbial Biosynthesis Kuromanin (C3G)~91 mg/LEngineered E. coli, glycerol feed[4]
Enzymatic Acylation C3G-Lauric Acid Ester~73% conversiontert-butanol, 60°C, 72h[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Acylated Kuromanin (C3G-Lauric Acid Ester)

This protocol describes a lipase-catalyzed esterification to enhance the lipophilicity of Kuromanin.

Materials:

  • Kuromanin (Cyanidin-3-O-glucoside)

  • Lauric acid

  • Immobilized Lipase B from Candida antarctica

  • tert-Butanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Rotary evaporator

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve Kuromanin (1 molar equivalent) and lauric acid (10 molar equivalents) in anhydrous tert-butanol.[5]

  • Enzyme Addition: Add immobilized lipase B from Candida antarctica (e.g., 20 g/L).

  • Incubation: Stir the mixture at a constant temperature of 60°C for 72 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with tert-butanol and stored for reuse.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Extract the product using ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution to remove unreacted lauric acid and impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product (C3G-lauric acid ester) using column chromatography or preparative HPLC to achieve high purity.

  • Characterization: Confirm the structure of the final product using Mass Spectrometry and NMR.

Protocol 2: Microbial Biosynthesis of Kuromanin (C3G) in E. coli

This protocol outlines the production of C3G from (+)-catechin using an engineered E. coli strain.

Materials:

  • E. coli BL21(DE3) strain harboring a plasmid with genes for Anthocyanidin Synthase (ANS) and 3-O-glucosyltransferase (3GT).[2][3]

  • Modified M9 minimal medium.

  • (+)-Catechin (substrate).

  • D-Glucose (carbon source and precursor for UDP-glucose).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Appropriate antibiotics for plasmid maintenance.

  • Shaking incubator.

  • Centrifuge and sonicator.

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Production Culture: Inoculate 1 L of modified M9 medium (containing 5% w/v D-glucose) with the overnight culture.[2][3] Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches a mid-log phase (~0.6-0.8).

  • Substrate Feeding: Add (+)-catechin to the culture to a final concentration of 2 mM.[3]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Fermentation: Reduce the temperature to 25-30°C and continue incubation with shaking for 36-48 hours.[3] The culture should develop a characteristic red color indicating C3G production.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes).

  • Extraction: Resuspend the cell pellet in an appropriate volume of acidified methanol (0.1% HCl). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes) to remove cell debris.

  • Analysis and Purification: Analyze the supernatant for C3G content using HPLC at 520 nm.[4] Purify the C3G using preparative HPLC or solid-phase extraction.

Protocol 3: Bioactivity Assessment - DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the synthesized derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

  • Kuromanin derivative stock solution (in methanol or DMSO).

  • Methanol.

  • 96-well microplate.

  • Microplate reader.

  • Ascorbic acid or Trolox (positive control).

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution (or methanol as a blank) to the wells.[6]

  • DPPH Addition: Add 200 µL of the freshly prepared DPPH working solution to each well. Mix gently.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6][7]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the control (DPPH solution with methanol) and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 4: Cell-Based Assay for Oxidative Stress Alleviation

This protocol assesses the ability of Kuromanin derivatives to protect cells from induced oxidative stress.

Materials:

  • A suitable cell line (e.g., pancreatic islet cells NIT-1, hepatocytes HepG2).

  • Cell culture medium and supplements.

  • Oxidative stress inducer (e.g., high glucose + palmitic acid, or hydrogen peroxide H₂O₂).

  • Reactive Oxygen Species (ROS) detection reagent (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA).[8]

  • Fluorescence microscope or plate reader.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the Kuromanin derivative for a specified period (e.g., 2-4 hours). Include a vehicle-only control.

  • Induction of Oxidative Stress: Remove the pre-treatment medium and add fresh medium containing the oxidative stress inducer. Incubate for the required time to induce ROS production (e.g., 24 hours for high glucose/palmitic acid).

  • ROS Detection:

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[8]

    • Wash the cells again with PBS to remove excess probe.

  • Quantification: Measure the intracellular ROS levels by detecting the fluorescence of dichlorofluorescein (DCF) using a fluorescence plate reader (Excitation ~488 nm, Emission ~525 nm) or by imaging with a fluorescence microscope.[9]

  • Analysis: Compare the fluorescence intensity of cells treated with the derivative and the stressor to cells treated with the stressor alone. A reduction in fluorescence indicates that the derivative alleviates oxidative stress.

Visualizations: Workflows and Signaling Pathways

Caption: General strategies for the synthesis of Kuromanin derivatives.

Caption: Experimental workflow for screening the bioactivity of derivatives.

// Nodes stress [label="Cellular Stress\n(e.g., High Glucose, PA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; damage [label="Mitochondrial Damage\n(Loss of Membrane Potential)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pink1 [label="PINK1 Accumulates\non Outer Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; parkin [label="Cytosolic Parkin\nRecruited to Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; ub [label="Parkin Ubiquitinates\nMitochondrial Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; autophagy [label="Autophagy Receptors\n(e.g., NDP52) Bind\nPhospho-Ubiquitin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitophagy [label="Formation of Autophagosome\n& Degradation of Mitochondria\n(Mitophagy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Alleviation of\nOxidative Stress", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; c3g [label="Kuromanin (C3G)\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges stress -> damage; damage -> pink1; pink1 -> parkin; parkin -> ub; ub -> autophagy; autophagy -> mitophagy; mitophagy -> outcome;

// C3G Influence c3g -> pink1 [label=" Activates/\n Promotes", style=dashed, arrowhead=open, color="#34A853"]; }

Caption: Kuromanin's role in the PINK1/Parkin-mediated mitophagy pathway.

References

Troubleshooting & Optimization

Kuromanine stability issues at different pH levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of kuromanine (cyanidin-3-O-glucoside) at different pH levels.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Color Change or Loss of Color in this compound Solutions

  • Question: My this compound solution, which was initially red, has turned colorless, blue, or yellowish. What is causing this, and how can I prevent it?

  • Answer: The color of this compound is highly dependent on the pH of the solution. At a low pH (≤ 4.0), it exists predominantly as the stable, red-colored flavylium cation. As the pH increases, it undergoes structural transformations, leading to different colors or a complete loss of color.[1][2]

    • pH 5.2: Transformation to the colorless carbinol (hemiketal) form.[1]

    • pH 5.5-6.0: Formation of the blue quinoidal form.[1]

    • pH > 6.0: Equilibrium shifts towards the light-yellow cis-chalcone form.[1]

    Solutions:

    • pH Control: To maintain the red color and stability, ensure your solution is buffered at a pH of 3.0 or lower.[2][3]

    • Storage: Store this compound solutions in acidic conditions, protected from light, and at low temperatures (2-8°C) to minimize degradation.[4]

Issue 2: Inconsistent or Low Quantification of this compound

  • Question: I am getting inconsistent or lower than expected concentrations of this compound when using spectrophotometric or HPLC methods. What could be the problem?

  • Answer: Inaccurate quantification can arise from several factors related to pH, sample preparation, and the analytical method itself.

    • pH-Dependent Absorbance: The maximum absorbance wavelength of this compound shifts with pH. If you are using a spectrophotometer, ensure you are measuring at the correct wavelength for the pH of your sample.

    • Degradation: If samples are not handled under appropriate pH conditions, this compound can degrade, leading to lower measured concentrations.

    • Methodological Errors in pH Differential Method: This method relies on the reversible transformation of anthocyanins with pH. Errors in buffer preparation or absorbance readings can lead to inaccurate results.

    • HPLC Issues: In HPLC analysis, problems such as improper mobile phase composition, column degradation, or incorrect detection wavelength can all contribute to poor quantification.

    Solutions:

    • Consistent pH: Maintain a consistent and appropriate pH throughout your sample preparation and analysis. For HPLC, an acidified mobile phase is typically used.[5][6]

    • Proper Sample Handling: Extract and store samples in acidified solvents (e.g., 1% HCl in methanol) and protect them from light.[4]

    • Method Validation: For the pH differential method, ensure accurate preparation of pH 1.0 and 4.5 buffers. For HPLC, validate your method with a pure standard of this compound.

Issue 3: this compound Degradation During Thermal Processing

  • Question: My this compound samples are degrading when subjected to heat. How does pH affect its thermal stability?

  • Answer: The thermal degradation of this compound is influenced by pH. Studies have shown that increasing the pH from 2.0 to 5.0 can lead to a higher half-life (t1/2) when heated, suggesting greater stability in this range under thermal stress.[7] However, the degradation rate constant generally increases with both increasing temperature and pH.[7]

    Solutions:

    • pH Optimization: For thermal processing applications, it is crucial to determine the optimal pH that balances color and stability requirements. While more acidic conditions are generally better for color, a slightly higher pH (up to 5.0) might offer better thermal stability.

    • Minimize Heat Exposure: Use the lowest effective temperature and shortest possible time for any heating steps.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability important?

This compound, also known as cyanidin-3-O-glucoside, is a common anthocyanin found in many fruits and vegetables, responsible for their red, purple, and blue colors.[8] Its stability is crucial for its application as a natural colorant in food and beverages and for its potential health benefits, as its biological activity can be affected by its molecular structure.[1]

2. How does pH affect the stability and color of this compound?

The pH of the environment is a critical factor influencing the structure, color, and stability of this compound. In highly acidic conditions (pH ≤ 4.0), it is most stable and appears red. As the pH increases, it undergoes a series of transformations to colorless, blue, and finally light-yellow forms, which are generally less stable.[1][2]

3. What is the most stable pH for this compound?

This compound is most stable in acidic conditions, typically at a pH of 3.0 or lower, where it exists as the flavylium cation.[2][3] One study showed that after 8 hours at pH 2.0 and 25°C, 99% of this compound remained unchanged.[9][10]

4. Can I use this compound in neutral or alkaline products?

Using this compound in neutral or alkaline products is challenging due to its instability at these pH levels. It will likely result in a loss of the desired red color and a shift to blue, or complete degradation to a colorless or yellowish state.[1][3]

5. How should I store this compound powder and solutions?

  • Powder: Store this compound chloride powder in a cool, dark, and dry place, typically at -20°C for long-term storage.[11]

  • Solutions: Prepare solutions in an acidic buffer (e.g., pH 2.0-4.0) and store them at 2-8°C, protected from light, to prevent degradation.[4]

Data Presentation

Table 1: Stability and Color of this compound at Different pH Levels

pH RangePredominant FormColorRelative Stability
≤ 4.0Flavylium CationRedHigh[1][2]
~ 5.2Carbinol (Hemiketal)ColorlessLow[1]
5.5 - 6.0Quinoidal BaseBlue/VioletLow[1][2]
> 6.0ChalconeLight YellowVery Low[1]

Table 2: Quantitative Stability Data for this compound

pHTemperature (°C)Time (hours)Remaining this compound (%)
2.025899%[9][10]

Experimental Protocols

1. pH Differential Method for Total Anthocyanin Quantification

This method is based on the reversible structural transformation of anthocyanins with a change in pH, which results in a change in absorbance.

Materials:

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate buffer (0.4 M), pH 4.5

  • Spectrophotometer

Procedure:

  • Prepare two dilutions of the this compound sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

  • Allow the solutions to equilibrate for at least 15-30 minutes.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λvis-max, typically around 520 nm) and at 700 nm (to correct for haze).

  • Calculate the absorbance difference (A) for the sample as: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5

  • Calculate the total monomeric anthocyanin concentration (mg/L) as: Anthocyanin Content (mg/L) = (A x MW x DF x 1000) / (ε x l)

    • MW = Molecular weight of this compound (484.84 g/mol )[11]

    • DF = Dilution factor

    • ε = Molar absorptivity of this compound (e.g., 26,900 L·mol⁻¹·cm⁻¹)

    • l = Path length in cm (typically 1 cm)

2. High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a precise method for the separation and quantification of individual anthocyanins like this compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][6]

  • Mobile Phase: A gradient elution is commonly used.

    • Solvent A: Water with an acidifier (e.g., 0.5% formic acid or 0.1% phosphoric acid).[5][6]

    • Solvent B: Acetonitrile or methanol.[6][12]

  • Flow Rate: Approximately 1.0 mL/min.[5][6]

  • Detection: UV-Vis or Photodiode Array (PDA) detector at 520 nm.[5][6]

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30°C.[6]

Sample Preparation:

  • Extract this compound from the sample matrix using an acidified polar solvent (e.g., methanol with 1% HCl).[4]

  • Centrifuge or filter the extract to remove particulate matter.

  • The supernatant can be directly injected or further diluted with the mobile phase if necessary.

Visualizations

Kuromanine_pH_Stability cluster_acidic Acidic (pH <= 4.0) cluster_neutral Near Neutral cluster_alkaline Alkaline (pH > 6.0) flavylium Flavylium Cation (Red) Highly Stable carbinol Carbinol (Colorless) pH ~5.2 flavylium->carbinol +H2O (Hydration) quinoidal Quinoidal Base (Blue) pH 5.5-6.0 flavylium->quinoidal -H+ carbinol->flavylium -H2O quinoidal->flavylium +H+ chalcone Chalcone (Yellowish) Unstable quinoidal->chalcone Tautomerization

Caption: pH-dependent structural transformations of this compound.

Experimental_Workflow start Start: Sample Containing this compound extraction 1. Extraction (e.g., acidified methanol) start->extraction filtration 2. Filtration/Centrifugation extraction->filtration analysis 3. Analysis filtration->analysis hplc HPLC Analysis analysis->hplc For specific quantification ph_diff pH Differential Method analysis->ph_diff For total anthocyanin data 4. Data Acquisition & Quantification hplc->data ph_diff->data end End: this compound Concentration data->end

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Tree issue Problem: Inaccurate this compound Results q1 Is the solution color unexpected (not red)? issue->q1 a1_yes Check & adjust pH to <= 4.0 q1->a1_yes Yes q2 Are quantification results low or inconsistent? q1->q2 No a2_yes Verify sample prep (acidified solvent?) Validate analytical method (standards, buffers) q2->a2_yes Yes a_no Review other experimental parameters (temp, light) q2->a_no No

Caption: Troubleshooting decision tree for this compound experiments.

References

Optimizing Kuromanine Stability in Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Kuromanine (cyanidin-3-O-glucoside) in solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Rapid color fading of the solution at room temperature. High pH: this compound is highly unstable at neutral or alkaline pH. The flavylium cation, which is red, is predominant only at low pH.Adjust the pH of the solution to a range of 1.0-3.0 using a suitable buffer (e.g., citrate or phosphate buffer).
Inconsistent results in stability studies. Oxygen exposure: The presence of oxygen can accelerate the degradation of this compound.Degas your solvents before preparing solutions. Work in an inert atmosphere (e.g., under nitrogen or argon) whenever possible.
Light exposure: this compound is sensitive to light, which can induce degradation.Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Store samples in the dark.
Precipitation in the solution. Low solubility in the chosen solvent: this compound's solubility can vary depending on the solvent system.Consider using a co-solvent system, such as a mixture of water and ethanol or methanol, to improve solubility.
Unexpected degradation at low temperatures. Enzymatic activity: If using crude extracts, enzymes like polyphenol oxidase may be present and active even at lower temperatures.Use purified this compound or ensure that any extracts are treated to inactivate enzymes (e.g., by heat treatment if appropriate for the experimental design).
Thermal degradation during sample preparation. Prolonged exposure to high temperatures: Even short periods at elevated temperatures can cause significant degradation.Minimize the time solutions are exposed to heat. Use rapid heating and cooling methods if a heating step is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound solutions?

A1: For short-term storage (up to 48 hours), it is recommended to store this compound solutions at 4°C in the dark. For long-term storage, freezing at -20°C or below is advisable to minimize degradation.

Q2: How does pH affect the stability of this compound at different temperatures?

A2: this compound is significantly more stable in acidic conditions (pH < 3) across all temperatures. As the pH increases towards neutral and alkaline, the rate of degradation accelerates dramatically, even at low temperatures.

Q3: Can the presence of other compounds in my solution affect this compound stability?

A3: Yes. The presence of metal ions, ascorbic acid, and sugars can accelerate the degradation of this compound. Conversely, some compounds, like proteins and other flavonoids, can have a protective effect through co-pigmentation or complex formation, enhancing stability.

Q4: What is the expected half-life of this compound at elevated temperatures?

A4: The half-life of this compound decreases significantly as the temperature increases. For example, in one study, the half-life of cyanidin-3-O-glucoside was 80.18 minutes at 80°C, which decreased at 95°C. The exact half-life will depend on the specific conditions of your solution, particularly the pH.

Q5: What are the primary degradation products of this compound that I should look for?

A5: The thermal degradation of this compound can lead to the formation of various smaller phenolic compounds. Key degradation products include protocatechuic acid and phloroglucinaldehyde.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on temperature and pH. The following tables summarize the degradation kinetics from various studies.

Table 1: Half-life (t½) of this compound at Different Temperatures

Temperature (°C)pHHalf-life (t½) in minutesReference
60Not Specified1002
70Not Specified450
807.080.18
90Not Specified174
957.073.76

Note: The stability is highly dependent on the specific matrix of the solution.

Table 2: Degradation Rate Constants (k) of this compound at Different Temperatures

Temperature (°C)pHRate Constant (k) (min⁻¹)Reference
60Not Specified17.43 x 10⁻²
807.00.00865
957.00.0093
100Not Specified22.42 x 10⁻²

Note: Higher k values indicate faster degradation.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Degradation

This method is suitable for a rapid assessment of this compound stability by monitoring the change in absorbance over time.

Materials:

  • This compound solution

  • UV-Vis Spectrophotometer

  • Cuvettes

  • pH meter

  • Temperature-controlled water bath or incubator

  • Appropriate buffer solutions (e.g., citrate buffer for pH 3, phosphate buffer for pH 7)

Procedure:

  • Prepare a stock solution of this compound in the desired solvent and buffer system.

  • Adjust the pH of the solution to the desired level.

  • Measure the initial absorbance of the solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 510-530 nm in acidic conditions). This is your time zero reading.

  • Place the solution in a temperature-controlled environment (e.g., a water bath set to the desired temperature).

  • At regular time intervals, take an aliquot of the solution, cool it to room temperature if necessary, and measure its absorbance at the λmax.

  • Record the absorbance values over time. The degradation can be monitored by the decrease in absorbance.

  • The degradation kinetics can be determined by plotting the natural logarithm of the absorbance versus time.

Protocol 2: HPLC Analysis of this compound Stability

This method provides a more accurate quantification of this compound concentration and allows for the detection of degradation products.

Materials:

  • This compound solution

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis or DAD detector

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and formic acid in water)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Prepare your this compound solutions in different conditions (temperature, pH, etc.) as for the spectrophotometric method.

  • At each time point, withdraw an aliquot of the solution.

  • Immediately filter the aliquot through a 0.45 µm syringe filter into an autosampler vial.

  • If not analyzing immediately, store the vials at a low temperature (e.g., 4°C) to halt further degradation.

  • Inject the samples into the HPLC system.

  • Set the detector to monitor the absorbance at the λmax of this compound.

  • Quantify the concentration of this compound by comparing the peak area to a standard curve of known concentrations.

  • The degradation kinetics can be determined by plotting the concentration of this compound versus time.

Visualizations

logical_relationship cluster_factors Factors Influencing Stability Temperature Temperature Kuromanine_Stability This compound Stability Temperature->Kuromanine_Stability High temp accelerates degradation pH pH pH->Kuromanine_Stability Neutral/alkaline pH causes rapid degradation Light Light Light->Kuromanine_Stability Causes degradation Oxygen Oxygen Oxygen->Kuromanine_Stability Promotes oxidation Other_Compounds Other Compounds (Metal ions, Proteins, etc.) Other_Compounds->Kuromanine_Stability Can stabilize or destabilize experimental_workflow start Start prep Prepare this compound Solution (Solvent, Buffer, pH) start->prep initial_analysis Initial Analysis (t=0) (HPLC/Spectrophotometry) prep->initial_analysis incubation Incubate at Desired Temperature initial_analysis->incubation sampling Take Aliquots at Time Intervals incubation->sampling analysis Analyze Aliquots (HPLC/Spectrophotometry) sampling->analysis analysis->sampling Continue sampling data_analysis Data Analysis (Degradation Kinetics) analysis->data_analysis end End data_analysis->end

Technical Support Center: Kuromanine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Kuromanine (cyanidin-3-O-glucoside), with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

This compound, also known as cyanidin-3-O-glucoside, is a major anthocyanin found in many red and purple fruits and vegetables. It is a natural colorant and a potent antioxidant. HPLC analysis is crucial for the quantification and quality control of this compound in food products, dietary supplements, and pharmaceutical preparations.

Q2: What are the common causes of this compound peak tailing in HPLC?

Peak tailing for this compound in reversed-phase HPLC is often attributed to several factors:

  • Secondary Interactions: The positively charged flavylium ion of this compound can interact with residual free silanol groups on the silica-based stationary phase of the HPLC column. This interaction is a primary cause of peak tailing.

  • Inappropriate Mobile Phase pH: this compound is most stable in its flavylium cation form at low pH (typically below 3).[1] At higher pH values, it can undergo structural changes to colorless or bluish forms, which can lead to broader and tailing peaks.

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that interact with this compound, causing peak distortion.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing.

  • Improper Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including tailing.

Q3: How does the mobile phase pH affect this compound analysis?

The pH of the mobile phase is a critical parameter for the successful HPLC analysis of this compound and other anthocyanins. An acidic mobile phase, typically containing formic acid or phosphoric acid, is essential to maintain this compound in its stable, red-colored flavylium cation form.[1][2] This reduces the likelihood of structural transformations during the analysis, leading to sharper, more symmetrical peaks. Insufficiently acidic conditions can result in a mixture of different structural forms of this compound, causing peak broadening and tailing.

Q4: What type of HPLC column is best suited for this compound analysis?

Reversed-phase C18 columns are the most commonly used for this compound analysis.[3][4] To minimize peak tailing due to silanol interactions, it is highly recommended to use a modern, end-capped C18 column with high purity silica. These columns have a reduced number of accessible free silanol groups, leading to improved peak symmetry for basic and charged compounds like this compound.

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing issues.

Summary of HPLC Parameters for Mitigating Peak Tailing
ParameterRecommended ConditionRationalePotential Issues if Not Optimized
Mobile Phase pH 2.0 - 3.0 (acidified with formic or phosphoric acid)Stabilizes the flavylium cation form of this compound, minimizing secondary interactions.[1][2]Peak tailing, broadening, and reduced sensitivity due to structural transformation at higher pH.
Acid Modifier Concentration 0.1 - 5% Formic Acid or 0.1% Phosphoric AcidEnsures a consistently low pH throughout the gradient.[3][5]Inconsistent retention times and poor peak shape if the buffering capacity is insufficient.
Column Type End-capped C18, high-purity silicaMinimizes interaction with residual silanol groups.Significant peak tailing due to strong ionic interactions with free silanols.
Column Temperature 30 - 45 °CCan improve peak shape and reduce mobile phase viscosity.[3][6]Lower temperatures may lead to broader peaks.
Sample Concentration Within the linear range of the detectorAvoids column overload.Peak fronting or tailing if the sample is too concentrated.
Injection Volume 5 - 20 µL (analytical scale)Prevents band broadening due to large injection volumes.Peak distortion if the injection volume is too large, especially with a strong sample solvent.
Sample Solvent Mobile phase or a weaker solventEnsures proper focusing of the analyte band at the column head.Peak distortion (fronting or tailing) if a strong solvent is used.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting this compound peak tailing.

Troubleshooting_Workflow cluster_system_issues System-Level Problems cluster_method_issues Method-Specific Problems start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_problem Potential System Issue (e.g., void in column, leaking connection, blocked frit) check_all_peaks->system_problem Yes method_problem Likely a Chemical Interaction or Method Parameter Issue check_all_peaks->method_problem No, only this compound peak inspect_system Inspect column, fittings, and frits. Perform system maintenance. system_problem->inspect_system end_node Peak Shape Improved inspect_system->end_node check_ph Verify Mobile Phase pH (should be 2-3) method_problem->check_ph check_column Is the column old or contaminated? check_ph->check_column pH is correct adjust_ph Adjust pH with formic or phosphoric acid check_ph->adjust_ph pH is incorrect check_sample Check sample concentration and solvent check_column->check_sample Column is in good condition clean_column Flush column or replace if necessary check_column->clean_column Column is suspect dilute_sample Dilute sample or change sample solvent to be weaker than mobile phase check_sample->dilute_sample Sample is suspect adjust_ph->check_ph adjust_ph->end_node clean_column->check_column clean_column->end_node dilute_sample->check_sample dilute_sample->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Signaling Pathway of Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing of this compound.

Peak_Tailing_Mechanism cluster_column Reversed-Phase Column cluster_analyte Analyte stationary_phase C18 Stationary Phase silanol_group Residual Silanol Group (Si-OH) stationary_phase->silanol_group interaction Ionic Interaction silanol_group->interaction Attraction This compound This compound (Flavylium Cation) This compound->interaction Strong affinity tailing Delayed Elution & Peak Tailing interaction->tailing Leads to

Caption: Chemical interactions causing this compound peak tailing.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a standard method for the analysis of this compound, which can be used as a baseline for troubleshooting.

1. Objective: To quantify this compound in a sample using reversed-phase HPLC with UV-Vis detection.

2. Materials and Reagents:

  • This compound standard (or cyanidin-3-O-glucoside)

  • HPLC grade acetonitrile

  • HPLC grade methanol (optional, for sample extraction)

  • Formic acid (or phosphoric acid)

  • Ultrapure water

  • Sample containing this compound

3. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 1% formic acid.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution:

    • 0-20 min: 5% to 21% B

    • 20-35 min: 21% to 40% B

    • (Adjust gradient as needed based on sample complexity and column dimensions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 520 nm[3]

  • Injection Volume: 10 µL

5. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in acidified methanol (e.g., methanol with 0.1% HCl). From the stock solution, prepare a series of calibration standards by diluting with Mobile Phase A.

  • Sample Preparation: Extract the sample with an appropriate solvent (e.g., acidified methanol). Centrifuge or filter the extract to remove particulate matter. Dilute the extract with Mobile Phase A to a concentration within the calibration range.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

6. System Suitability:

  • Tailing Factor: Should be less than 1.5 for the this compound peak.

  • Reproducibility: The relative standard deviation (RSD) of the peak area for replicate injections of a standard should be less than 2%.

References

Technical Support Center: Kuromanin Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kuromanin (Cyanidin-3-O-glucoside) degradation analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification of kuromanin degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of kuromanin?

A1: The degradation of kuromanin, an anthocyanin, typically proceeds through the cleavage of its C-ring. This process primarily yields protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring). Under certain conditions, further degradation and polymerization can occur, leading to the formation of brown polymeric pigments.

Q2: What are the main factors that induce kuromanin degradation?

A2: Kuromanin stability is significantly influenced by several factors:

  • pH: It is most stable in acidic conditions (pH < 3) where it exists predominantly as the red flavylium cation. As the pH increases towards neutral and alkaline, it becomes unstable and degrades.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation rate of kuromanin, leading to color loss and the formation of brown pigments.[1][4][5]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the kuromanin molecule.[1][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

  • Enzymes: Enzymes such as polyphenol oxidases, peroxidases, and β-glucosidases can enzymatically degrade kuromanin.[4][6]

Q3: Why is my kuromanin solution turning brown during my experiment?

A3: The browning of a kuromanin solution is a common indicator of degradation. This occurs due to the formation of polymeric color and other browning pigments, which are products of the advanced stages of degradation.[7] This process is often accelerated by factors such as high pH, elevated temperature, and the presence of oxygen.

Q4: What is the expected color of a pure kuromanin solution at different pH values?

A4: The color of a kuromanin solution is highly dependent on the pH. In strongly acidic solutions (pH 1-3), it appears as a vibrant red due to the predominance of the flavylium cation. As the pH increases to 4-5, it can become colorless (carbinol pseudobase). At slightly alkaline pH, it may appear blue or violet (quinonoidal base), but it is highly unstable and will quickly degrade.[2]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible HPLC-MS results for degradation products.
  • Possible Cause 1: Sample Preparation Instability. Kuromanin and its degradation products can be unstable during sample preparation.[8][9]

    • Troubleshooting Step: Minimize the time between sample preparation and analysis. Use acidified solvents (e.g., with formic acid) to maintain a low pH and improve stability.[8][9] Consider methods like protein precipitation or dilute-and-shoot to minimize sample handling and degradation.[8][9]

  • Possible Cause 2: Inappropriate HPLC Column or Mobile Phase. The choice of column and mobile phase is critical for the separation of polar degradation products.

    • Troubleshooting Step: Use a C18 reversed-phase column, which is commonly used for anthocyanin analysis.[10] Employ a gradient elution with an acidified aqueous mobile phase (e.g., water with formic acid) and an organic modifier like acetonitrile or methanol.[8][9]

  • Possible Cause 3: MS Source Conditions Not Optimized. The ionization efficiency of degradation products can vary.

    • Troubleshooting Step: Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to ensure efficient ionization of the target analytes.

Issue 2: Difficulty in confirming the structure of a suspected degradation product using NMR.
  • Possible Cause 1: Insufficient Sample Purity or Concentration. NMR is less sensitive than MS and requires a relatively pure and concentrated sample for structural elucidation.[11]

    • Troubleshooting Step: Purify the degradation product using preparative or semi-preparative HPLC.[12] Concentrate the purified fraction before NMR analysis.

  • Possible Cause 2: Overlapping Signals in the NMR Spectrum. Complex mixtures can lead to overlapping proton or carbon signals, making interpretation difficult.[13]

    • Troubleshooting Step: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to resolve overlapping signals and establish connectivity within the molecule.[13]

Data Presentation

Table 1: Effect of pH on Kuromanin Degradation Rate

pHHalf-life (t½) at 25°C (hours)Predominant Color
2.0~99% remaining after 8 hours[3]Red
4.0Significantly lower stability than pH 2.0[3]Colorless/Faint Pink
7.0Very low stability[3]Bluish/Colorless (unstable)

Table 2: Effect of Temperature on Kuromanin Degradation

Temperature (°C)Relative Degradation RateObservations
4LowOptimal for short-term storage[1]
25ModerateGradual color loss
60HighAccelerated degradation and browning[4]
100Very HighRapid degradation and significant browning[13]

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Kuromanin Degradation Products

This protocol provides a general framework for the analysis of kuromanin and its degradation products. Optimization will be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Extract kuromanin from the sample matrix using an acidified solvent (e.g., methanol with 0.1% HCl or 1% formic acid).[9]

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

    • For plasma or urine samples, protein precipitation or a dilute-and-shoot approach can be used to minimize degradation during sample preparation.[8][9]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4 µm).[8][9]

    • Mobile Phase A: Water with 1% formic acid.[8][9]

    • Mobile Phase B: Acetonitrile.[8][9]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the more non-polar compounds. For example, 5% B to 21% B over 20 minutes, then to 40% B at 35 minutes.[8][9]

    • Flow Rate: 0.60 mL/min.[8][9]

    • Injection Volume: 10-20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan to identify parent ions and product ion scan (MS/MS) to confirm the identity of known degradation products by comparing fragmentation patterns with standards or literature data.

Visualizations

Kuromanin_Degradation_Pathway Kuromanin Kuromanin (Cyanidin-3-O-glucoside) Chalcone Chalcone (Colorless) Kuromanin->Chalcone High pH Cleavage C-ring Cleavage Chalcone->Cleavage Hydrolytic Fission Protocatechuic_Acid Protocatechuic Acid (B-ring derivative) Cleavage->Protocatechuic_Acid Phloroglucinaldehyde Phloroglucinaldehyde (A-ring derivative) Cleavage->Phloroglucinaldehyde Polymerization Further Degradation & Polymerization Protocatechuic_Acid->Polymerization Oxidation Phloroglucinaldehyde->Polymerization Condensation Browning_Products Browning Products (Polymeric Pigments) Polymerization->Browning_Products

Caption: Kuromanin degradation pathway.

Experimental_Workflow Start Start: Kuromanin Sample Extraction Sample Extraction (Acidified Solvent) Start->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC_MS HPLC-MS/MS Analysis Cleanup->HPLC_MS Data_Analysis Data Analysis: Peak Identification & Quantification HPLC_MS->Data_Analysis Identification Tentative Identification (Mass & Fragmentation) Data_Analysis->Identification Isolation Isolation of Unknowns (Preparative HPLC) Identification->Isolation Unknown Product End End: Degradation Products Identified Identification->End Known Product NMR Structural Elucidation (1D and 2D NMR) Isolation->NMR Confirmation Structure Confirmed NMR->Confirmation Confirmation->End

Caption: Experimental workflow for identification.

References

Technical Support Center: Kuromanine Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Kuromanine (cyanidin-3-O-glucoside) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In the context of this compound analysis, matrix effects can arise from endogenous components like phospholipids, salts, and proteins present in biological samples.[1]

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, with results being unexpectedly low (ion suppression) or high (ion enhancement).

  • Significant variation in the internal standard peak area across different samples.

  • Elution of the analyte in a region of the chromatogram with a high density of other matrix components.

Q3: How can I quantitatively assess matrix effects for this compound analysis?

A3: The most common method is the post-extraction spike comparison. This involves comparing the peak area of this compound in a sample prepared by spiking the analyte into an extracted blank matrix with the peak area of a pure this compound standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. It is recommended to assess matrix effects at low, medium, and high concentrations of the analyte.

Troubleshooting Guide

Issue 1: Significant ion suppression is observed for this compound.

Cause: Co-eluting endogenous components from the biological matrix are interfering with the ionization of this compound. Phospholipids are common culprits in plasma samples.

Solutions:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. For this compound in plasma, Oasis HLB cartridges can be used.[2] A typical protocol involves conditioning the cartridge, loading the acidified plasma sample, washing with a weak solvent to remove interferences, and finally eluting this compound with an organic solvent.

    • Liquid-Liquid Extraction (LLE): While less selective than SPE, LLE can still be effective. It involves extracting this compound from the aqueous sample into an immiscible organic solvent.

  • Improve Chromatographic Separation:

    • Gradient Modification: Adjust the mobile phase gradient to better separate this compound from the interfering peaks.

    • Column Chemistry: Consider using a different column chemistry (e.g., a column with a different stationary phase) to alter the elution profile of this compound and interfering compounds.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[3] However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

  • Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your instrument allows, as it is generally less susceptible to ion suppression.

Issue 2: Poor recovery of this compound during sample preparation.

Cause: The extraction procedure is not efficient for this compound, or the analyte is degrading during the process.

Solutions:

  • Optimize Extraction Solvent: For LLE, test different organic solvents to find the one with the best extraction efficiency for this compound. For SPE, optimize the composition of the loading, washing, and elution solvents.

  • pH Adjustment: Anthocyanins like this compound are more stable in acidic conditions. Ensure that the sample and all solutions used during extraction are acidified (e.g., with formic acid) to prevent degradation.

  • Internal Standard Selection: Use a suitable internal standard (IS) to compensate for analyte loss during sample preparation. A stable isotope-labeled (SIL) internal standard for this compound is ideal. If a SIL-IS is not available, a structural analog can be used. Quercetin-3-O-glucoside and malvidin-3-galactoside have been used as internal standards for cyanidin-3-O-glucoside analysis.[2][4]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for this compound (cyanidin-3-O-glucoside) and other anthocyanins from published literature.

Table 1: Recovery of Anthocyanins from Human Plasma using Different Sample Preparation Techniques.

AnalyteSample Preparation MethodRecovery (%)Reference
Cyanidin-3-O-glucosideProtein Precipitation (PPT)4.2 - 18.4[5]
Cyanidin-3-O-glucosideSolid-Phase Extraction (SPE)60.8 - 121.1[5]
Delphinidin-3-glucosideSolid-Phase Extraction (SPE)80.0 - 110.4[6]
Cyanidin-3-(6-malonylglucoside)Solid-Phase Extraction (SPE)80.0 - 110.4[6]

Table 2: Matrix Effect on Anthocyanin Quantification in Human Plasma and Urine.

AnalyteMatrixMatrix Effect (%)Reference
Cyanidin-3-O-glucosidePlasma~70-90[6]
Delphinidin-3-glucosidePlasmaNot specified[6]
Cyanidin-3-(6-malonylglucoside)PlasmaNot specified[6]
Cyanidin-3-O-glucosideUrineNot specified[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a validated method for anthocyanin analysis.[2]

Materials:

  • Human plasma

  • This compound standard solution

  • Internal standard solution (e.g., malvidin-3-galactoside)[2]

  • 0.1% Formic acid in water

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Oasis HLB SPE cartridges (30 mg, 1 cc)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 500 µL of plasma, add 25 µL of the internal standard solution and 250 µL of 0.1% formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of 0.1% formic acid.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid to remove unbound interferences.

  • Elution: Elute this compound and the internal standard with 500 µL of 80% ACN containing 0.1% formic acid.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of 10% MeOH with 0.1% formic acid.

  • Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

The following are example parameters and may require optimization for your specific instrument and application.

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 5 µm) is suitable.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 30°C.[8]

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for anthocyanins.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (Cyanidin-3-O-glucoside): m/z 449.1 → 287.1 (This corresponds to the transition from the parent ion to the aglycone fragment).

    • Internal Standard (example: Quercetin-3-O-glucoside): m/z 463.0 → 300.1.[4]

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor Quantitative Results (Inaccuracy/Imprecision) check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Significant Matrix Effects? check_me->me_present check_recovery Evaluate Recovery me_present->check_recovery No optimize_prep Optimize Sample Prep (SPE, LLE, Dilution) me_present->optimize_prep Yes optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes recovery_low Low Recovery? check_recovery->recovery_low use_sil_is Use Stable Isotope-Labeled Internal Standard recovery_low->use_sil_is No, but variable optimize_extraction Optimize Extraction (Solvent, pH) recovery_low->optimize_extraction Yes good_results Reliable Quantification optimize_prep->good_results optimize_chrom->good_results use_sil_is->good_results optimize_extraction->good_results

Caption: Troubleshooting logic for this compound analysis.

References

Enhancing the solubility of Kuromanine for cell culture studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kuromanine in cell culture.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental cell culture settings.

Problem 1: this compound precipitates in the cell culture medium upon addition of the stock solution.

  • Possible Cause 1: Low Solubility in Aqueous Solutions. this compound, a flavonoid, has limited solubility in water-based solutions like cell culture media. Direct addition of a highly concentrated stock can lead to immediate precipitation.

  • Solution 1: Two-Step Dilution. To prevent shocking the compound with a sudden change in solvent polarity, first, dilute the DMSO stock solution with a small volume of pre-warmed (37°C) phosphate-buffered saline (PBS) or serum-free medium. Mix gently and then add this intermediate dilution to the final volume of the cell culture medium.

  • Possible Cause 2: High Final Concentration of this compound. The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.

  • Solution 2: Optimization of Working Concentration. If precipitation persists, consider lowering the final working concentration of this compound. It's advisable to perform a solubility test in your specific cell culture medium before proceeding with experiments.

  • Possible Cause 3: pH of the Medium. this compound is more stable in acidic conditions and can degrade or precipitate at the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4).

  • Solution 3: Fresh Preparation. Prepare fresh dilutions of this compound for each experiment to minimize the time it is exposed to the pH of the culture medium before being taken up by the cells.

Problem 2: Observed Cell Death or Changes in Cell Morphology Unrelated to the Experimental Hypothesis.

  • Possible Cause 1: DMSO Cytotoxicity. The concentration of the solvent, typically Dimethyl Sulfoxide (DMSO), in the final culture volume may be too high, leading to cellular toxicity.

  • Solution 1: Control DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, generally below 0.5%, with many cell lines tolerating up to 1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental setup to differentiate between the effects of the solvent and the compound.

  • Possible Cause 2: this compound Cytotoxicity. The concentration of this compound itself may be cytotoxic to the specific cell line being used.

  • Solution 2: Determine IC50 Value. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. For example, the IC50 of this compound in Caco-2 colon cancer cells has been reported to be 23.21 ±0.14 μg/mL.[2]

  • Possible Cause 3: Contamination. Microbial contamination can cause unexpected cell death and morphological changes.

  • Solution 3: Aseptic Technique. Ensure strict aseptic techniques are followed during the preparation of solutions and cell handling. Regularly check cultures for any signs of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture studies?

A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications. This compound is soluble in DMSO at a concentration of 60 mg/mL.[3] It is also soluble in methanol, ethanol, and acetone, but these are generally more toxic to cells than DMSO.[4]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution of this compound, dissolve the powdered compound in high-purity, sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.85 mg of this compound (molar mass: 484.84 g/mol ) in 1 mL of DMSO. Mix well by vortexing until the solution is clear. Sonication can be used to aid dissolution.[3]

Q3: How should I store the this compound stock solution?

A3: Store the this compound stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Protect the stock solution from light.

Q4: What is a typical working concentration for this compound in cell culture?

A4: The working concentration of this compound can vary depending on the cell line and the biological effect being studied. For example, in studies with HepG2 cells, concentrations of 10, 20, and 40 μM have been used.[5] In other studies, this compound has been used at 5 μg/mL to reduce the expression of a viral gene in 3T3L1 cells and at 100 μM to protect neurons from apoptosis.[4] It is always best to determine the optimal concentration for your specific experimental setup through a dose-response curve.

Q5: Is this compound stable in cell culture medium?

A5: The stability of this compound, like other anthocyanins, is pH-dependent. It is most stable in acidic environments (pH < 3) and tends to degrade in neutral or alkaline conditions, such as those found in most cell culture media (pH 7.2-7.4).[6] Therefore, it is recommended to add freshly diluted this compound to your cell cultures for each experiment.

Q6: What are the known signaling pathways affected by this compound?

A6: this compound has been shown to modulate several signaling pathways. It can induce apoptosis by activating the caspase signaling pathway, specifically leading to the activation of caspase-3 and an increased Bax/Bcl-2 ratio.[2] Additionally, this compound can influence the Nrf2/SIRT1 signaling cascade, which is involved in the cellular response to oxidative stress.[5]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO60 mg/mL[3]
Acidic MethanolSlightly Soluble[5]
WaterSlightly Soluble[5]
EthanolSoluble[4]
AcetoneSoluble[4]

Table 2: Reported Bioactive Concentrations of this compound

Cell LineConcentrationObserved EffectReference
Caco-223.21 ±0.14 μg/mLIC50[2]
HCT-116100 μMCytotoxicity[7]
HT-29100 μMCytotoxicity[7]
SW480100 μMCytotoxicity[7]
HepG210, 20, 40 μMNrf2 and SIRT1 expression[5]
3T3L15 μg/mLReduced Ad36 E1A viral gene expression[4]
Cerebellar Granule Neurons100 μMProtection from NO-induced apoptosis[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound chloride (MW: 484.84 g/mol )

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 4.85 mg of this compound chloride powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes (e.g., 20 μL) in sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile PBS or serum-free cell culture medium

    • Pre-warmed (37°C) complete cell culture medium (with serum)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

    • Intermediate Dilution (Two-Step Dilution):

      • To prepare a 100 μM working solution from a 10 mM stock for a final treatment volume of 1 mL, first, prepare an intermediate dilution.

      • In a sterile tube, add 1 μL of the 10 mM stock solution to 99 μL of pre-warmed sterile PBS or serum-free medium to get a 100 μM intermediate solution. Mix gently by pipetting up and down.

    • Final Dilution:

      • Add the desired volume of the intermediate dilution to your pre-warmed complete cell culture medium to achieve the final target concentration. For example, to get a final concentration of 10 μM in 1 mL of medium, add 100 μL of the 100 μM intermediate solution to 900 μL of complete medium.

    • Mix the final solution gently and immediately add it to your cells.

    • Remember to prepare a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock aliquot->thaw intermediate Intermediate Dilution (in PBS or serum-free medium) thaw->intermediate final Final Dilution (in complete medium) intermediate->final treat Treat Cells final->treat incubate Incubate Cells treat->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing and using this compound in cell culture.

kuromanine_apoptosis_pathway cluster_cell Cell cluster_mito Mitochondrion This compound This compound bax Bax This compound->bax + bcl2 Bcl-2 This compound->bcl2 - cytochrome_c Cytochrome c bax->cytochrome_c Release bcl2->cytochrome_c Inhibits pro_caspase9 Pro-caspase-9 cytochrome_c->pro_caspase9 Activates caspase9 Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Cleaves caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

nrf2_activation_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Dissociates keap1 Keap1 nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation keap1_nrf2->keap1 keap1_nrf2->nrf2 are ARE (Antioxidant Response Element) nrf2_n->are Binds antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Promotes

References

Technical Support Center: Overcoming Low Bioavailability of Kuromanine (Cyanidin-3-O-Glucoside) in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Kuromanine (cyanidin-3-O-glucoside; C3G).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of this compound?

A1: The low bioavailability of this compound is attributed to several factors:

  • Chemical Instability: this compound is highly sensitive to changes in pH, temperature, light, and oxygen. It is most stable in acidic conditions (pH < 3.0) and degrades rapidly in neutral or alkaline environments, such as the intestines.

  • Poor Absorption: The absorption of intact this compound in the gastrointestinal tract is relatively low.

  • Extensive Metabolism: this compound undergoes significant metabolism in the body. This includes deglycosylation to its aglycone form, cyanidin, followed by degradation into smaller phenolic compounds by the gut microbiota.[1][2][3] The parent compound and its metabolites are also subject to phase II metabolism (glucuronidation, sulfation, and methylation) in the intestines and liver.[4][5]

Q2: Is this compound a substrate for P-glycoprotein (P-gp) efflux pumps?

A2: Current research suggests that this compound is not a significant substrate for P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2).[6] This indicates that efflux pumps are not a major contributor to its low bioavailability, and its transport across the intestinal epithelium is likely dominated by passive diffusion.[6]

Q3: How does the gut microbiota affect this compound bioavailability?

A3: The gut microbiota plays a crucial role in the metabolism of this compound. After reaching the colon, unabsorbed this compound is extensively metabolized by bacterial enzymes. The primary metabolic pathway involves the cleavage of the C-ring of the flavonoid structure, leading to the formation of various phenolic acid metabolites, most notably protocatechuic acid (PCA) and phloroglucinaldehyde (PGA).[1][2][7] These smaller metabolites can be absorbed into the bloodstream and may contribute to the overall biological activity attributed to this compound consumption.[1][3]

Q4: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A4: Several strategies are being explored to overcome the low bioavailability of this compound:

  • Nanoencapsulation: This is a leading approach to protect this compound from degradation and enhance its absorption. Various nanocarriers have been investigated, including:

    • Liposomes: Phospholipid vesicles that can encapsulate hydrophilic compounds like this compound, protecting them from the harsh gastrointestinal environment.

    • Chitosan Nanoparticles: Biodegradable and biocompatible polysaccharide-based nanoparticles that can improve the stability and controlled release of this compound.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can enhance oral bioavailability.

  • Co-administration with Bioenhancers: While piperine is a well-known bioenhancer for compounds like curcumin, its specific effect on this compound pharmacokinetics is not as extensively studied. However, the principle of inhibiting metabolic enzymes could potentially apply.

  • Structural Modification: Creating derivatives of this compound to improve its stability and absorption characteristics.

  • Food Matrix Effects: The composition of the food matrix can influence the stability and release of this compound during digestion.

Q5: What are the expected pharmacokinetic parameters of this compound in vivo?

A5: The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. In humans, after oral administration of a black bean seed coat extract rich in this compound, the maximum plasma concentration (Cmax) is typically reached within 1-2 hours (Tmax), followed by a relatively short elimination half-life of approximately 1.5 hours.[8] The overall bioavailability is generally low.[9]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or undetectable levels of this compound in plasma/tissue samples. 1. Degradation during sample collection and processing: this compound is unstable at neutral or high pH.1. Immediately acidify plasma/tissue homogenates with an appropriate acid (e.g., formic acid, perchloric acid) to a pH below 4.0.[8] Store samples at -80°C until analysis.
2. Inefficient extraction from the biological matrix. 2. Optimize the extraction protocol. Solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB) is often effective for cleaning up and concentrating anthocyanins from plasma.[8] Ensure the elution solvent is sufficiently acidic and organic.
3. Rapid metabolism in vivo. 3. Analyze for known metabolites of this compound, such as protocatechuic acid and its conjugates, in addition to the parent compound. This will provide a more complete picture of its absorption and systemic exposure.[1][2]
4. Low administered dose. 4. Consider increasing the dose of this compound in your experimental design, if appropriate for the study objectives and within ethical guidelines.
High variability in pharmacokinetic data between subjects. 1. Differences in gut microbiota composition. 1. If feasible, consider analyzing the gut microbiota composition of individual animals/subjects to correlate with pharmacokinetic profiles.
2. Variations in gastric pH. 2. Standardize feeding protocols and fasting times before this compound administration to minimize variations in gastric pH.
3. Food matrix interactions. 3. Be aware that the food or vehicle used for administration can impact this compound stability and absorption. Maintain consistency in the formulation across all subjects.
Poor encapsulation efficiency of this compound in nanoparticles. 1. Suboptimal formulation parameters. 1. Systematically optimize the formulation parameters, such as the ratio of this compound to the encapsulating material, pH of the solutions, and the concentration of cross-linkers (for chitosan nanoparticles).
2. Inappropriate preparation method. 2. Ensure the chosen encapsulation method is suitable for a hydrophilic molecule like this compound. For liposomes, methods like thin-film hydration followed by sonication or extrusion are common. For chitosan nanoparticles, ionic gelation is a widely used technique.
3. Degradation of this compound during encapsulation. 3. Protect the formulation from light and excessive heat during the preparation process. Work with acidic buffer solutions to maintain the stability of this compound.
Instability of this compound-loaded nanoformulations. 1. Aggregation of nanoparticles over time. 1. Optimize the surface charge of the nanoparticles to ensure sufficient electrostatic repulsion. This can be assessed by measuring the zeta potential. A value greater than |30| mV is generally considered stable. For liposomes, the inclusion of charged lipids can improve stability. For chitosan nanoparticles, the degree of deacetylation of chitosan and the pH are critical factors.
2. Leakage of encapsulated this compound. 2. For liposomes, the inclusion of cholesterol can improve membrane rigidity and reduce leakage. For chitosan nanoparticles, optimizing the cross-linking density can enhance the retention of the encapsulated compound.

Quantitative Data on this compound Bioavailability

Table 1: Pharmacokinetic Parameters of this compound (Cyanidin-3-O-Glucoside) in Humans After Oral Administration of Black Bean Seed Coat Extract.

ParameterDay 1Day 14
Cmax (ng/mL) 11.3 ± 6.010.2 ± 3.8
Tmax (hr) 1.1 ± 0.41.2 ± 0.5
AUC_last (ng*hr/mL) 21.0 ± 10.319.3 ± 8.1
Half-life (hr) 1.5 (calculated from model)1.5 (calculated from model)
(Data adapted from a study with 12 healthy subjects receiving a black bean seed coat extract containing this compound.[8])

Table 2: Bioavailability Enhancement Strategies for Anthocyanins (including this compound) and Their Reported Outcomes.

StrategyFormulation DetailsKey OutcomeReference
Liposomal Encapsulation Anthocyanin-loaded liposomes prepared by thin-film hydration-sonication.Encapsulation efficiency of up to 82.13% with improved stability in simulated gastrointestinal conditions.[10]
Chitosan Nanoparticles This compound-loaded chitosan nanoparticles prepared by ionic gelation.High encapsulation efficiency and controlled release, offering protection against degradation.[11]
Co-administration with Piperine (Curcumin model) Oral co-administration of curcumin (2 g) and piperine (20 mg) in humans.2000% increase in the bioavailability of curcumin. While not directly tested on this compound, it suggests a potential for inhibiting metabolism.[6][12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound (Cyanidin-3-O-Glucoside)

  • Soybean Lecithin (Phosphatidylcholine)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 3.0

Equipment:

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

  • Dynamic Light Scattering (DLS) for size and zeta potential measurement

Procedure:

  • Lipid Film Formation:

    • Dissolve soybean lecithin and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) under reduced pressure.

    • A thin, uniform lipid film should form on the inner wall of the flask.

    • Dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in a citrate buffer (pH 3.0) to ensure its stability.

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

    • Alternatively, for a more defined size distribution, the liposome suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS.

    • Calculate the encapsulation efficiency by measuring the concentration of this compound in the liposomes and in the total formulation.

Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS

Materials and Reagents:

  • Rat plasma with anticoagulant (e.g., EDTA)

  • This compound standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18 column)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of IS solution of a known concentration.

    • Precipitate proteins by adding 200 µL of acidified acetonitrile (e.g., with 0.1% formic acid).

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Alternatively, for cleaner samples, use SPE:

      • Condition the SPE cartridge with methanol followed by water.

      • Load the plasma sample.

      • Wash the cartridge with a weak organic solvent to remove interferences.

      • Elute this compound and the IS with an acidified organic solvent (e.g., methanol with 0.1% formic acid).

    • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation:

      • Use a C18 column with a gradient elution program.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • A typical gradient might be: 0-1 min, 5% B; 1-5 min, ramp to 95% B; 5-6 min, hold at 95% B; 6-7 min, return to 5% B; 7-10 min, re-equilibrate.

    • Mass Spectrometric Detection:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Operate in Multiple Reaction Monitoring (MRM) mode.

      • Determine the precursor and product ion transitions for this compound (e.g., m/z 449 -> 287) and the IS.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing them alongside the study samples.

    • Calculate the concentration of this compound in the unknown samples based on the peak area ratio of the analyte to the IS and the calibration curve.

Visualizations

Signaling Pathways & Experimental Workflows

Kuromanine_Bioavailability_Challenges Oral Oral Administration of this compound Stomach Stomach (Acidic pH) Stable Flavylium Cation Oral->Stomach Intestine Small Intestine (Neutral/Alkaline pH) Stomach->Intestine Degradation Chemical Degradation (Chalcone, etc.) Intestine->Degradation Absorption Limited Absorption Intestine->Absorption GutMicrobiota Colon: Gut Microbiota Metabolism Intestine->GutMicrobiota Unabsorbed this compound Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Absorption->Metabolism Circulation Systemic Circulation (Low Bioavailability) Metabolism->Circulation Metabolites Phenolic Acid Metabolites (e.g., Protocatechuic Acid) GutMicrobiota->Metabolites AbsorbedMetabolites Absorbed Metabolites Metabolites->AbsorbedMetabolites AbsorbedMetabolites->Circulation

Caption: Factors contributing to the low bioavailability of orally administered this compound.

Nanoencapsulation_Workflow Start Start: this compound + Encapsulating Material Preparation Nanoformulation Preparation (e.g., Thin-film hydration, Ionic gelation) Start->Preparation Purification Purification (Centrifugation/Dialysis) Preparation->Purification Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Purification->Characterization InVivo In Vivo Administration Characterization->InVivo Analysis Pharmacokinetic Analysis InVivo->Analysis Result Enhanced Bioavailability Analysis->Result

Caption: General experimental workflow for enhancing this compound bioavailability using nanoencapsulation.

Gut_Microbiota_Metabolism This compound This compound (Cyanidin-3-O-glucoside) Deglycosylation Bacterial β-glucosidases This compound->Deglycosylation Cyanidin Cyanidin (Aglycone) Deglycosylation->Cyanidin RingFission C-Ring Fission Cyanidin->RingFission Metabolite1 Phloroglucinaldehyde (PGA) RingFission->Metabolite1 Metabolite2 Protocatechuic Acid (PCA) RingFission->Metabolite2 FurtherMetabolism Further Metabolism Metabolite2->FurtherMetabolism FinalMetabolites Other Phenolic Acids FurtherMetabolism->FinalMetabolites

Caption: Simplified metabolic pathway of this compound by gut microbiota.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of Kuromanine and Pelargonidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two prominent anthocyanins, Kuromanine (cyanidin-3-O-glucoside) and Pelargonidin. The following sections detail their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. Methodologies for key experiments are provided, and cellular signaling pathways are visualized to elucidate their mechanisms of action.

Chemical Structures

This compound is the 3-O-glucoside of cyanidin, characterized by the presence of a catechol group (two adjacent hydroxyl groups) on its B-ring. Pelargonidin is an anthocyanidin that lacks the 3'-hydroxyl group present in cyanidin. This structural difference is a key determinant of their differing biological activities.

Comparative Biological Effects

A summary of the comparative biological effects of this compound and Pelargonidin is presented below, with quantitative data organized for clarity.

Antioxidant Activity

This compound consistently demonstrates superior antioxidant activity compared to Pelargonidin. This is largely attributed to the catechol structure in this compound's B-ring, which enhances its ability to donate hydrogen atoms and stabilize free radicals.

Antioxidant Assay This compound (Cyanidin-3-O-glucoside) Pelargonidin/Pelargonin Reference
Oxygen Radical Absorbance Capacity (ORAC) Higher activity (3.5 times stronger than Trolox)Lower activity (as potent as Trolox)[1]
Superoxide Radical Scavenging Higher activityLower activity
DPPH Radical Scavenging Higher scavenging activity (due to catechol structure)Lower scavenging activity
Anti-inflammatory Activity

The anti-inflammatory effects of both compounds are primarily mediated through the inhibition of key inflammatory pathways, notably the NF-κB pathway. The structural difference in the B-ring also plays a crucial role here, with the catechol group in this compound contributing to a more potent inhibitory effect on inflammatory enzymes.

Inflammatory Marker/Enzyme This compound (Cyanidin) Pelargonidin Reference
Cyclooxygenase-2 (COX-2) Expression Inhibited LPS-induced COX-2 expressionDid not inhibit LPS-induced COX-2 expression[2]
Nitric Oxide (NO) Production Inhibition of LPS-induced NO productionInhibition of LPS-induced NO production
Pro-inflammatory Cytokines (TNF-α, IL-6) Inhibition of expressionInhibition of expression
Anticancer Activity

Both this compound and Pelargonidin have been investigated for their potential anticancer effects. They have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. However, a direct comparison of their potency through IC50 values from a single comprehensive study is not available.

Cancer Cell Line This compound (IC50) Pelargonidin (IC50) Reference
VariousData not available for direct comparisonData not available for direct comparison

Signaling Pathways

Both this compound and Pelargonidin exert their biological effects by modulating key cellular signaling pathways. The NF-κB and Nrf2 pathways are central to their antioxidant and anti-inflammatory actions.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Both this compound and Pelargonidin can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_0 Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) Ub Ubiquitination & Proteasomal Degradation IkB->Ub Leads to NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits Pelargonidin Pelargonidin Pelargonidin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and Pelargonidin.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Both anthocyanins can activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_0 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2_active Nrf2 (Active) Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Leads to Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Induces This compound This compound This compound->Keap1 Activates Pelargonidin Pelargonidin Pelargonidin->Keap1 Activates

References

Comparative Guide to Analytical Methods for Kuromanin (Cyanidin-3-O-glucoside) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, LC-MS/MS, and HPTLC Methods for the Quantification of Kuromanin.

This guide provides a detailed comparison of three common analytical techniques for the quantitative analysis of Kuromanin (cyanidin-3-O-glucoside), a bioactive anthocyanin with significant interest in the pharmaceutical and nutraceutical industries. The comparison is based on experimental data from validated methods, focusing on performance characteristics to aid researchers in selecting the most suitable method for their specific application.

Performance Comparison

The following tables summarize the key performance parameters of validated High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods for the analysis of Kuromanin.

Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters for Kuromanin Analysis

ParameterHPLC-UVLC-MS/MS
Linearity (Range) 15.625 - 500 µg/mL3.00 - 2700 ng/mL
Correlation Coefficient (r²) 0.9996≥ 0.99
Precision (RSD%) Intra-day: 2.1 - 8.2%Inter-day: 4.1 - 17.1%< 14.5%
Accuracy (Recovery %) 96.5 - 102.6%-11.5 to 13.6% (as mean accuracy)
Limit of Detection (LOD) Not ReportedNot explicitly stated for Kuromanin
Limit of Quantification (LOQ) Not Reported3.00 ng/mL

Table 2: Performance Parameters for HPTLC Method for Kuromanin Analysis

ParameterHPTLC
Linearity (Range) 100 - 600 ng/spot
Correlation Coefficient (R²) 0.999
Precision (RSD%) Not Reported
Accuracy (Recovery %) Not Reported
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Note: The HPTLC data is based on a method for the quantification of cyanidin-3-O-glucoside in black rice. While specific validation parameters like precision, accuracy, LOD, and LOQ were not provided in the available literature, the method demonstrated good linearity. For a complete validation, these parameters would need to be determined.

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below to enable replication and adaptation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Kuromanin in mulberry fruit extract.

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Column: Eclipse XDB-C18 (4.6 × 250 mm I.D., 5 µm).

  • Mobile Phase: Gradient elution with:

    • A: Acetonitrile (0.5% formic acid)

    • B: Water (0.5% formic acid)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Sample Preparation: A crude mulberry fruit extract is prepared and purified using high-performance countercurrent chromatography (HPCCC) to isolate pure Kuromanin for use as a standard and for method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive method was developed for the determination of Kuromanin in rat plasma.[1]

  • Instrumentation: A Thermo Finnigan TSQ Quantum Ultra triple-quadrupole mass spectrometer with an ESI source, coupled to a liquid chromatography system.

  • Column: Zorbax SB-C18 (50 × 4.6 mm, 5 μm).

  • Mobile Phase: Gradient elution (specific gradient not detailed in the abstract).

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Quantification Mode: Selected Reaction Monitoring (SRM).

    • Kuromanin (Cy-3G): m/z 447.3 → 285.2

    • Internal Standard (Quercetin-3-O-glucoside): m/z 463.0 → 300.1

  • Sample Preparation: Specific sample preparation for rat plasma would typically involve protein precipitation followed by centrifugation and filtration before injection.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method has been applied for the quantification of Kuromanin in different varieties of black rice.[1]

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates with silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water.

  • Sample Preparation: Extraction of Kuromanin from black rice samples using a suitable solvent, followed by filtration and application to the HPTLC plate.

  • Quantification: Densitometric analysis of the spots corresponding to Kuromanin after development, with calibration against a standard of known concentration.

Method Validation and Experimental Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagrams illustrate the typical workflow for HPLC method validation and a comparison of the analytical workflows for the three discussed techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Parameter Optimization (Mobile Phase, Column, etc.) B Specificity/ Selectivity A->B Validate C Linearity & Range B->C D Precision (Repeatability & Intermediate) C->D E Accuracy (Recovery) D->E F LOD & LOQ E->F G Robustness F->G H Sample Analysis G->H Implement

Caption: A typical workflow for the validation of an HPLC method.

Analytical_Method_Comparison cluster_HPLC HPLC Workflow cluster_LCMS LC-MS/MS Workflow cluster_HPTLC HPTLC Workflow H1 Sample Preparation (Extraction, Filtration) H2 HPLC Separation H1->H2 H3 UV/PDA Detection H2->H3 H4 Data Analysis H3->H4 L1 Sample Preparation (Extraction, SPE/LLE) L2 LC Separation L1->L2 L3 MS/MS Detection L2->L3 L4 Data Analysis L3->L4 T1 Sample Preparation & Application T2 Chromatogram Development T1->T2 T3 Densitometric Scanning T2->T3 T4 Data Analysis T3->T4 Method_Selection_Logic cluster_Req Research Requirements cluster_Methods Analytical Methods Req1 High Sensitivity & Specificity LCMS LC-MS/MS Req1->LCMS leads to Req2 High Throughput & Low Cost HPTLC HPTLC Req2->HPTLC suggests Req3 Routine QC & Simplicity HPLC HPLC-UV Req3->HPLC often implies

References

Cross-reactivity of Kuromanine in Diverse Antioxidant Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of natural compounds is paramount. Kuromanine, also known as cyanidin-3-O-glucoside (C3G), is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, recognized for its significant antioxidant properties.[1] The evaluation of this antioxidant activity, however, can yield varied results depending on the assay employed. This guide provides a comparative analysis of this compound's performance in four common antioxidant assays: DPPH, ABTS, FRAP, and ORAC. This document outlines the experimental protocols for these assays, presents available quantitative data for comparison, and visualizes the chemical structure and experimental workflows.

Comparative Antioxidant Activity of this compound

The antioxidant capacity of this compound is influenced by the specific mechanisms of the assays used. The following table summarizes the available quantitative data for this compound in DPPH, ABTS, FRAP, and ORAC assays. It is important to note that direct comparative data for pure this compound across all four assays is limited in existing literature. The presented data is compiled from various studies and may involve different experimental conditions.

Antioxidant AssayMetricValue for this compound (Cyanidin-3-O-glucoside)Reference CompoundValue for ReferenceSource
DPPH IC500.014 mg/mLVitamin C0.016 mg/mL[2]
ABTS TEACData for pure this compound is not readily available. A C3G-Corbicula fluminea protein complex showed a TEAC value, but this is not representative of the pure compound.---
FRAP Ferric Reducing Antioxidant PowerQuantitative data for pure this compound is limited. Extracts of plants with high C3G content show significant FRAP values.--[3]
ORAC Oxygen Radical Absorbance CapacitySpecific ORAC values for pure this compound are not readily available in the reviewed literature. Barley bran rich in C3G has demonstrated high ORAC values.--[4]

Note: IC50 (Inhibitory Concentration 50%) represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

Experimental Methodologies

Accurate and reproducible data are contingent on standardized experimental protocols. The following sections detail the methodologies for the DPPH, ABTS, FRAP, and ORAC assays as they pertain to the analysis of anthocyanins like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in methanol or ethanol and stored in the dark.[5]

  • Sample Preparation: this compound is dissolved in a suitable solvent (typically methanol or ethanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A specific volume of the DPPH working solution is mixed with various concentrations of the this compound solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound solutions of varying concentrations are prepared.

  • Reaction: A small volume of the this compound solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

  • Sample Preparation: this compound solutions are prepared at different concentrations.

  • Reaction: A small aliquot of the sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[7]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically ferrous sulfate (FeSO₄), and is expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation: A fluorescein stock solution is prepared in a phosphate buffer (e.g., 75 mM, pH 7.4). An AAPH solution is also prepared in the same buffer.

  • Sample and Standard Preparation: Solutions of this compound and a standard antioxidant (Trolox) are prepared at various concentrations.

  • Assay Procedure: In a black 96-well microplate, the sample or standard is mixed with the fluorescein solution and pre-incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to initiate the radical generation and the oxidative decay of fluorescein.

  • Measurement: The fluorescence is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of Trolox, and the results are expressed as Trolox equivalents.

Visualizing Experimental Workflows and Chemical Structure

To further clarify the processes and the molecule of interest, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay cluster_ORAC ORAC Assay d1 Prepare DPPH Solution d3 Mix & Incubate d1->d3 d2 Prepare this compound Dilutions d2->d3 d4 Measure Absorbance at 517 nm d3->d4 d5 Calculate IC50 d4->d5 a1 Generate ABTS Radical a3 Mix & React a1->a3 a2 Prepare this compound Dilutions a2->a3 a4 Measure Absorbance at 734 nm a3->a4 a5 Calculate TEAC a4->a5 f1 Prepare FRAP Reagent f3 Mix & Incubate at 37°C f1->f3 f2 Prepare this compound Dilutions f2->f3 f4 Measure Absorbance at 593 nm f3->f4 f5 Calculate Ferrous Equivalents f4->f5 o1 Prepare Reagents (Fluorescein, AAPH) o3 Mix & Incubate with Fluorescein o1->o3 o2 Prepare this compound & Trolox Dilutions o2->o3 o4 Initiate with AAPH & Measure Fluorescence o3->o4 o5 Calculate Area Under Curve (AUC) o4->o5

Caption: Workflow of the four antioxidant assays.

Kuromanine_Structure cluster_this compound This compound (Cyanidin-3-O-glucoside) k formula C₂₁H₂₁O₁₁⁺

References

An In Vivo Comparative Guide: Kuromanin vs. Its Aglycone, Cyanidin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vivo bioavailability, efficacy, and signaling pathways of Kuromanin (Cyanidin-3-O-glucoside) and its aglycone, Cyanidin.

This guide provides a comparative analysis of kuromanin and cyanidin based on available in vivo experimental data. Direct head-to-head in vivo comparisons of these two compounds are limited in publicly available scientific literature. Therefore, this guide synthesizes findings from separate studies on each compound, employing similar animal models and methodologies to offer an objective, albeit indirect, comparison for researchers, scientists, and drug development professionals.

I. Bioavailability and Pharmacokinetics: A Tale of Two Moieties

The glycosylation of cyanidin to form kuromanin significantly impacts its absorption and metabolic fate in vivo. While kuromanin is readily absorbed, its aglycone form, cyanidin, exhibits markedly lower oral bioavailability.

Key Observations:

  • Kuromanin (Cyanidin-3-O-glucoside): Following oral administration in Wistar rats, kuromanin is detected in the plasma, indicating its absorption in its glycosylated form. It reaches its maximum plasma concentration within 15 minutes. The absorbed kuromanin is found as unchanged glycosides, as well as glucuronide and sulfate conjugates of cyanidin.[1]

  • Cyanidin (Aglycone): In studies involving the oral administration of cyanidin glycosides, the aglycone form (cyanidin) is typically not detected in the plasma.[2][3] This suggests that cyanidin has very low oral bioavailability. While small amounts of the aglycone may be present in the gastrointestinal tract due to the metabolism of glycosides, its systemic absorption appears to be minimal.[1] A study on the oral toxicity of cyanidin in Sprague-Dawley rats established a No Observed Adverse Effect Level (NOAEL) at 30 mg/kg/day, indicating its safety at these oral doses, though this study did not measure pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters (Oral Administration in Rats)

ParameterKuromanin (from Mulberry Extract)Cyanidin (Aglycone)
Animal Model Wistar RatsSprague-Dawley Rats
Dosage Anthocyanin-rich extract7.5, 15, and 30 mg/kg/day (in toxicity study)
Time to Maximum Plasma Concentration (Tmax) 15 minutesNot detected in plasma in bioavailability studies
Area Under the Curve (AUC 0-8h) in Plasma 2.76 ± 0.88 µg·h/mLNot applicable
Detected Forms in Plasma Unchanged glycosides, glucuronides, and sulfates of cyanidinNot detected
Reference [1][2][3]

II. Comparative Efficacy: Insights from a Diabetes Model

The differential bioavailability of kuromanin and cyanidin likely influences their in vivo efficacy. Here, we compare their effects in animal models of diabetes.

Key Observations:

  • Kuromanin (Cyanidin-3-O-glucoside): In a study using diabetic db/db mice, oral administration of kuromanin (150 mg/kg/day for 6 weeks) was shown to improve insulin resistance. This effect was associated with the regulation of the PTP1B/IRS-2 signaling pathway in the liver.

  • Cyanidin (Aglycone): Due to its low oral bioavailability, in vivo efficacy studies for orally administered cyanidin are scarce. While in vitro studies have demonstrated its biological activities, translating these to in vivo oral efficacy is challenging.

Table 2: Comparative Efficacy in a Diabetic Mouse Model

ParameterKuromaninCyanidin (Aglycone)
Animal Model db/db MiceData not available for a comparable oral in vivo model
Dosage 150 mg/kg/day for 6 weeksNot applicable
Key Efficacy Outcome Ameliorated glucose tolerance and mitigated insulin resistanceNot applicable
Mechanism of Action Inhibition of PTP1B, leading to increased phosphorylation of IRS-2Not applicable
Reference

III. Signaling Pathways and Mechanisms of Action

The biological effects of kuromanin are mediated through specific signaling pathways. The primary mechanism identified for its anti-diabetic effect involves the insulin signaling cascade.

Kuromanin's Anti-Diabetic Signaling Pathway:

Kuromanin enhances insulin sensitivity by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, kuromanin promotes the phosphorylation of Insulin Receptor Substrate 2 (IRS-2). Phosphorylated IRS-2, in turn, activates downstream signaling pathways that lead to increased glucose uptake and utilization, thereby improving insulin sensitivity.

Kuromanin_Signaling_Pathway Kuromanin Kuromanin (Cyanidin-3-O-glucoside) PTP1B PTP1B Kuromanin->PTP1B Inhibits IRS2_p p-IRS-2 PTP1B->IRS2_p Dephosphorylates (Inhibited by Kuromanin) Insulin_Sensitivity Increased Insulin Sensitivity IRS2_p->Insulin_Sensitivity Promotes

Caption: Kuromanin's anti-diabetic signaling pathway.

IV. Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies cited in this guide.

Pharmacokinetics of Kuromanin in Wistar Rats
  • Animal Model: Male Wistar rats.

  • Test Substance: Anthocyanin-rich extract from wild mulberry, primarily composed of cyanidin-3-glucoside (79%).

  • Administration: Oral gavage.

  • Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated for analysis.

  • Analytical Method: High-performance liquid chromatography (HPLC) was used to determine the concentrations of anthocyanins in plasma.

  • Data Analysis: Pharmacokinetic parameters, including Tmax and AUC, were calculated from the plasma concentration-time profiles.

Efficacy of Kuromanin in a Diabetic Mouse Model
  • Animal Model: Male db/db mice (a model for type 2 diabetes).

  • Test Substance: Pure cyanidin-3-O-glucoside (150 mg/kg/day).

  • Administration: Oral gavage for 6 weeks.

  • Efficacy Assessment: Glucose tolerance tests were performed to assess insulin sensitivity.

  • Mechanism of Action Analysis: Western blotting was used to measure the protein expression levels of PTP1B and phosphorylated IRS-2 in liver tissues.

Experimental Workflow: In Vivo Efficacy Study

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Diabetic db/db Mice Grouping Control vs. Kuromanin (150 mg/kg/day) Animal_Model->Grouping Administration Oral Gavage (6 weeks) Grouping->Administration GTT Glucose Tolerance Tests Administration->GTT Tissue_Collection Liver Tissue Collection GTT->Tissue_Collection Western_Blot Western Blot (PTP1B, p-IRS-2) Tissue_Collection->Western_Blot

Caption: Workflow for the in vivo efficacy study of Kuromanin.

V. Conclusion

The available in vivo data strongly suggest that the glycosylation of cyanidin to form kuromanin is critical for its oral bioavailability and subsequent systemic efficacy. Kuromanin is absorbed in its intact form and exerts biological effects, such as improving insulin sensitivity, through defined signaling pathways. In contrast, the aglycone cyanidin exhibits poor oral absorption, which likely limits its in vivo efficacy when administered orally.

For researchers and drug development professionals, these findings highlight the importance of considering the glycosidic form of anthocyanins in designing in vivo studies and developing therapeutic agents. Future head-to-head in vivo comparative studies are warranted to provide a more definitive understanding of the relative bioavailability and efficacy of kuromanin and cyanidin.

References

A Comparative Analysis of the Stability of Kuromanin and Acylated Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative stability of Kuromanin (cyanidin-3-O-glucoside), a common non-acylated anthocyanin, and various acylated anthocyanins. The stability of anthocyanins is a critical factor in their application as natural colorants, food ingredients, and therapeutic agents. Acylation, the addition of an acyl group, has been shown to significantly enhance the stability of anthocyanins. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the stability differences.

Data Presentation: Stability Comparison

The following table summarizes the quantitative data on the thermal and photostability of Kuromanin (C3G) compared to its enzymatically acylated derivatives, cyanidin-3-O-glucoside salicyl acyl product (S-C3G) and cyanidin-3-O-glucoside n-octanoate acid acyl product (O-C3G).

AnthocyaninTreatment ConditionDuration (hours)Retention Rate (%)
Kuromanin (C3G) 75°C534.1
S-C3G 75°C570.56
O-C3G 75°C581.39
Kuromanin (C3G) 85°C5~20 (estimated from graph)
S-C3G 85°C5~60 (estimated from graph)
O-C3G 85°C5~70 (estimated from graph)
Kuromanin (C3G) 95°C5~10 (estimated from graph)
S-C3G 95°C5~50 (estimated from graph)
O-C3G 95°C5~60 (estimated from graph)
Kuromanin (C3G) Light Exposure5~40 (estimated from graph)
S-C3G Light Exposure5~80 (estimated from graph)
O-C3G Light Exposure5~85 (estimated from graph)

Data sourced from a study on the influence of enzymatic acylation on the stability of Cyanidin-3-O-Glucoside.[1][2]

Experimental Protocols

A detailed methodology for assessing the thermal stability of anthocyanins is provided below.

Objective: To determine the thermal degradation kinetics of Kuromanin and acylated anthocyanins.

Materials:

  • Purified Kuromanin and acylated anthocyanin samples

  • pH 3.0 buffer solution

  • Water bath or heating block

  • HPLC system with a DAD detector

  • C18 column (e.g., 4.6 µm × 250 mm)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Prepare solutions of Kuromanin and each acylated anthocyanin in a pH 3.0 buffer to a known concentration.

  • Initial Analysis (t=0): Analyze the initial concentration of each anthocyanin solution using HPLC-DAD.

    • Mobile Phase A: 10% formic acid in water.

    • Mobile Phase B: Acetonitrile/methanol/water/formic acid (22.5:22.5:40:10, v/v/v/v).

    • Gradient: A suitable gradient to ensure separation of the anthocyanin peak from any degradation products.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 520 nm.

  • Thermal Treatment: Place aliquots of each anthocyanin solution in sealed vials and incubate in a water bath at a constant temperature (e.g., 75°C, 85°C, or 95°C).

  • Time-Course Sampling: At regular time intervals (e.g., every hour for 5 hours), remove a vial of each sample from the water bath and immediately cool it in an ice bath to stop the degradation reaction.

  • HPLC Analysis: Filter each cooled sample through a 0.22 µm syringe filter and inject it into the HPLC system to quantify the remaining anthocyanin content.

  • Data Analysis:

    • Calculate the retention rate of the anthocyanin at each time point relative to the initial concentration (t=0).

    • Plot the natural logarithm of the retention rate versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression. The degradation of anthocyanins typically follows first-order kinetics.

    • Calculate the half-life (t₁/₂) of each anthocyanin using the formula: t₁/₂ = 0.693 / k.

Mandatory Visualizations

Anthocyanin_Stability_Factors cluster_0 Factors Affecting Stability cluster_1 Anthocyanin Type cluster_2 Stability Outcome pH pH Degradation Degradation pH->Degradation High pH Temperature Temperature Temperature->Degradation High Temp Light Light Light->Degradation Exposure Oxygen Oxygen Oxygen->Degradation Presence Enzymes Enzymes Enzymes->Degradation Activity Metal_Ions Metal_Ions Metal_Ions->Degradation Presence Kuromanin Kuromanin Kuromanin->Degradation Acylated_Anthocyanins Acylated_Anthocyanins Enhanced_Stability Enhanced_Stability Acylated_Anthocyanins->Enhanced_Stability Experimental_Workflow Start Start Prepare_Samples Prepare Anthocyanin Solutions (Kuromanin & Acylated) Start->Prepare_Samples Initial_HPLC Initial HPLC Analysis (t=0) Prepare_Samples->Initial_HPLC Thermal_Treatment Incubate at Constant Temperature Initial_HPLC->Thermal_Treatment Time_Sampling Collect Samples at Time Intervals Thermal_Treatment->Time_Sampling HPLC_Analysis Quantify Remaining Anthocyanin Time_Sampling->HPLC_Analysis Data_Analysis Calculate Degradation Rate & Half-life HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Showdown: Kuromanin and Resveratrol in the Fight for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent neuroprotective agents is a critical frontier. In this comparison guide, we provide a data-driven analysis of two promising natural compounds: Kuromanin and Resveratrol. While a direct head-to-head clinical study is yet to be conducted, this guide synthesizes available preclinical data to offer an objective comparison of their neuroprotective performance and mechanisms of action.

At a Glance: Key Neuroprotective Properties

FeatureKuromanin (Cyanidin-3-O-glucoside)Resveratrol
Primary Mechanism Potent antioxidant, anti-inflammatory, anti-apoptoticAntioxidant, anti-inflammatory, Sirtuin activator
Key Molecular Targets Scavenges ROS/RNS, inhibits JNK, activates BDNF signalingActivates SIRT1, Nrf2/ARE pathway, inhibits NF-κB
In Vitro Efficacy Protects against glutamate-induced excitotoxicity and nitric oxide-induced apoptosis.[1][2][3]Protects against oxidative stress-induced neuronal cell death.
In Vivo Efficacy Reduces infarct volume in stroke models, improves cognitive function in Alzheimer's models.[4][5]Shows neuroprotective effects in models of Alzheimer's, Parkinson's, and stroke.[6]
Bioavailability Can cross the blood-brain barrier.[4]Limited by its rapid metabolism.

Deep Dive into Experimental Data

In Vitro Neuroprotection: A Comparative Look

While direct comparative studies are lacking, we can infer relative potency from individual study data. The following table summarizes key findings from in vitro experiments.

Experimental ModelCompoundConcentrationKey Finding
Glutamate-induced excitotoxicity in SH-SY5Y neuroblastoma cellsKuromanin chloride10µMShowed the least cytotoxic effects and maximum cell proliferation.[1]
Nitric oxide (NO)-induced apoptosis in cerebellar granule neuronsKuromaninNot specifiedDisplayed the capacity to defend neurons from NO-induced apoptosis.[2][3]
Oxidative stress in various neuronal cell linesResveratrol5-100 µMProtects against glutamate-induced cytotoxicity and reduces mitochondrial oxidative stress.[3]
In Vivo Neuroprotection: Evidence from Animal Models

Both Kuromanin and Resveratrol have demonstrated significant neuroprotective effects in various animal models of neurological disorders.

Animal ModelCompoundDosageKey Finding
Permanent middle cerebral artery occlusion (pMCAO) in miceKuromanin (C3G)2mg/kg (oral)Attenuated infarction volume by 27% (pre-treatment) and 25% (post-treatment).[5]
APPswe/PS1ΔE9 transgenic mice (Alzheimer's model)Kuromanin (C3G)30 mg/kg/day (oral) for 16 weeksReduced soluble and insoluble Aβ peptides and tau phosphorylation.[4]
Various rodent models of strokeResveratrol20-50 mg/kgSignificantly reduced infarct area and improved cognitive outcomes.[3]
Animal models of Alzheimer's diseaseResveratrolNot specifiedEnhances the clearance of amyloid-beta peptides and reduces neuronal damage.[7]

Unraveling the Mechanisms: Signaling Pathways

The neuroprotective effects of Kuromanin and Resveratrol are mediated by their interaction with distinct and overlapping signaling pathways.

Kuromanin's Neuroprotective Signaling

Kuromanin exerts its effects primarily through its potent antioxidant and anti-inflammatory properties. It directly scavenges reactive oxygen and nitrogen species and modulates key signaling cascades involved in cell survival and death.

Kuromanin_Pathway Kuromanin Kuromanin (Cyanidin-3-O-glucoside) ROS_RNS ROS/RNS Kuromanin->ROS_RNS Inhibits JNK JNK Pathway Kuromanin->JNK Inhibits BDNF BDNF Signaling Kuromanin->BDNF Activates ROS_RNS->JNK Apoptosis Apoptosis JNK->Apoptosis Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Kuromanin's neuroprotective signaling cascade.

Resveratrol's Multi-Targeted Neuroprotective Pathways

Resveratrol's neuroprotective mechanism is more complex, involving the activation of sirtuins, master regulators of cellular health and longevity, and the Nrf2 antioxidant response element.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2 Nrf2/ARE Pathway Resveratrol->Nrf2 Activates NF_kB NF-κB Resveratrol->NF_kB Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_Enzymes Inflammation Neuroinflammation NF_kB->Inflammation Antioxidant_Enzymes->Neuroprotection Inflammation->Neuroprotection Inhibits

Caption: Resveratrol's multi-faceted neuroprotective pathways.

Experimental Protocols: A Glimpse into the Methodology

To ensure the reproducibility and critical evaluation of the cited data, understanding the experimental methodologies is paramount.

In Vitro Glutamate-Induced Excitotoxicity Assay

This assay is crucial for evaluating a compound's ability to protect neurons from excessive stimulation by the neurotransmitter glutamate, a key event in many neurodegenerative conditions.

Excitotoxicity_Workflow Start Start: Seed SH-SY5Y neuroblastoma cells Pretreat Pre-treat with various concentrations of Kuromanin or Resveratrol Start->Pretreat Induce Induce excitotoxicity with L-glutamic acid (e.g., 50mM) Pretreat->Induce Incubate Incubate for a defined period (e.g., 24 hours) Induce->Incubate Assess Assess cell viability using MTT or similar assay Incubate->Assess End End: Quantify neuroprotection Assess->End

Caption: Workflow for in vitro excitotoxicity assay.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model of ischemic stroke to assess the neuroprotective potential of therapeutic agents.

MCAO_Workflow Start Start: Anesthetize rodent model (e.g., mice) Occlusion Induce focal cerebral ischemia by occluding the middle cerebral artery Start->Occlusion Treatment Administer Kuromanin or Resveratrol (pre- or post-occlusion) Occlusion->Treatment Reperfusion Reperfusion (in transient MCAO models) or permanent occlusion Treatment->Reperfusion Evaluation Evaluate neurological deficits (e.g., scoring) at 24 hours Reperfusion->Evaluation Analysis Measure infarct volume (e.g., TTC staining) Evaluation->Analysis End End: Determine neuroprotective efficacy Analysis->End

Caption: Workflow for in vivo MCAO stroke model.

Conclusion

Both Kuromanin and Resveratrol demonstrate significant neuroprotective potential through distinct yet overlapping mechanisms. Kuromanin appears to be a potent direct antioxidant, particularly effective against nitrosative stress, a feature attributed to its catechol structure.[2][3] Resveratrol, on the other hand, acts as a broader modulator of cellular defense pathways, including the activation of SIRT1 and the Nrf2 antioxidant response.

The choice between these compounds for further research and development may depend on the specific pathological context. For conditions where acute oxidative and nitrosative stress are primary drivers, Kuromanin's direct scavenging capabilities are highly attractive. In chronic neurodegenerative diseases with complex underlying pathologies, Resveratrol's ability to modulate multiple signaling pathways may offer a more comprehensive therapeutic approach.

Ultimately, direct comparative studies are necessary to definitively establish the superior neuroprotective agent. This guide provides a foundational framework for such future investigations, highlighting the key strengths and mechanisms of these two promising natural compounds.

References

Validating the Purity of Commercial Kuromanin Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and natural product chemistry, the purity of analytical standards is paramount for accurate quantification and identification. This guide provides a comparative framework for validating the purity of commercially available Kuromanin (cyanidin-3-O-glucoside chloride) standards. We present a multi-pronged analytical approach, utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to ensure the reliability of these critical reagents.

Comparative Purity Analysis

The following tables summarize hypothetical purity data for Kuromanin standards from three different commercial suppliers. This data illustrates how results from orthogonal analytical methods can be integrated to build a comprehensive purity profile.

Table 1: HPLC-UV Purity Analysis

SupplierLot NumberRetention Time (min)Peak Area (%)Stated Purity (%)
Supplier AK-2025-0115.299.8>99
Supplier B2025-B-4515.398.5>98
Supplier CC3G-003-2515.299.5>99

Table 2: LC-MS Impurity Profile

SupplierLot NumberMajor Impurity (m/z)Impurity Identity (Tentative)Relative Abundance (%)
Supplier AK-2025-01287.05Cyanidin (aglycone)0.15
Supplier B2025-B-45287.05Cyanidin (aglycone)1.20
Supplier B2025-B-45465.10Peonidin-3-glucoside0.30
Supplier CC3G-003-25287.05Cyanidin (aglycone)0.45

Table 3: Quantitative NMR (qNMR) Purity Assessment

SupplierLot NumberInternal StandardCalculated Purity (w/w %)Uncertainty (± %)
Supplier AK-2025-01Maleic Acid99.60.2
Supplier B2025-B-45Maleic Acid98.20.3
Supplier CC3G-003-25Maleic Acid99.30.2

Experimental Workflow and Methodologies

A systematic approach is crucial for the robust validation of chemical standards. The following diagram illustrates a typical workflow for assessing the purity of a Kuromanin standard.

Kuromanin Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assignment Standard_Receipt Receive Commercial Kuromanin Standard Dissolution Dissolve in Acidified Methanol/Water Standard_Receipt->Dissolution HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV Inject LC_MS LC-MS Analysis Dissolution->LC_MS Inject qNMR qNMR Analysis Dissolution->qNMR Prepare with ISTD Purity_Calculation Calculate Purity (Peak Area %) HPLC_UV->Purity_Calculation Impurity_ID Identify Impurities (Fragmentation) LC_MS->Impurity_ID Absolute_Quant Determine Absolute Purity (w/w %) qNMR->Absolute_Quant Final_Purity Assign Final Purity Value Purity_Calculation->Final_Purity Impurity_ID->Final_Purity Absolute_Quant->Final_Purity

Caption: A typical workflow for the purity validation of Kuromanin standards.

The following diagram illustrates the logical relationship between the different analytical techniques employed in the purity assessment.

Logical Relationship of Analytical Techniques Purity_Validation Overall Purity Validation Chromatographic_Purity Chromatographic Purity (Relative Purity) Purity_Validation->Chromatographic_Purity Structural_Confirmation Structural Confirmation & Impurity Identification Purity_Validation->Structural_Confirmation Absolute_Purity Absolute Purity (Quantitative) Purity_Validation->Absolute_Purity HPLC_UV HPLC-UV Chromatographic_Purity->HPLC_UV LC_MS LC-MS Structural_Confirmation->LC_MS qNMR qNMR Absolute_Purity->qNMR

Caption: Interrelation of analytical techniques for comprehensive purity validation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is used to determine the relative purity of Kuromanin by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-20% B

    • 25-30 min: 20-50% B

    • 30-35 min: 50% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Kuromanin standard in a solution of methanol, water, and formic acid (e.g., 75:20:5 v/v/v) to a final concentration of approximately 1 mg/mL.[2] Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the peak area percentage of the main Kuromanin peak relative to the total peak area of all detected components.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This technique is employed to identify the main component and any potential impurities by providing mass-to-charge ratio (m/z) information.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Same as the HPLC-UV method described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-1000

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of Kuromanin (C21H21O11+, m/z 449.1084). The spectra of minor peaks are analyzed to tentatively identify impurities by comparing their fragmentation patterns with known compounds or databases.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary ratio method that allows for the determination of the absolute purity of the Kuromanin standard without the need for a specific reference standard of the analyte itself.[4][5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (ISTD): A certified reference material with known purity, such as Maleic Acid. The ISTD should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the Kuromanin standard and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Methanol-d4 with a small amount of DCl to ensure stability).

    • Transfer an exact volume to an NMR tube.

  • ¹H-NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for Kuromanin (e.g., the anomeric proton) and a signal for the internal standard.

    • The purity is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_ISTD / I_ISTD) * (MW_analyte / MW_ISTD) * (m_ISTD / m_analyte) * Purity_ISTD (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_ISTD = Purity of the internal standard

By employing these orthogonal analytical techniques, researchers can confidently validate the purity of their commercial Kuromanin standards, ensuring the accuracy and reproducibility of their experimental results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Kuromanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. Kuromanine, also known as Chrysanthemin, is an anthocyanin provided as a chloride salt. While anthocyanins from natural sources are generally considered non-hazardous, this compound chloride is classified as a hazardous substance and requires specific handling and disposal procedures to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles with side shields

  • Chemical-resistant gloves

  • A lab coat

Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol for this compound

The recommended procedure for disposing of this compound waste is to treat it as hazardous chemical waste. Do not attempt to neutralize the chemical without a validated protocol provided by your institution's Environmental Health and Safety (EHS) department.

  • Segregation of Waste:

    • Properly segregate this compound waste from non-hazardous laboratory trash.

    • Solid this compound waste (e.g., unused reagent, contaminated filter paper) should be collected separately from liquid waste.

  • Use of Appropriate Waste Containers:

    • Solid Waste: Place solid this compound waste into a clearly labeled, leak-proof container designated for solid hazardous chemical waste. This container should be made of a material compatible with the chemical.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container (preferably plastic) for hazardous liquid waste.

    • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound chloride"), the concentration (if in solution), and the date the waste was first added to the container.

    • Indicate the associated hazards (e.g., "Irritant," "Toxic") as per the Safety Data Sheet (SDS).

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure that incompatible wastes are segregated to prevent accidental reactions.

    • Keep waste containers securely closed at all times, except when adding waste.

  • Disposal of Contaminated Labware:

    • Disposable Labware: Items such as gloves, bench paper, and plasticware that are contaminated with this compound should be placed in the designated solid hazardous waste container.

    • Reusable Labware: Glassware and other reusable equipment should be decontaminated. A common procedure is to rinse the equipment with a suitable solvent (such as ethanol or a detergent solution) to remove the hazardous residue. The rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the labware can be washed according to standard laboratory procedures.

  • Request for Waste Pickup:

    • Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your EHS department to arrange for pickup and disposal.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Spill: For minor spills, and if it is safe to do so, use an appropriate absorbent material (e.g., chemical spill pillows or absorbent pads) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. The collected waste and cleaning materials must be disposed of as hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data

No specific quantitative data for the disposal of this compound was identified in the available resources. For information regarding exposure limits, toxicity, or other quantitative safety data, please refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols

No experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are available in the reviewed literature. The standard and safest protocol is collection and disposal by a licensed hazardous waste management service, arranged through your institution's EHS department.

Below is a diagram illustrating the decision-making and procedural workflow for the proper disposal of this compound.

Kuromanine_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decontaminate Decontaminate or Dispose as Solid Waste contaminated_labware->decontaminate storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage decontaminate->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: this compound Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kuromanine
Reactant of Route 2
Kuromanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.